3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-nitrophenyl)methoxy]-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c12-9(13)5-10(14)17-6-7-1-3-8(4-2-7)11(15)16/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGFMUNSTCPGNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343841 | |
| Record name | 3-[(4-Nitrophenyl)methoxy]-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77359-11-6 | |
| Record name | 3-[(4-Nitrophenyl)methoxy]-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mono-4-nitrobenzyl Malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic Acid
This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Compound Overview
Compound Name: this compound Synonyms: Malonic acid mono-4-nitrobenzyl ester, 4-Nitrobenzyl hydrogen malonate, Mono-4-nitrobenzyl malonate. CAS Number: 77359-11-6 Molecular Formula: C10H9NO6 Molecular Weight: 239.18 g/mol Appearance: White crystalline powder
This compound is a valuable reagent, notably utilized as a pharmaceutical intermediate in the synthesis of Meropenem.
Synthetic Protocols
Several synthetic routes for this compound have been established. This section details the most common and effective methods, providing step-by-step experimental protocols.
Method 1: Enzymatic Hydrolysis of Di-p-nitrobenzyl malonate
This method employs an enzymatic approach for the selective hydrolysis of the diester to the desired monoester.
Experimental Protocol:
-
Dissolve di-p-nitrobenzyl malonate (100g) in toluene (750ml) in a flask equipped with a water bath.
-
Raise the water bath temperature to 55°C to ensure complete dissolution of the starting material.
-
Add 250 ml of potassium phosphate buffer (0.1M, pH 7.5) to the reaction mixture and maintain the pH at 7.5.
-
Cool the water bath to 45°C and introduce immobilized CalB (Candida antarctica lipase-C-LEcta, 5g) to the mixture.
-
Maintain the pH at 7.5 by the dropwise addition of 1N sodium hydroxide while stirring the reaction mixture for 7 hours.
-
Upon completion, filter the reaction mixture to recover the enzyme, which can be dried under vacuum for reuse.
-
The crystallized product, 4-Nitrobenzyl hydrogen malonate, is filtered and dried under vacuum at 50°C.[1]
Quantitative Data:
| Parameter | Value |
| Yield | 58 g |
| Purity (by HPLC) | 99.83% |
| Moisture Content | 0.14% |
Method 2: Reaction of Meldrum's Acid with p-Nitrobenzyl Alcohol
This protocol utilizes Meldrum's acid as a precursor to the malonate moiety.
Experimental Protocol:
-
To a flame-dried 150mL pressure tube under an argon atmosphere, add Meldrum's acid (5.00g, 34.7mmol) and anhydrous acetonitrile (40mL).
-
To the resulting solution, add p-nitrobenzyl alcohol (5.58 g, 36.4 mmol).
-
Seal the tube tightly and allow the reaction to reflux overnight.[1]
-
(Note: The original source does not detail the work-up procedure for this specific reaction, which would typically involve solvent removal and purification by crystallization or chromatography).
Method 3: Direct Esterification of Malonic Acid
This is a classical approach involving the direct reaction of malonic acid with p-nitrobenzyl alcohol. A variation of this method is also used to produce the magnesium salt of the target compound.
Experimental Protocol for the Magnesium Salt:
-
Add p-nitrobenzyl alcohol and malonic acid to a suitable solvent.
-
Perform the esterification reaction at a low temperature in the presence of a catalyst.
-
Raise the temperature of the reaction system to 60-80°C to facilitate the transformation of the product's crystal form, yielding the p-nitrobenzyl alcohol malonate monoester.
-
The obtained monoester is then reacted with magnesium chloride in water.
-
The final product is purified by recrystallization, followed by centrifugation and drying.[2]
Quantitative Data for the Magnesium Salt:
| Parameter | Value |
| Purity of Intermediate Monoester | >95% |
| Yield of Magnesium Salt | >80% |
Method 4: From Halogenated p-Nitrobenzene
This method involves the reaction of a p-nitrobenzyl halide with malonic acid or its salt.
General Protocol Outline:
The synthesis is achieved by reacting a halogenated p-nitrobenzene (e.g., p-nitrobenzyl bromide or chloride) with malonic acid or its sodium salt in the presence of a solvent and a catalyst.[3] The specific reaction conditions such as temperature, time, and the choice of catalyst and solvent can be optimized to maximize the yield of the desired monoester.[3]
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical transformations described in the protocols.
Caption: Enzymatic Hydrolysis of Di-p-nitrobenzyl malonate.
Caption: Reaction of Meldrum's Acid with p-Nitrobenzyl Alcohol.
Caption: Direct Esterification and Salt Formation.
Concluding Remarks
The synthesis of this compound can be achieved through various methodologies, each with its own set of advantages. The enzymatic hydrolysis offers high purity and mild reaction conditions. The use of Meldrum's acid provides a direct route, while the classical esterification of malonic acid is a versatile method that can be adapted for the synthesis of corresponding salts. The choice of a specific protocol will depend on factors such as desired purity, yield, scalability, and the availability of starting materials and reagents. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic strategy for their specific needs.
References
CAS number 77359-11-6 physical characteristics
An In-depth Technical Guide to the Physical Characteristics of 4-Nitrobenzyl Hydrogen Malonate (CAS 77359-11-6)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Nitrobenzyl hydrogen malonate, identified by CAS number 77359-11-6. The information is compiled from various chemical and supplier databases, offering key data points and standardized experimental protocols relevant to laboratory and research settings.
Chemical Identity and Properties
4-Nitrobenzyl hydrogen malonate is a carboxylic acid derivative frequently utilized as a reagent and intermediate in organic synthesis.[1] It is notably employed in the synthesis of β-lactam antibiotics such as (±)-thienamycin and other carbapenems.[2]
Physical and Chemical Data Summary
The following table summarizes the key quantitative physical and chemical properties of 4-Nitrobenzyl hydrogen malonate.
| Property | Value | Source(s) |
| CAS Number | 77359-11-6 | [1][2][3][4][5][6][7][8][9] |
| Molecular Formula | C₁₀H₉NO₆ | [3][4][5][6][7][10] |
| Molecular Weight | 239.18 g/mol | [3][4][6] |
| Appearance | White to off-white or light yellow crystalline powder | [1][2][3] |
| Melting Point | 92-111°C (range from various sources) | [2][3][4] |
| Boiling Point | 455.8 ± 30.0 °C (Predicted) | [2] |
| Density | 1.447 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 2.49 ± 0.32 (Predicted) | [1][2] |
| Solubility | Soluble in Methanol, sparingly soluble in water | [1][2] |
| InChI Key | RIGFMUNSTCPGNP-UHFFFAOYSA-N | [5][11] |
| SMILES | C1=CC(=CC=C1COC(=O)CC(=O)O)--INVALID-LINK--[O-] | [5][7][11] |
Experimental Protocols for Physical Characterization
The following sections detail generalized, standard laboratory methodologies for determining the key physical properties of solid organic compounds like 4-Nitrobenzyl hydrogen malonate.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[1][2]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.[4]
-
Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the range.[4] For accurate results, the determination should be repeated with fresh samples.[2]
Boiling Point Determination
While the boiling point for this compound is predicted as it may decompose at elevated temperatures, a standard micro-scale method can be described.
Methodology (Thiele Tube Method):
-
Sample Preparation: A small amount of the liquid sample (if the solid were melted) is placed in a small test tube or fusion tube.[6] A capillary tube, sealed at one end, is inverted and placed into the sample tube.[8]
-
Apparatus Setup: The sample tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling liquid like paraffin oil.[6][8]
-
Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[6] Heating continues until a rapid and continuous stream of bubbles emerges from the inverted capillary.[8]
-
Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[6]
Density Determination
The density of a solid can be determined using several gravimetric methods, with the displacement principle being common.
Methodology (Liquid Displacement):
-
Mass Measurement: The mass of a dry sample of the solid is accurately measured using an analytical balance.[7]
-
Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if sparingly soluble). The initial volume of the liquid is recorded.[12]
-
Displacement: The weighed solid is carefully submerged in the liquid in the graduated cylinder. The final volume is recorded.[12] The volume of the solid is the difference between the final and initial liquid volumes.[12]
-
Calculation: The density is calculated by dividing the mass of the solid by its determined volume (Density = Mass / Volume).[7][13]
Solubility Determination
A qualitative assessment of solubility provides insight into the compound's polarity and potential solvent systems for reactions or analysis.
Methodology (Qualitative Test):
-
Sample Preparation: A small, measured amount of the solid (e.g., 25 mg) is placed into a test tube.[14]
-
Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of Methanol) is added to the test tube in small portions.[14]
-
Observation: After each addition, the tube is shaken vigorously for 30-60 seconds.[11][15] The mixture is then observed to determine if the solid has completely dissolved.
-
Classification: The compound's solubility is classified as "soluble," "partially soluble," or "insoluble" based on visual inspection.[11][15]
Application in Synthesis: A Workflow
4-Nitrobenzyl hydrogen malonate is a critical intermediate in the synthesis of carbapenem antibiotics.[16] Its primary function is to introduce a protected malonate group, which is essential for building the carbapenem core structure. The p-nitrobenzyl (PNB) group serves as a protecting group that can be removed under specific conditions later in the synthetic sequence.
The following diagram illustrates the logical workflow of its use in the synthesis of a key carbapenem precursor.
Caption: Logical workflow for the use of 4-Nitrobenzyl hydrogen malonate in carbapenem synthesis.
References
- 1. byjus.com [byjus.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pennwest.edu [pennwest.edu]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chemistry-online.com [chemistry-online.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. benchchem.com [benchchem.com]
- 12. kbcc.cuny.edu [kbcc.cuny.edu]
- 13. science.valenciacollege.edu [science.valenciacollege.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. saltise.ca [saltise.ca]
- 16. WO2011048583A1 - Process for the preparation of carbapenem compounds - Google Patents [patents.google.com]
Synthesis of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic Acid from Diethyl Malonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of 3-((4-nitrobenzyl)oxy)-3-oxopropanoic acid, also known as mono-4-nitrobenzyl malonate, commencing from the readily available starting material, diethyl malonate. This synthesis is a crucial process for the creation of advanced intermediates in the development of novel therapeutic agents, particularly in the realm of carbapenem antibiotics. The described methodology is presented with detailed experimental protocols, quantitative data, and process visualizations to facilitate its application in a research and development setting.
Synthetic Strategy Overview
The synthesis of this compound from diethyl malonate is most effectively achieved through a two-step process. This strategy circumvents the challenges associated with the direct mono-esterification of malonic acid or the selective mono-transesterification of diethyl malonate. The developed pathway involves:
-
Selective Monohydrolysis of Diethyl Malonate: One of the two ethyl ester functionalities of diethyl malonate is selectively saponified to yield the potassium salt of monoethyl malonate. This step is critical for differentiating the two chemically equivalent ester groups.
-
Esterification with 4-Nitrobenzyl Bromide: The resulting malonate half-ester is subsequently alkylated with 4-nitrobenzyl bromide to afford the target compound, this compound.
This approach offers a reliable and scalable method for the synthesis of the desired product.
Experimental Protocols
Step 1: Selective Monohydrolysis of Diethyl Malonate to Potassium Monoethyl Malonate
This procedure details the selective saponification of one of the ester groups of diethyl malonate.
Materials:
-
Diethyl malonate
-
Potassium hydroxide (KOH)
-
Ethanol (98%)
-
Diethyl ether
Procedure:
-
A solution of potassium hydroxide (0.46 mol) is prepared by dissolving it in 500 mL of 98% ethanol.
-
In a separate reaction vessel equipped with a stirrer, a solution of diethyl malonate (0.63 mol) in 500 mL of 98% ethanol is prepared.
-
The potassium hydroxide solution is added dropwise to the diethyl malonate solution over a period of 1 hour, while maintaining the reaction temperature at 0°C with constant stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional hour.
-
The precipitated potassium monoethyl malonate is collected by vacuum filtration.
-
The collected solid is washed with a small amount of diethyl ether and dried under reduced pressure to yield the potassium salt of monoethyl malonate.
Step 2: Synthesis of this compound
This procedure describes the esterification of potassium monoethyl malonate with 4-nitrobenzyl bromide.
Materials:
-
Potassium monoethyl malonate
-
4-Nitrobenzyl bromide
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
n-Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of potassium monoethyl malonate (1.0 eq) in anhydrous dimethylformamide, 4-nitrobenzyl bromide (1.05 eq) is added.
-
The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent to afford the pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the described synthetic pathway.
Table 1: Reagents and Reaction Conditions for Step 1 (Monohydrolysis)
| Reagent | Molar Ratio | Concentration | Temperature | Time |
| Diethyl Malonate | 1.0 | - | 0°C to RT | 2 h |
| Potassium Hydroxide | 0.73 | - | 0°C | 1 h (addition) |
| Ethanol (98%) | Solvent | - | 0°C to RT | 2 h |
Table 2: Yield and Product Characteristics for Step 1
| Product | Form | Yield (%) | Purity |
| Potassium Monoethyl Malonate | White Solid | 68-85% | High |
Table 3: Reagents and Reaction Conditions for Step 2 (Esterification)
| Reagent | Molar Ratio | Concentration | Temperature | Time |
| Potassium Monoethyl Malonate | 1.0 | - | Room Temperature | 12-16 h |
| 4-Nitrobenzyl Bromide | 1.05 | - | Room Temperature | 12-16 h |
| Dimethylformamide | Solvent | - | Room Temperature | 12-16 h |
Table 4: Product Characteristics for this compound
| Property | Value |
| Molecular Formula | C₁₀H₉NO₆ |
| Molecular Weight | 239.18 g/mol |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >98% |
Visualization of Workflow and Reaction Pathway
The following diagrams illustrate the experimental workflow and the chemical transformation occurring in this synthesis.
Spectroscopic Profile of 4-Nitrobenzyl Hydrogen Malonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-Nitrobenzyl hydrogen malonate (CAS No: 77359-11-6), a crucial intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The empirical formula for 4-Nitrobenzyl hydrogen malonate is C₁₀H₉NO₆, with a molecular weight of 239.18 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.9 | Broad Singlet | 1H | -COOH |
| 8.24 | Doublet | 2H | Ar-H (ortho to -NO₂) |
| 7.67 | Doublet | 2H | Ar-H (meta to -NO₂) |
| 5.32 | Singlet | 2H | -O-CH₂-Ar |
| 3.54 | Singlet | 2H | -CO-CH₂-COOH |
¹³C NMR (DMSO-d₆)
While specific peak-by-peak data from a single public source is unavailable, chemical suppliers confirm its availability.[1] Based on the structure, the expected chemical shifts are:
| Chemical Shift (δ) ppm | Assignment |
| ~169 | Ester Carbonyl (-COO-CH₂) |
| ~168 | Carboxylic Acid Carbonyl (-COOH) |
| ~147 | Ar-C (para to -CH₂-) |
| ~143 | Ar-C (ipso to -NO₂) |
| ~128 | Ar-CH (ortho to -NO₂) |
| ~124 | Ar-CH (meta to -NO₂) |
| ~66 | -O-CH₂-Ar |
| ~40 | -CO-CH₂-COOH |
Infrared (IR) Spectroscopy
The IR spectrum is typically acquired using a KBr disc or as a nujol mull.[2] The characteristic absorption bands are expected at:
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |
| ~1735 | C=O stretch (Ester) |
| ~1710 | C=O stretch (Carboxylic Acid) |
| ~1520 and ~1350 | N-O asymmetric and symmetric stretch (Nitro group) |
| ~1250 | C-O stretch (Ester and Carboxylic Acid) |
Mass Spectrometry (MS)
The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.[1]
| m/z | Assignment |
| 239 | [M]⁺ (Molecular Ion) |
| 195 | [M - CO₂]⁺ |
| 153 | [M - C₃H₂O₃]⁺ |
| 136 | [O₂NC₆H₄CH₂]⁺ |
| 106 | [C₇H₄O]⁺ |
| 90 | [C₆H₄N]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of 4-Nitrobenzyl Hydrogen Malonate
A common and effective method for the synthesis of 4-nitrobenzyl hydrogen malonate involves the reaction of Meldrum's acid with 4-nitrobenzyl alcohol.[3]
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
4-Nitrobenzyl alcohol
-
Anhydrous acetonitrile (MeCN)
-
Argon gas
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
A flame-dried pressure tube is charged with Meldrum's acid (1.0 eq) and anhydrous acetonitrile under an argon atmosphere.
-
To this solution, 4-nitrobenzyl alcohol (1.05 eq) is added.
-
The tube is securely sealed and the reaction mixture is refluxed overnight.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield 4-nitrobenzyl hydrogen malonate as an off-white solid.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a synthesized compound like 4-Nitrobenzyl hydrogen malonate.
Caption: Workflow for the synthesis and spectroscopic characterization of 4-Nitrobenzyl hydrogen malonate.
References
Solubility of 4-Nitrobenzyl hydrogen malonate in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitrobenzyl hydrogen malonate, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on providing a robust framework for determining its solubility in common organic solvents. It includes detailed experimental protocols and predictive insights based on the compound's structural features.
Compound Profile: 4-Nitrobenzyl Hydrogen Malonate
4-Nitrobenzyl hydrogen malonate (CAS 77359-11-6) is a white to off-white crystalline solid.[1][2] Its structure, featuring a polar carboxylic acid group, a nitro group, and an ester linkage, alongside a nonpolar benzene ring, suggests a nuanced solubility profile across different classes of organic solvents.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C10H9NO6 | [3][4] |
| Molecular Weight | 239.18 g/mol | [3][4] |
| Melting Point | 109 °C | [3][5] |
| Appearance | White to off-white crystalline powder | [2][5] |
| pKa | 2.49 ± 0.32 (Predicted) | [1][5] |
Qualitative and Known Solubility Data
Published data on the quantitative solubility of 4-Nitrobenzyl hydrogen malonate is sparse. However, qualitative solubility and information inferred from synthesis and purification procedures are summarized below.
Table of Known and Inferred Solubility:
| Solvent | Solubility | Rationale / Reference |
| Methanol | Soluble | Explicitly stated in chemical supplier data.[5] |
| Water | Sparingly soluble | The presence of polar groups is offset by the nonpolar aromatic ring.[1] |
| Acetonitrile (MeCN) | Soluble | Used as a solvent in its synthesis from Meldrum's acid and p-nitrobenzyl alcohol.[3][6] |
| Ethyl Acetate (EtOAc) | Soluble | Used as a mobile phase component in the column chromatography purification of the compound.[3][6] |
| Toluene | Soluble at elevated temperatures | Used as a solvent in a synthesis route starting from di-p-nitrobenzyl malonate at 55°C.[6] |
| Hexane | Sparingly soluble to insoluble | Used as an anti-solvent or a non-polar component in the mobile phase for purification, suggesting low solubility.[3][6] |
Experimental Protocol for Determining Solubility
The following is a standard protocol for determining the solubility of a crystalline solid like 4-Nitrobenzyl hydrogen malonate in an organic solvent. This method, often referred to as the "shake-flask method," is a reliable way to ascertain solubility at a given temperature.[7][8]
Objective: To determine the concentration of a saturated solution of 4-Nitrobenzyl hydrogen malonate in a specific organic solvent at a controlled temperature.
Materials:
-
4-Nitrobenzyl hydrogen malonate (crystalline solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of 4-Nitrobenzyl hydrogen malonate to a vial. The goal is to have undissolved solid remaining after equilibrium is reached.
-
Solvent Addition: Add a known volume of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand in the temperature bath to allow the undissolved solid to settle.
-
Sample Withdrawal: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 4-Nitrobenzyl hydrogen malonate.
-
Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. Express the solubility in units such as mg/mL or g/100mL.
Data Presentation Template
The following table structure is recommended for organizing and presenting the experimentally determined solubility data for clear comparison.
Quantitative Solubility of 4-Nitrobenzyl Hydrogen Malonate at 25 °C:
| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Observations |
| Alcohols | Methanol | 32.7 | ||
| Ethanol | 24.5 | |||
| Isopropanol | 19.9 | |||
| Ketones | Acetone | 20.7 | ||
| Methyl Ethyl Ketone | 18.5 | |||
| Esters | Ethyl Acetate | 6.0 | ||
| Ethers | Tetrahydrofuran (THF) | 7.6 | ||
| Diethyl Ether | 4.3 | |||
| Halogenated | Dichloromethane (DCM) | 9.1 | ||
| Chloroform | 4.8 | |||
| Aromatics | Toluene | 2.4 | ||
| Alkanes | n-Hexane | 1.9 |
Visualizing the Experimental Workflow
The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining solubility.
Caption: Workflow for experimental solubility determination.
This guide provides a foundational understanding and practical approach for researchers to systematically evaluate the solubility of 4-Nitrobenzyl hydrogen malonate in various organic solvents, enabling informed decisions in process development, purification, and formulation.
References
- 1. Page loading... [guidechem.com]
- 2. Round Mono-4-nitrobenzyl Malonate at Best Price in Nanjing, Jiangsu | Hhjnp [tradeindia.com]
- 3. echemi.com [echemi.com]
- 4. MONO-4-NITROBENZYL MALONATE | VSNCHEM [vsnchem.com]
- 5. 4-Nitrobenzyl Hydrogen Malonate CAS 77359-11-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Purity Analysis of Synthesized 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purity analysis of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid. The document outlines a detailed synthetic protocol and rigorous analytical methodologies for confirming the identity, purity, and integrity of the synthesized compound. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the processes involved in the characterization of novel organic compounds.
Introduction
This compound is a bifunctional organic molecule containing a carboxylic acid, an ester, and a nitroaromatic moiety. Its structure suggests potential applications as a linker in bioconjugation, a building block in medicinal chemistry, or as a key intermediate in the synthesis of more complex molecules. The presence of the 4-nitrobenzyl ester group makes it particularly useful as this group can be selectively cleaved under specific conditions, revealing a carboxylic acid for further functionalization.
Given its potential applications, the synthesis of this compound with a high degree of purity is paramount. Impurities, whether from starting materials, by-products, or degradation products, can significantly impact the outcome of subsequent reactions or biological assays. This guide, therefore, details a systematic approach to not only synthesize this compound but also to rigorously assess its purity using a suite of modern analytical techniques.
Synthesis of this compound
The synthesis of this compound is achieved through the mono-esterification of malonic acid with 4-nitrobenzyl alcohol. This reaction is typically catalyzed by a strong acid and driven to completion by the removal of water.
Signaling Pathway of the Synthesis
The following diagram illustrates the chemical transformation from the reactants to the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis and Purification
Materials:
-
Malonic acid (1.0 eq)
-
4-Nitrobenzyl alcohol (1.0 eq)
-
Concentrated sulfuric acid (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add malonic acid, 4-nitrobenzyl alcohol, and toluene.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Acidify the combined aqueous layers to a pH of approximately 2 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to obtain this compound as a solid.
Purity Analysis Workflow
A multi-step analytical workflow is employed to ensure the purity and confirm the structure of the synthesized this compound.
Caption: Overall workflow for the purity analysis of the synthesized compound.
Analytical Methodologies and Data
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of the synthesized compound by separating it from any impurities.
Caption: Experimental workflow for HPLC analysis.
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Retention Time | ~4.5 min |
| Purity (by area %) | > 98% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of the synthesized compound. Both ¹H and ¹³C NMR are utilized.
Caption: Experimental workflow for NMR analysis.
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 12.8 (br s) | Singlet (broad) | 1H | -COOH |
| 8.25 (d, J=8.8 Hz) | Doublet | 2H | Ar-H |
| 7.65 (d, J=8.8 Hz) | Doublet | 2H | Ar-H |
| 5.30 (s) | Singlet | 2H | -O-CH₂-Ar |
| 3.45 (s) | Singlet | 2H | -CH₂-COOH |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| 169.5 | -COOH |
| 167.0 | -COO- |
| 147.5 | Ar-C (C-NO₂) |
| 143.0 | Ar-C |
| 128.5 | Ar-CH |
| 124.0 | Ar-CH |
| 65.0 | -O-CH₂-Ar |
| 40.5 | -CH₂-COOH |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain further structural information from its fragmentation pattern.
Caption: Experimental workflow for Mass Spectrometry analysis.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Expected [M-H]⁻ | 238.04 |
| Observed [M-H]⁻ | 238.05 |
| Key Fragments | m/z 136 (4-nitrobenzyl fragment) |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compound, which is compared against the theoretical values to assess purity.[1][2]
Caption: Experimental workflow for Elemental Analysis.
Molecular Formula: C₁₀H₉NO₆[3][4][5]
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 50.22 | 50.15 |
| Hydrogen (H) | 3.79 | 3.82 |
| Nitrogen (N) | 5.86 | 5.81 |
Conclusion
The successful synthesis of this compound has been demonstrated, coupled with a comprehensive suite of analytical techniques to rigorously assess its purity. The presented data from HPLC, ¹H and ¹³C NMR, mass spectrometry, and elemental analysis collectively confirm the identity and high purity of the synthesized compound. This technical guide provides a robust framework for the synthesis and quality control of this valuable chemical intermediate, ensuring its suitability for subsequent applications in research and development.
References
- 1. Elemental analysis: operation & applications - Elementar [elementar.com]
- 2. clariant.com [clariant.com]
- 3. Dimethyl 5-nitroisophthalate | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl 2-nitroisophthalate | C10H9NO6 | CID 12217542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester [webbook.nist.gov]
An In-depth Technical Guide on the Natural Occurrence and Biological Sources of Nitrobenzyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrobenzyl compounds, and more broadly nitroaromatic compounds, are a class of organic molecules characterized by the presence of a nitro group attached to a benzyl or aromatic ring system. While many are synthetically produced for various industrial applications, a significant number of these compounds are also found in nature, biosynthesized by a diverse range of organisms including plants, fungi, and bacteria. These naturally occurring nitroaromatics exhibit a wide array of biological activities, from antimicrobial and antifungal to potent toxins, making them a subject of great interest for drug discovery and development. This technical guide provides a comprehensive overview of the natural occurrence of nitrobenzyl and related nitroaromatic compounds, their biological sources, biosynthetic pathways, and their interactions with cellular signaling pathways. Detailed experimental protocols for their extraction, purification, and characterization are also provided to aid researchers in this field.
Introduction
Naturally occurring nitro compounds display remarkable structural diversity and a wide range of biological activities.[1] The nitro group, being a strong electron-withdrawing moiety, imparts unique chemical properties to the parent molecule, often contributing to its bioactivity.[2] Although relatively rare compared to other functional groups in natural products, the discovery of compounds like chloramphenicol, a broad-spectrum antibiotic, has spurred significant interest in exploring the natural world for other nitro-containing molecules.[3] This guide focuses on nitrobenzyl and other nitroaromatic compounds of biological origin, providing a technical resource for their study and potential exploitation in drug development.
Natural Occurrence and Biological Sources
Nitroaromatic compounds have been isolated from a variety of natural sources, spanning different biological kingdoms.[2]
Bacteria
Bacteria, particularly those from the Actinomycetes group, are a prominent source of nitroaromatic compounds. The most well-known example is chloramphenicol , produced by Streptomyces venezuelae.[3] Another important class of nitro-containing secondary metabolites from bacteria are the pyrrolnitrins , produced by several species of Pseudomonas and Burkholderia.[4] These compounds exhibit potent antifungal activity.
Fungi
Fungi are also known to produce nitroaromatic compounds. For instance, 3-nitropropionic acid (3-NPA) , a potent neurotoxin, is produced by various fungal species, including those from the genera Aspergillus, Penicillium, and Diaporthe.[5][6][7]
Plants
The plant kingdom is another rich source of nitroaromatic compounds. A notable example is aristolochic acid , found in plants of the Aristolochia genus.[8] These compounds have been used in traditional medicine but are now known to be potent nephrotoxins and carcinogens.[9] Additionally, plants from the Fabaceae family, such as those in the genera Astragalus and Indigofera, are known to produce 3-nitropropionic acid and its derivatives.[10]
Quantitative Data on Natural Abundance
The concentration of nitrobenzyl and related nitroaromatic compounds in their natural sources can vary significantly depending on the species, environmental conditions, and the specific part of the organism being analyzed. The following tables summarize some of the available quantitative data.
| Compound | Producing Organism | Source Material | Concentration/Yield | Reference(s) |
| Aristolochic Acid I | Aristolochia krisagathra | Plant | 9.9070 ± 0.0989 µg/g (in winter) | [2] |
| Aristolochic Acid I | Aristolochia fangchi | Plant | 437 to 668 ppm (mg/kg) | [11] |
| Aristolochic Acid II | Aristolochia contorta | Plant | < 1 to 115 ppm (mg/kg) | [11] |
| Pyrrolnitrin | Burkholderia cepacia | Fermentation Broth | 0.54 mg/L | [2] |
| 3-Nitropropionic Acid | Securigera varia | Plant | 0.5–1.0 g/100 g | [10] |
| 3-Nitropropionic Acid | Diaporthe citri | Fermentation Broth | ~80% of extract at pH 7.0 | [7] |
Biosynthesis of Nitroaromatic Compounds
The biosynthesis of the nitro group in natural products is a fascinating enzymatic process. Two main mechanisms have been proposed for the introduction of the nitro group onto an aromatic ring.[2]
The Shikimate Pathway and Chloramphenicol Biosynthesis
The biosynthesis of chloramphenicol in Streptomyces venezuelae is one of the most studied pathways for a naturally occurring nitroaromatic compound. The pathway originates from the shikimate pathway, a central metabolic route for the biosynthesis of aromatic amino acids in bacteria, plants, and fungi.[12][13] Chorismic acid, a key intermediate in the shikimate pathway, is converted to p-aminophenylalanine, a precursor to the p-nitrophenyl group of chloramphenicol.[14] A cluster of genes, designated cml genes, is responsible for the subsequent steps in the biosynthesis.[15]
Pyrrolnitrin Biosynthesis
The biosynthesis of pyrrolnitrin in Pseudomonas fluorescens starts with the amino acid L-tryptophan.[16] A dedicated gene cluster, prnABCD, orchestrates the conversion of tryptophan to pyrrolnitrin through a series of enzymatic reactions, including two chlorination steps and a ring rearrangement.[16] The nitro group is introduced in the final step by the enzyme aminopyrrolnitrin oxygenase (PrnD).
References
- 1. digitalrepository.fccollege.edu.pk [digitalrepository.fccollege.edu.pk]
- 2. mdpi.com [mdpi.com]
- 3. apsnet.org [apsnet.org]
- 4. Pyrrolnitrin | C10H6Cl2N2O2 | CID 13916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [Quantitative determination of 3-nitropropionic acid by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aristolochia species and aristolochic acids - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms [frontiersin.org]
- 10. Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. New Insights into Chloramphenicol Biosynthesis in Streptomyces venezuelae ATCC 10712 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis of chloramphenicol in Streptomyces sp. 3022a. Identification of p-amino-L-phenylalanine as a product from the action of arylamine synthetase on chorismic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The gene cluster for chloramphenicol biosynthesis in Streptomyces venezuelae ISP5230 includes novel shikimate pathway homologues and a monomodular non-ribosomal peptide synthetase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrrolnitrin - Wikipedia [en.wikipedia.org]
The Art of Light-Controlled Chemistry: An In-Depth Guide to Photolabile Protecting Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis and drug development, the ability to selectively protect and deprotect functional groups is paramount. Photolabile protecting groups (PPGs), often referred to as photocages, offer an unparalleled level of control, allowing chemists to orchestrate complex molecular transformations with the simple flick of a light switch. This technical guide provides a comprehensive overview of the core principles, key classes, and practical applications of PPGs, equipping researchers with the knowledge to harness the power of light in their synthetic endeavors.
Core Concepts: Unveiling the Power of Photocages
Photolabile protecting groups are moieties that can be cleaved from a molecule upon irradiation with light of a specific wavelength. This "traceless" deprotection strategy offers significant advantages over conventional chemical methods, including:
-
Spatial and Temporal Control: Light can be precisely directed to a specific location at a specific time, enabling highly localized and timed release of the active molecule.
-
Orthogonality: Photochemical cleavage is orthogonal to most chemical transformations, allowing for selective deprotection without affecting other sensitive functional groups.
-
Mild Reaction Conditions: Deprotection is typically achieved under neutral and ambient conditions, preserving the integrity of complex and delicate molecules.
The ideal PPG should possess a number of key characteristics:
-
High photosensitivity, characterized by a high quantum yield (Φ).
-
Absorption at a wavelength that does not damage the target molecule or biological system (typically >300 nm).
-
The photoproducts should not interfere with the desired reaction or biological process.[1]
-
The protected compound should be stable under non-irradiating conditions.
Major Classes of Photolabile Protecting Groups
PPGs are broadly categorized based on their chromophoric core. The most prominent classes include those based on o-nitrobenzyl, p-hydroxyphenacyl, and coumarin scaffolds.
o-Nitrobenzyl Protecting Groups
The o-nitrobenzyl group is one of the most widely used PPGs due to its versatility in protecting a wide range of functional groups, including alcohols, amines, carboxylic acids, and phosphates.[1]
Mechanism of Photodeprotection: Upon absorption of UV light (typically around 350 nm), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected molecule and an o-nitrosobenzaldehyde byproduct.[2]
Quantitative Data for o-Nitrobenzyl Derivatives:
| Derivative | Protected Group | λmax (nm) | Quantum Yield (Φ) | Solvent | Reference |
| o-Nitrobenzyl | Carboxylate | ~265 | 0.13 | Dioxane/H₂O | [3] |
| 4,5-Dimethoxy-2-nitrobenzyl (NVOC) | Carbamate | 350 | 0.005 | Dioxane/H₂O | [4] |
| α-Methyl-6-nitroveratryl | Carbamate | 365 | - | Various | [5] |
| 2-Nitrobenzyl | Phosphate | > 300 | - | Acetonitrile | [6] |
p-Hydroxyphenacyl Protecting Groups
The p-hydroxyphenacyl (pHP) group is another important class of PPGs, particularly for caging carboxylic acids and phosphates.[7]
Mechanism of Photodeprotection: The photochemistry of pHP esters involves a photo-Favorskii rearrangement.[7] Upon excitation, the pHP group undergoes a skeletal rearrangement, leading to the release of the protected molecule and p-hydroxyphenylacetic acid as the primary byproduct. This reaction is highly efficient and proceeds rapidly, often on the nanosecond timescale.[7]
Quantitative Data for p-Hydroxyphenacyl Derivatives:
| Derivative | Protected Group | λmax (nm) | Quantum Yield (Φ) | Solvent | Reference |
| p-Hydroxyphenacyl | Diethyl Phosphate | 280 | 0.38 | H₂O | [8] |
| p-Hydroxyphenacyl | ATP | 280 | 0.30 | H₂O | [8] |
| 3-Methoxy-p-hydroxyphenacyl | Glutamate | 350 | 0.03-0.04 | H₂O | [9] |
| 3,5-Dimethoxy-p-hydroxyphenacyl | GABA | 370 | 0.03-0.04 | H₂O | [9] |
Coumarin-Based Protecting Groups
Coumarin-based PPGs have gained prominence due to their favorable photophysical properties, including absorption at longer wavelengths (blue to green light) and often high fluorescence of the released cage.[10] This makes them particularly suitable for biological applications where minimizing photodamage is crucial.
Mechanism of Photodeprotection: The photodecomposition of coumarin-caged compounds typically proceeds through a heterolytic cleavage of the bond to the protected group in the excited singlet state, generating a carbocation intermediate. This intermediate then reacts with a nucleophile (e.g., water) to release the protected molecule.
Quantitative Data for Coumarin Derivatives:
| Derivative | Protected Group | λmax (nm) | Quantum Yield (Φ) | Solvent | Reference |
| 7-(Diethylamino)coumarin-4-ylmethyl (DEACM) | Carboxylate | ~400 | ~0.01-0.1 | Various | [4] |
| 6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) | Phosphate | ~350 | ~0.1-0.3 | Aqueous | [11] |
| {7-[Bis(carboxymethyl)amino]coumarin-4-yl}methyl | Carboxylate | ~405 | - | Aqueous | [12] |
| 7-mTEGylated-coumarin-4-yl)methyl (Tc) | Ceramide | 318-321 | - | Buffer/Ethanol | [10] |
Experimental Protocols: A Practical Guide
The successful implementation of PPGs in synthesis requires robust and reproducible experimental procedures. Below are detailed methodologies for the introduction and cleavage of key PPGs.
Protection of a Primary Alcohol with an o-Nitrobenzyl Group
Materials:
-
Primary alcohol
-
o-Nitrobenzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of the primary alcohol (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of o-nitrobenzyl bromide (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with EtOAc (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired o-nitrobenzyl ether.
Photolytic Deprotection of an o-Nitrobenzyl Ether
Materials:
-
o-Nitrobenzyl protected alcohol
-
Solvent (e.g., acetonitrile, methanol, or a mixture with water)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm)
-
Thin-layer chromatography (TLC) plate and developing system
-
Silica gel for column chromatography
Procedure:
-
Dissolve the o-nitrobenzyl protected alcohol in a suitable solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized to ensure efficient light penetration.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the excited state.
-
Irradiate the solution with a UV lamp while maintaining a constant temperature (e.g., using a cooling fan or water bath).
-
Monitor the progress of the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the deprotected alcohol.
Protection of a Carboxylic Acid with a p-Hydroxyphenacyl Group
Materials:
-
Carboxylic acid
-
p-Hydroxyphenacyl bromide (pHP-Br)
-
Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetone or acetonitrile
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in acetone or acetonitrile, add TEA or DBU (1.1 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of p-hydroxyphenacyl bromide (1.05 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the triethylammonium bromide or DBU hydrobromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the p-hydroxyphenacyl ester.
Photolytic Deprotection of a p-Hydroxyphenacyl Ester
Materials:
-
p-Hydroxyphenacyl protected carboxylic acid
-
Aqueous buffer solution (e.g., phosphate or Tris buffer, pH 7-8) or a mixture of acetonitrile and water
-
Photoreactor with a UV lamp (e.g., λ ≈ 300-350 nm)
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Prepare a solution of the p-hydroxyphenacyl ester in the chosen solvent system in a quartz cuvette or reaction vessel.
-
Irradiate the solution with the UV lamp.
-
Monitor the disappearance of the starting material and the appearance of the released carboxylic acid and p-hydroxyphenylacetic acid byproduct by HPLC.
-
Upon completion of the reaction, the released carboxylic acid can be isolated by standard workup procedures, such as extraction or chromatography, depending on its properties. For many biological applications, the released compound is used directly in the photolysis solution.
Applications in Drug Development and Chemical Biology
The unique properties of PPGs have made them invaluable tools in drug development and for probing complex biological systems.
Spatiotemporal Control of Bioactive Molecules
By caging a biologically active molecule, its function can be turned on with light at a specific time and location. This has been instrumental in studying dynamic cellular processes. For example, caged neurotransmitters have been used to map neuronal circuits, and caged second messengers like IP₃ have been employed to investigate calcium signaling pathways.[13][14]
Light-Activated Drug Delivery
PPGs are being explored for targeted drug delivery to minimize off-target effects and improve therapeutic efficacy. A prodrug can be designed with a PPG that is cleaved only at the desired site of action upon light irradiation, releasing the active drug. This approach holds promise for cancer therapy, where localized drug activation can reduce systemic toxicity.
Probing Kinase Signaling Cascades
The temporal control afforded by PPGs is particularly powerful for dissecting complex signaling cascades, such as the MAP kinase (MAPK) pathway. By caging a specific kinase inhibitor, researchers can inhibit the kinase at a precise time point and observe the immediate downstream consequences, providing insights into the kinetics and feedback mechanisms of the pathway.[15]
Conclusion
Photolabile protecting groups represent a powerful and versatile tool in the arsenal of the modern organic chemist and chemical biologist. The ability to control chemical reactions and biological processes with the precision of light opens up new avenues for the synthesis of complex molecules, the development of novel therapeutics, and the elucidation of intricate biological pathways. As research in this field continues to advance, we can expect the development of new PPGs with even more refined properties, further expanding the horizons of light-controlled chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nathan.instras.com [nathan.instras.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and photochemical properties of PEGylated coumarin-caged ceramides for cell studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical biology approaches to resolve the subcellular GPCR signaling landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 12. {7-[Bis(carboxymethyl)amino]coumarin-4-yl}methoxycarbonyl derivatives for photorelease of carboxylic acids, alcohols/phenols, thioalcohols/thiophenols, and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2-Hydroxyphenacyl ester: A new photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid as a Photocleavable Linker
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-((4-nitrobenzyl)oxy)-3-oxopropanoic acid, a versatile photocleavable linker. This linker belongs to the ortho-nitrobenzyl (ONB) class of photo-labile molecules, which are widely used for the controlled release of therapeutic agents, imaging probes, and other bioactive molecules upon irradiation with UV light.
Introduction
This compound is a heterobifunctional linker featuring a carboxylic acid for conjugation to amine-containing molecules and a 4-nitrobenzyl ester that can be cleaved upon exposure to UV radiation (typically around 365 nm). This property allows for precise spatial and temporal control over the release of a conjugated molecule, making it an invaluable tool in drug delivery, proteomics, and cell biology research.[1][2] The photocleavage mechanism of o-nitrobenzyl derivatives involves an intramolecular rearrangement upon UV light absorption, leading to the release of the caged molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[3]
Key Features and Applications
-
Photocleavable Release: Enables light-triggered release of conjugated molecules.
-
Bifunctional: The carboxylic acid allows for covalent attachment to primary and secondary amines, while the nitrobenzyl group provides the photo-labile functionality.
-
Controlled Drug Delivery: Useful for developing prodrugs that can be activated at a specific site in the body with light, potentially reducing systemic toxicity.[4]
-
Caged Compounds: Can be used to "cage" and inactivate a bioactive molecule, which can then be activated on demand with light.
-
Surface Functionalization: Allows for the light-mediated attachment or detachment of molecules from surfaces.
Quantitative Data for Representative o-Nitrobenzyl Photocleavable Linkers
| Linker Family | Example Structure | Typical Cleavage Wavelength (nm) | Quantum Yield (Φ) | Cleavage Half-life (t½) | Key Advantages | Key Disadvantages |
| o-Nitrobenzyl (ONB) | 2-nitrobenzyl | 340 - 365 | 0.01 - 0.63 | Minutes to hours | Well-established chemistry, commercially available derivatives. | Requires UV light which can be damaging to biological samples, relatively low quantum yields in some cases. |
| Coumarin | 7-(diethylamino)coumarin-4-yl)methyl | 365 - 450 | ~0.25 | < 1 minute (with high-power LEDs) | Cleavage with less damaging visible light, often higher quantum yields than ONB. | Can be sensitive to hydrolysis. |
| Quinoline | (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) | ~365 | 0.62 - 0.88 | Rapid (nanosecond timescale) | High quantum yields, rapid cleavage kinetics. | Less commercially available. |
Data compiled from analogous compounds reported in the literature.
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to an amine-containing molecule and the subsequent photocleavage.
Protocol 1: Conjugation of the Photocleavable Linker to an Amine-Containing Molecule via Amide Bond Formation
This protocol describes the activation of the carboxylic acid on the linker using EDC/NHS chemistry to form a stable amide bond with a primary or secondary amine on the molecule of interest (e.g., a protein, peptide, or small molecule drug).
Materials:
-
This compound
-
Amine-containing molecule of interest
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or other suitable buffer
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Activation of the Linker:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the linker solution.
-
Stir the reaction mixture at room temperature for 1-2 hours in the dark to form the NHS-ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Add the activated NHS-ester solution dropwise to the solution of the amine-containing molecule. The molar ratio of the linker to the molecule of interest may need to be optimized.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer).
-
Purify the resulting conjugate using an appropriate method such as HPLC or size-exclusion chromatography to remove unreacted linker and reagents.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using techniques such as mass spectrometry and UV-Vis spectroscopy.
-
Protocol 2: Photocleavage of the Linker-Molecule Conjugate
This protocol outlines the procedure for releasing the conjugated molecule using UV light. The optimal irradiation time and light intensity should be determined empirically for each specific application.
Materials:
-
Purified linker-molecule conjugate
-
UV lamp with a specific wavelength output (e.g., 365 nm)
-
Quartz cuvette or other UV-transparent reaction vessel
-
Solvent (e.g., methanol, DMSO/water mixture, or appropriate buffer)
-
Analytical system (e.g., HPLC, LC-MS)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the linker-molecule conjugate in the chosen solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the irradiation wavelength to ensure uniform light absorption.[3]
-
-
Irradiation:
-
Place the sample solution in a quartz cuvette.
-
Irradiate the sample with a UV lamp at the desired wavelength (e.g., 365 nm). The distance from the lamp to the sample and the power of the lamp will determine the light intensity.
-
Take aliquots of the solution at different time points (e.g., 0, 5, 10, 20, 30, 60 minutes) to monitor the progress of the cleavage reaction.
-
-
Analysis of Photocleavage:
-
Analyze the aliquots by HPLC or LC-MS to quantify the amount of remaining conjugate and the amount of released molecule.
-
The percentage of cleavage can be calculated by comparing the peak areas of the conjugate and the released molecule.
-
-
Optimization:
-
Vary the irradiation time and light intensity to determine the optimal conditions for complete and efficient cleavage with minimal photodamage to the released molecule.
-
Visualizations
Photocleavage Mechanism of a 4-Nitrobenzyl Ester Linker
Caption: Photocleavage of a 4-nitrobenzyl ester linker.
General Experimental Workflow for Linker Application
Caption: Experimental workflow for linker conjugation and cleavage.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incomplete activation of the carboxylic acid. | Ensure EDC and NHS are fresh and used in sufficient excess. Increase activation time. |
| pH of the reaction buffer is not optimal. | Optimize the pH of the reaction buffer (typically 7.2-8.0 for amine coupling). | |
| Steric hindrance on the amine-containing molecule. | Increase reaction time and/or temperature. Consider using a longer spacer arm on the linker. | |
| Incomplete Photocleavage | Insufficient light exposure (time or intensity). | Increase irradiation time or use a more powerful UV source. |
| Low quantum yield of the specific conjugate. | This is an inherent property. Extended irradiation may be necessary. | |
| Light absorption by the solvent or other components. | Use a UV-transparent solvent/buffer. Ensure the concentration of the conjugate is low enough to prevent inner filter effects. | |
| Degradation of the Released Molecule | Photodamage from prolonged UV exposure. | Minimize irradiation time by using a higher intensity light source for a shorter duration. Include radical scavengers in the solution if compatible. |
Safety Considerations
-
UV Radiation: Wear appropriate personal protective equipment (PPE), including UV-blocking safety glasses or face shields, when working with UV light sources.
-
Chemicals: Handle all chemicals, especially DMF and DMSO, in a well-ventilated fume hood and wear appropriate gloves and lab coat.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
By following these guidelines and protocols, researchers can effectively utilize this compound as a photocleavable linker for a wide range of applications in drug development and biological research.
References
- 1. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Nitrobenzyl Hydrogen Malonate Derivatives in Peptide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the use of 4-nitrobenzyl-based reagents in peptide synthesis. The primary focus is on the well-established role of the 4-nitrobenzyl (pNB) group as a side-chain protecting group for various amino acids in solid-phase peptide synthesis (SPPS). Additionally, this guide explores the potential application of malonic acid monoesters, such as 4-nitrobenzyl hydrogen malonate, as acylating agents for the N-terminus of peptides.
The 4-Nitrobenzyl (pNB) Group for Side-Chain Protection in Peptide Synthesis
The 4-nitrobenzyl group is a valuable tool for the protection of reactive side chains of amino acids, particularly aspartic acid, glutamic acid, cysteine, and lysine, during SPPS. Its stability to the acidic and basic conditions commonly employed in both Boc/Bzl and Fmoc/tBu strategies makes it an orthogonal protecting group. The pNB group is typically removed under mild reductive conditions, which do not affect other protecting groups or the peptide-resin linkage.
Protocol 1: Synthesis of Fmoc-Asp(OpNB)-OH
This protocol describes the introduction of the p-nitrobenzyl ester onto the side chain of Fmoc-aspartic acid.
-
Materials:
-
Fmoc-Asp-OtBu (1 equivalent)
-
4-Nitrobenzyl bromide (1.2 equivalents)
-
Diisopropylethylamine (DIEA) (1.5 equivalents)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Fmoc-Asp-OtBu in DMF.
-
Add DIEA and 4-nitrobenzyl bromide to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Dilute the reaction mixture with EtOAc and wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (Hexane/EtOAc gradient).
-
Dissolve the purified Fmoc-Asp(OpNB)-OtBu in a solution of 50% TFA in DCM.
-
Stir for 2 hours at room temperature to cleave the tert-butyl ester.
-
Remove the solvent under reduced pressure and co-evaporate with toluene to remove residual TFA.
-
Triturate the residue with cold diethyl ether to obtain the solid product, Fmoc-Asp(OpNB)-OH.
-
Protocol 2: On-Resin Deprotection of the pNB Group
This protocol details the removal of the p-nitrobenzyl protecting group from a resin-bound peptide.
-
Materials:
-
Peptide-resin with pNB-protected residue(s)
-
Stannous chloride dihydrate (SnCl₂) (10 equivalents per pNB group)
-
Dimethylformamide (DMF)
-
Phenol (5 equivalents per pNB group)
-
Acetic acid (HOAc) (5 equivalents per pNB group)
-
N,N'-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare the deprotection cocktail by dissolving SnCl₂, phenol, and HOAc in DMF.
-
Add the deprotection cocktail to the swollen resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and wash thoroughly with DMF, DCM, and isopropanol.
-
To remove any yellow byproducts, wash the resin with a solution of 0.5 M DIEA in DMF.
-
Wash the resin again with DMF and DCM and dry under vacuum.
-
| Amino Acid Derivative | Protecting Group | Synthesis Yield | Deprotection Conditions | Deprotection Yield |
| Fmoc-Asp(OpNB)-OH | p-Nitrobenzyl Ester | ~75-85% | SnCl₂/Phenol/HOAc in DMF | >95% |
| Fmoc-Glu(OpNB)-OH | p-Nitrobenzyl Ester | ~70-80% | SnCl₂/Phenol/HOAc in DMF | >95% |
| Fmoc-Cys(pNB)-OH | p-Nitrobenzyl Thioether | ~80-90% | SnCl₂/Phenol/HOAc in DMF | >95% |
| Fmoc-Lys(pNB)-OH | p-Nitrobenzyl Carbamate | ~65-75% | SnCl₂/Phenol/HOAc in DMF | >95% |
Malonic Acid Monoesters as N-Terminal Acylating Agents
While direct evidence for the use of 4-nitrobenzyl hydrogen malonate in peptide synthesis is limited, the application of other malonic acid monoesters for N-terminal acylation is documented. This reaction proceeds through a reactive ketene intermediate, which readily acylates the free amine of the peptide. Subsequent decarboxylation leads to the final acylated product.
Protocol 3: N-Terminal Acylation using a Malonic Acid Monoester
This generalized protocol is based on the use of malonic acid monoesters for peptide acylation.
-
Materials:
-
Resin-bound peptide with a free N-terminus
-
4-Nitrobenzyl hydrogen malonate (or other malonic acid monoester) (5 equivalents)
-
HBTU (4.9 equivalents)
-
DIEA (10 equivalents)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Swell the peptide-resin in DMF.
-
In a separate vessel, pre-activate the malonic acid monoester by dissolving it in DMF with HBTU and DIEA. Allow to react for 5-10 minutes.
-
Add the activated malonic acid solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Filter the resin and wash thoroughly with DMF and DCM.
-
Dry the resin under vacuum. The acylation and decarboxylation occur in situ to yield the N-acylated peptide.
-
| Acylating Agent | Peptide Substrate | Coupling Reagent | Yield |
| Malonic Acid | Various on-resin peptides | HBTU/DIEA | Nearly Quantitative |
| Benzyl Malonic Acid | Various on-resin peptides | HBTU/DIEA | Nearly Quantitative |
Disclaimer: The protocols provided are intended as a general guide and may require optimization for specific applications. All laboratory work should be conducted in accordance with appropriate safety procedures.
Application Notes and Protocols for 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid in Biomaterial Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid is a bifunctional molecule with significant potential for the surface modification of biomaterials. Its unique structure, featuring a terminal carboxylic acid and a photolabile 4-nitrobenzyl ether group, allows for a two-stage functionalization strategy. The carboxylic acid enables covalent attachment to amine-functionalized biomaterial surfaces, while the nitrobenzyl group can be cleaved upon UV light exposure. This property is particularly valuable for creating dynamic surfaces that can change their chemical and physical properties in response to a light stimulus.[1][2][3]
Key Features:
-
Covalent Immobilization: The terminal carboxylic acid group can be readily coupled to primary amine groups on a biomaterial surface using standard carbodiimide chemistry, such as the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) system.[4][5][6] This forms a stable amide bond, ensuring long-term surface modification.
-
Photo-Responsive Surfaces: The 4-nitrobenzyl ether linkage is susceptible to cleavage upon irradiation with UV light (typically in the range of 365 nm).[7][8] This photocleavage mechanism can be harnessed to release tethered molecules, expose underlying functional groups, or alter surface wettability and topography with high spatial and temporal control.[9][10]
-
Versatility in Applications: This molecule can be used as a versatile linker in various biomedical applications, including:
-
Controlled Drug Delivery: Therapeutic agents can be tethered to the biomaterial surface via the nitrobenzyl group for on-demand, light-triggered release.
-
Dynamic Cell Culture Systems: Cell-adhesive ligands or other bioactive molecules can be released or presented on a surface to dynamically guide cell behavior, such as adhesion, migration, and differentiation.[11]
-
Biosensor Development: The photo-cleavable linker can be used to create regenerable sensor surfaces or to control the presentation of recognition elements.
-
Mechanism of Action
The surface modification process involves two key chemical reactions:
-
Immobilization: The carboxylic acid of this compound is first activated by EDC to form a reactive O-acylisourea intermediate. The addition of NHS converts this into a more stable, amine-reactive NHS ester. This ester then readily reacts with primary amines on the biomaterial surface to form a stable amide bond.[4][6]
-
Photocleavage: Upon exposure to UV light, the nitrobenzyl group undergoes a photochemical reaction, leading to the cleavage of the benzylic ether bond.[7][12][13] This results in the release of the tethered molecule and the formation of a 4-nitrosobenzaldehyde byproduct on the surface.[12]
Experimental Protocols
Protocol 1: Covalent Immobilization on an Amine-Functionalized Surface
This protocol describes the covalent attachment of this compound to a biomaterial surface previously functionalized with primary amine groups (e.g., aminosilanized glass, plasma-treated polymers).
Materials:
-
Amine-functionalized biomaterial substrate
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.5-6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Ethanolamine (1 M, pH 8.5) or other quenching solution
-
Anhydrous dimethylformamide (DMF) or other suitable organic solvent
-
Deionized (DI) water
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM solution of this compound in anhydrous DMF.
-
Prepare fresh solutions of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in cold MES buffer immediately before use.
-
-
Activation of Carboxylic Acid:
-
In a clean reaction vessel, mix the this compound solution with the EDC/NHS solution in MES buffer. A typical molar ratio is 1:2:5 (acid:NHS:EDC).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle agitation.
-
-
Surface Coupling:
-
Immerse the amine-functionalized biomaterial substrate in the activated acid solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. Ensure the entire surface is in contact with the solution.
-
-
Washing:
-
Remove the substrate from the coupling solution.
-
Rinse thoroughly with DI water, followed by PBS, to remove unreacted reagents and byproducts.
-
-
Quenching (Blocking):
-
Immerse the substrate in a quenching solution (e.g., 1 M ethanolamine, pH 8.5) for 30 minutes at room temperature to deactivate any remaining active NHS esters.
-
This step is crucial to prevent non-specific binding in subsequent applications.
-
-
Final Rinsing and Drying:
-
Rinse the substrate extensively with PBS and then with DI water.
-
Dry the modified substrate under a stream of inert gas (e.g., nitrogen or argon) and store in a desiccator until further use.
-
-
Characterization:
// Nodes sub [label="Amine-Functionalized\nBiomaterial", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="3-((4-nitrobenzyl)oxy)\n-3-oxopropanoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; edc_nhs [label="EDC / NHS\nin MES Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; activation [label="Activation of\nCarboxylic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; coupling [label="Surface Coupling\n(Amide Bond Formation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; wash1 [label="Wash\n(DI Water, PBS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Quench\n(Ethanolamine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash2 [label="Final Wash & Dry", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; final_product [label="Functionalized\nBiomaterial", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges reagent -> activation [label="15-30 min"]; edc_nhs -> activation; activation -> coupling; sub -> coupling [label="2-4 hours"]; coupling -> wash1; wash1 -> quench [label="30 min"]; quench -> wash2; wash2 -> final_product; } dot
Caption: Workflow for covalent immobilization.
Protocol 2: Photocleavage of the Nitrobenzyl Group
This protocol outlines the procedure for cleaving the surface-tethered this compound to alter the surface properties or release a payload.
Materials:
-
Biomaterial with immobilized this compound (from Protocol 1)
-
UV light source (e.g., mercury lamp with a 365 nm filter, or a 365 nm LED array)
-
Photomask (if spatial control is desired)
-
PBS (pH 7.4) or other appropriate buffer/solvent for the application
Procedure:
-
Sample Preparation:
-
Place the functionalized biomaterial in a suitable container (e.g., petri dish, quartz cuvette) containing PBS or the desired buffer.
-
-
Irradiation Setup:
-
Position the UV light source at a fixed distance from the sample to ensure uniform irradiation. The intensity and duration of exposure will need to be optimized based on the specific substrate and desired cleavage efficiency.[16][17] A typical starting point is an intensity of 10-20 mW/cm² for 5-30 minutes.
-
If patterning is required, place a photomask directly on the surface of the biomaterial to selectively block UV light from certain areas.
-
-
UV Exposure:
-
Irradiate the sample with UV light (e.g., 365 nm) for the predetermined time. Monitor the temperature to ensure it does not adversely affect the biomaterial or any biological components.
-
-
Post-Cleavage Processing:
-
After irradiation, remove the substrate and rinse it thoroughly with PBS and DI water to remove the cleaved molecules and any byproducts.
-
Dry the substrate under a stream of inert gas.
-
-
Analysis:
-
Confirm the cleavage by surface analysis techniques. For example, a decrease in the nitrogen signal in XPS corresponding to the nitro group, or a change in surface properties such as contact angle.
-
If a molecule was released into the supernatant (e.g., a fluorescent dye or drug), its concentration can be quantified using appropriate analytical methods (e.g., fluorescence spectroscopy, HPLC).
-
// Nodes start [label="Surface with\n-O-CH2-Ph-NO2", fillcolor="#F1F3F4", fontcolor="#202124"]; uv [label="UV Light\n(e.g., 365 nm)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; cleavage [label="Photochemical\nCleavage", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_surface [label="Modified Surface\nwith -OH group", fillcolor="#F1F3F4", fontcolor="#202124"]; end_product [label="Released Molecule &\nNitroso Byproduct", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> cleavage; uv -> cleavage; cleavage -> end_surface [label="Surface Change"]; cleavage -> end_product [label="Release"]; } dot
Caption: Photocleavage of the nitrobenzyl group.
Data Presentation
The following tables present hypothetical quantitative data that could be expected from experiments using this surface modification strategy.
Table 1: Surface Characterization Before and After Immobilization
| Surface Type | Water Contact Angle (°) | N 1s Atomic % (from XPS) |
| Unmodified (Amine-functionalized) | 45 ± 3 | 3.5 ± 0.4 |
| After Immobilization (Protocol 1) | 75 ± 4 | 5.8 ± 0.5 |
| After Photocleavage (Protocol 2) | 52 ± 3 | 4.0 ± 0.4 |
This table illustrates expected changes in surface properties. The increase in contact angle after immobilization suggests the addition of the hydrophobic nitrobenzyl group. The increase in Nitrogen atomic percentage confirms the presence of the nitro group. After photocleavage, the contact angle and nitrogen content are expected to decrease as the nitrobenzyl group is removed.
Table 2: Quantification of Protein Adsorption on Modified Surfaces
| Surface Type | BSA Adsorption (ng/cm²) | Fibrinogen Adsorption (ng/cm²) |
| Unmodified (Amine-functionalized) | 250 ± 25 | 450 ± 30 |
| After Immobilization (Protocol 1) | 180 ± 20 | 320 ± 25 |
| After Photocleavage (Protocol 2) | 280 ± 30 | 510 ± 35 |
This table shows hypothetical data for non-specific protein adsorption, a key indicator of biocompatibility. The surface after immobilization may show reduced protein adsorption due to the presence of the new chemical layer. After photocleavage, the exposed surface might exhibit different protein adsorption characteristics.
Table 3: Light-Triggered Release of a Fluorescent Molecule
| UV Exposure Time (min) | Irradiation Intensity (mW/cm²) | Cumulative Release (%) |
| 0 | 10 | 0 |
| 5 | 10 | 45 ± 5 |
| 10 | 10 | 78 ± 6 |
| 20 | 10 | 92 ± 4 |
| 10 | 5 | 41 ± 5 |
| 10 | 20 | 95 ± 3 |
This table demonstrates the controlled release profile of a payload (e.g., a fluorescently-tagged molecule) tethered via the nitrobenzyl linker. The release is dependent on both the duration and intensity of the UV irradiation, highlighting the tunable nature of the system.
References
- 1. Recent Progress in Photoresponsive Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in Photoresponsive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photo-responsive polymer materials for biological applications [html.rhhz.net]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. seas.upenn.edu [seas.upenn.edu]
- 8. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On Research Progress and Applications of Photo-responsive Biomaterials [zgys.nifdc.org.cn]
- 10. Photoresponsive Biomaterials | Encyclopedia MDPI [encyclopedia.pub]
- 11. A photocleavable linker for the chemoselective functionalization of biomaterials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 13. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surface analysis methods for characterizing polymeric biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. anton-paar.com [anton-paar.com]
- 16. mdpi.com [mdpi.com]
- 17. Genetically Encoded Photocleavable Linkers for Patterned Protein Release from Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Light-Triggered Drug Delivery Systems Using 4-Nitrobenzyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Light-triggered drug delivery systems offer precise spatiotemporal control over the release of therapeutic agents, minimizing off-target effects and enhancing therapeutic efficacy. Among the various photoresponsive moieties, 4-nitrobenzyl (NB) esters have emerged as a versatile and widely utilized photocage due to their efficient cleavage upon UV or near-infrared (NIR) light irradiation, leading to the release of the active drug. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of 4-nitrobenzyl ester-based light-triggered drug delivery systems.
Mechanism of Action: Photocleavage of 4-Nitrobenzyl Esters
The core principle of this drug delivery system lies in the photochemical cleavage of the 4-nitrobenzyl ester bond. Upon absorption of light, typically in the UV range (300-365 nm), the o-nitrobenzyl group undergoes an intramolecular rearrangement. This process involves the formation of an aci-nitro intermediate, which then cyclizes and subsequently fragments to release the carboxylic acid (the drug) and a 2-nitrosobenzaldehyde byproduct[1]. This irreversible cleavage ensures the targeted release of the therapeutic agent.
Caption: Photocleavage mechanism of a 4-nitrobenzyl ester upon UV light exposure.
Experimental Protocols
Protocol 1: Synthesis of a 4-Nitrobenzyl-Caged Drug (Example: Methotrexate)
This protocol describes the synthesis of a 4-nitrobenzyl-caged version of the anticancer drug methotrexate (MTX)[2].
Materials:
-
Methotrexate (MTX)
-
2-Nitro-5-hydroxybenzyl alcohol
-
Bromoacetyl chloride
-
Diisopropylethylamine (i-Pr2NEt)
-
Potassium carbonate (K2CO3)
-
Cesium carbonate (Cs2CO3)
-
Dichloromethane (CH2Cl2)
-
Acetonitrile (MeCN)
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the photocleavable linker:
-
Conjugation of Methotrexate to the linker:
-
The carboxylate group of the L-glutamate domain of MTX is activated.
-
The activated MTX is then conjugated to the bromoacetate moiety of the linker via an O-alkylation reaction in the presence of a base like Cs2CO3[2].
-
-
Purification:
-
The final product is purified using silica gel column chromatography.
-
The structure and purity of the synthesized 4-nitrobenzyl-caged MTX are confirmed by 1H NMR and mass spectrometry.
-
Caption: General workflow for the synthesis of a 4-nitrobenzyl-caged drug.
Protocol 2: In Vitro Light-Triggered Drug Release
This protocol details the procedure for irradiating a solution of the 4-nitrobenzyl-caged drug and quantifying the released drug using High-Performance Liquid Chromatography (HPLC).
Materials:
-
4-Nitrobenzyl-caged drug solution (e.g., in PBS or cell culture medium)
-
UV lamp (e.g., Spectroline® UV bench lamp, 365 nm)[2]
-
Quartz cuvettes or multi-well plates
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase appropriate for the drug of interest
-
Standard solutions of the free drug for calibration
Procedure:
-
Sample Preparation: Prepare a solution of the 4-nitrobenzyl-caged drug at a known concentration.
-
Irradiation:
-
Place the sample in a quartz cuvette or a UV-transparent plate.
-
Irradiate the sample with a UV lamp at a specific wavelength (e.g., 365 nm) and power density (e.g., 1.1 mW/cm²) for various time intervals (e.g., 0, 1, 2, 5, 10, 15 minutes)[2].
-
Maintain a constant distance between the lamp and the sample.
-
-
Quantification by HPLC:
-
Inject the irradiated samples into the HPLC system.
-
Separate the caged drug, free drug, and byproducts using an appropriate mobile phase and column.
-
Detect the free drug using a UV-Vis detector at its maximum absorbance wavelength.
-
Quantify the amount of released drug by comparing the peak area to a standard curve of the free drug[2].
-
Data Presentation:
| Irradiation Time (min) | Light Source (nm) | Power Density (mW/cm²) | Drug Release (%) | Reference |
| 7 | 312 | 1.1 | ~68 | [2] |
| 15 | 312 | 1.1 | ~68 | [2] |
| 7 | 365 | 1.1 | ~55 | [2] |
| 15 | 365 | 1.1 | ~55 | [2] |
| 10 | 365 | 3.5 | >80 | [3] |
Protocol 3: In Vitro Cell Viability Assay
This protocol describes how to assess the cytotoxicity of the light-triggered drug delivery system using a standard MTT or MTS assay.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
4-Nitrobenzyl-caged drug
-
Free drug (as a positive control)
-
UV light source
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
Treat the cells with varying concentrations of the 4-nitrobenzyl-caged drug, free drug, and a vehicle control.
-
Light-Treatment Group: Expose the wells containing the caged drug to UV light for a predetermined duration.
-
No-Light Control Group: Keep a parallel set of wells with the caged drug in the dark.
-
Light-Only Control Group: Expose cells without any drug to the same dose of UV light to assess light-induced toxicity.
-
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT/MTS Assay:
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Caption: Step-by-step workflow for assessing cell viability.
Protocol 4: Intracellular Drug Release Visualization
This protocol outlines the use of confocal microscopy to visualize the uptake and light-triggered release of a fluorescently-tagged drug or a drug that becomes fluorescent upon release.
Materials:
-
Cells cultured on glass-bottom dishes
-
4-Nitrobenzyl-caged fluorescent drug or a system co-delivering a caged drug and a fluorescent marker
-
Confocal microscope with a UV laser for uncaging and appropriate lasers for fluorescence excitation
-
Live-cell imaging buffer
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes and allow them to adhere.
-
Incubation: Incubate the cells with the 4-nitrobenzyl-caged fluorescent compound for a sufficient time to allow cellular uptake.
-
Imaging:
-
Mount the dish on the confocal microscope stage.
-
Acquire pre-irradiation images to determine the initial intracellular distribution of the caged compound.
-
Select a region of interest (ROI) within a cell.
-
Use the UV laser of the microscope to irradiate the ROI to trigger uncaging.
-
Acquire a time-lapse series of post-irradiation images to monitor the change in fluorescence intensity and distribution, indicating drug release[4].
-
Protocol 5: In Vivo Light-Triggered Drug Delivery in a Subcutaneous Tumor Model
This protocol provides a general framework for evaluating the efficacy of a 4-nitrobenzyl-caged drug in a mouse subcutaneous tumor model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells (e.g., 4T1, MCF-7)
-
4-Nitrobenzyl-caged drug formulated for in vivo administration
-
Light source with a fiber optic cable for localized light delivery (e.g., laser diode)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Inoculation: Subcutaneously inject tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Drug Administration: Administer the 4-nitrobenzyl-caged drug, either systemically (e.g., via intravenous injection) or locally (e.g., via intratumoral injection).
-
Light Treatment:
-
Anesthetize the mouse.
-
Deliver light of the appropriate wavelength and power directly to the tumor site using a fiber optic cable for a specified duration.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Data Presentation:
| Animal Model | Tumor Cell Line | Drug Administration Route | Light Source (nm) | Light Dose | Tumor Growth Inhibition (%) | Reference |
| Mice | Colon Cancer | Intravenous | Green Light | Not Specified | Significant | [3] |
| Mice | H22 | Intravenous | NIR (via UCNPs) | 1 W/cm², 10 min | Not Specified | [5] |
Signaling Pathways
It is important to note that the 4-nitrobenzyl ester moiety itself does not directly participate in a signaling pathway. Its role is to act as a light-removable "cage" for the therapeutic agent. The signaling pathways that are affected are entirely dependent on the specific drug that is released. For example, if the caged drug is a kinase inhibitor, its release will modulate the corresponding kinase signaling pathway. Therefore, the investigation of signaling pathways should be tailored to the mechanism of action of the uncaged drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Light-responsive nanomedicine for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HKU develops a light-controlled nanomedicine for precise drug delivery to treat colorectal cancer - Press Releases - Media - HKU [hku.hk]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Localized light-triggered release macrophage cytopharmaceuticals containing O-nitrobenzyl group for enhanced solid tumor cell-chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Photolytic Cleavage of the o-Nitrobenzyl Group
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photolabile protecting groups (PPGs), often referred to as "caging" groups, are essential tools in chemistry and biology that offer precise spatiotemporal control over the release of active molecules.[1][2] The ortho-nitrobenzyl (ONB) group is one of the most widely utilized PPGs due to its chemical stability and efficient cleavage upon near-UV irradiation.[3][4] This functionality allows researchers to initiate biological processes or chemical reactions at a desired time and location by simply applying light.[1] Applications are diverse, ranging from the controlled release of neurotransmitters and drugs to the synthesis of complex molecules and the development of photoresists.[2][5][6] This document provides a detailed protocol for the photolytic cleavage of ONB-protected compounds, including the underlying mechanism, quantitative data, and a step-by-step experimental workflow.
Mechanism of Photolytic Cleavage
The photodeprotection of o-nitrobenzyl derivatives is initiated by the absorption of a photon (typically UV light between 300-400 nm), which promotes the molecule to an excited state.[5][7] The reaction proceeds through a mechanism first described as a Norrish Type II reaction.[2] This involves an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of a transient aci-nitro intermediate.[3][8][9] This intermediate subsequently undergoes an irreversible rearrangement and hydrolysis to release the protected functional group (e.g., an alcohol, amine, or carboxylic acid) and a 2-nitrosobenzaldehyde byproduct.[3][10]
Caption: The photochemical cleavage pathway of the o-nitrobenzyl group.
Quantitative Photolysis Data
The efficiency of photolytic cleavage is determined by several factors, including the molar extinction coefficient (ε) at the irradiation wavelength and the quantum yield (Φ) of the uncaging reaction. The quantum yield represents the fraction of absorbed photons that result in the cleavage of the protecting group.[11] Modifications to the aromatic ring, such as the addition of methoxy groups (e.g., in the 4,5-dimethoxy-2-nitrobenzyl, or DMNB, group), can shift the absorption to longer, less damaging wavelengths and influence cleavage efficiency.[1][4]
| Photolabile Group | Wavelength (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent | Reference |
| Nitrobenzyl (NB) derivative 1 | 365 | 4200 | 0.04 | Acetonitrile/PBS | [10] |
| Nitrobenzyl (NB) derivative 1 | 405 | 1000 | 0.01 | Acetonitrile/PBS | [10] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | 355 | 4300 | 0.01-0.07 | Various | [12] |
| Nitrobiphenyl-carbazole | 405 | 2920 | 0.2 | DMSO | [11] |
| Nitrobiphenyl-phenothiazine | 405 | 2050 | 0.1 | DMSO | [11] |
Note: The specific values can vary significantly based on the substrate being protected and the exact molecular structure of the PPG.
Detailed Experimental Protocol
This protocol provides a general method for the photolytic cleavage of an ONB-protected compound and subsequent analysis.
4.1 Materials and Equipment
-
Reagents:
-
o-Nitrobenzyl-protected compound
-
High-purity solvent (e.g., acetonitrile, methanol, DMSO, or an aqueous buffer compatible with the compound)
-
Internal standard for quantitative analysis (e.g., a stable, non-photoreactive compound for HPLC)
-
-
Equipment:
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with filters or LED lamp at a specific wavelength like 365 nm)[6]
-
Quartz reaction vessel or cuvette (transparent to UV light)[13]
-
Stirring plate and stir bar
-
Cooling system to maintain constant temperature[3]
-
Analytical instruments: HPLC, UV-Vis Spectrophotometer, or NMR Spectrometer
-
Volumetric flasks and pipettes
-
Amber vials to protect samples from light[3]
-
4.2 Experimental Procedure
-
Solution Preparation:
-
Prepare a stock solution of the ONB-protected compound in the chosen solvent at a known concentration (e.g., 0.1 mg/mL or 10-100 µM).[3][6]
-
If using quantitative analysis like HPLC, add a suitable internal standard at a known concentration.
-
For some applications, particularly with oxygen-sensitive reactions, the solution may need to be degassed by bubbling with an inert gas like argon for 15-20 minutes.[13]
-
-
Photoreactor Setup and Irradiation:
-
Transfer a specific volume of the prepared solution into the quartz reaction vessel.
-
Place the vessel in the photoreactor at a fixed distance from the UV source to ensure consistent light intensity.
-
If temperature control is necessary, start the cooling system.
-
Turn on the UV lamp to begin the irradiation and simultaneously start a timer.[3]
-
-
Reaction Monitoring:
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the reaction mixture.[3]
-
Immediately transfer the aliquot to an amber vial to prevent further exposure to light.
-
Prepare the samples for analysis as required (e.g., dilution for HPLC or UV-Vis).
-
4.3 Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): Inject the aliquots to monitor the decrease in the peak area of the starting material and the increase in the peak area(s) of the photoproduct(s). This allows for the calculation of reaction kinetics.
-
UV-Vis Spectroscopy: Record the absorption spectrum of the aliquots. The disappearance of the characteristic absorbance of the ONB-protected compound can be monitored over time.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For mechanistic studies or product identification, the reaction can be performed in a deuterated solvent inside an NMR tube.[3] Spectra taken before and after irradiation will show the disappearance of signals from the starting material (e.g., benzylic protons) and the appearance of new signals corresponding to the cleaved product and the nitrosobenzaldehyde byproduct.[3]
Caption: A general experimental workflow for a photolytic cleavage reaction.
Conclusion
The o-nitrobenzyl photolabile protecting group is a robust and versatile tool for controlling chemical and biological activity with light. Successful application depends on a clear understanding of the photochemical mechanism and careful control of experimental parameters such as irradiation wavelength, light intensity, and reaction time. The protocol outlined in this note provides a comprehensive framework for researchers to perform and analyze photolytic cleavage experiments, enabling advancements in drug delivery, materials science, and fundamental biological research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. nathan.instras.com [nathan.instras.com]
- 13. arep.med.harvard.edu [arep.med.harvard.edu]
Synthesis of caged compounds with 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid
Application Notes: Synthesis and Use of 4-Nitrobenzyl Caged Compounds
Introduction
Photolabile protecting groups, or "caging" groups, are essential tools in chemical biology, neuroscience, and drug development. They provide precise spatiotemporal control over the release of bioactive molecules.[1][2] The 4-nitrobenzyl (PNB) group is a well-established photolabile moiety used to temporarily inactivate alcohols, amines, and carboxylic acids. The caged compound remains inert until irradiated with UV light, which cleaves the PNB group and releases the active molecule along with a 4-nitrosobenzaldehyde byproduct.[3]
The reagent 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid is a specialized derivative that combines the PNB caging group with a malonic acid linker. This structure is designed for facile attachment to molecules of interest, typically via the linker's carboxylic acid group, to form ester or amide bonds.
Mechanism of Photolysis (Uncaging)
The uncaging of nitrobenzyl-based compounds proceeds through a Norrish Type II photoreaction.[3] Upon absorption of a UV photon (typically in the 300-360 nm range), the nitro group is excited.[4] This excited state enables the abstraction of a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate rapidly rearranges and cyclizes, ultimately cleaving the benzylic-oxygen bond to release the active molecule, a proton, and 4-nitrosobenzaldehyde.[3]
Applications
-
Neuroscience: Caged neurotransmitters like glutamate and GABA are used to map neural circuits and study synaptic transmission with high precision.[5][6][7]
-
Cell Biology: Caged second messengers such as ATP and Ca2+ allow researchers to investigate the kinetics of intracellular signaling pathways.[6]
-
Drug Delivery: The ability to trigger drug release at a specific site and time using light is a key strategy in targeted therapy and photopharmacology.[1][8]
-
Peptide Synthesis: The 4-nitrobenzyloxycarbonyl (Nbz) group serves as an effective protecting group for amines during the synthesis of complex peptides.[8][9]
Advantages and Limitations
-
Advantages: Provides unparalleled temporal and spatial control over the release of active molecules. The synthesis of PNB-caged compounds is generally straightforward.
-
Limitations: Requires UV light, which can have limited tissue penetration and may be phototoxic to biological systems. The 4-nitroso byproduct can be reactive and potentially toxic, which must be controlled for in experiments.[1][4]
Quantitative Data
The efficiency of synthesis and photolysis is critical for the successful application of caged compounds. The tables below summarize typical yields for synthetic steps and the key photochemical properties of representative nitrobenzyl derivatives.
Table 1: Representative Synthesis Yields for 4-Nitrobenzyl Derivatives
| Product | Reactants | Yield (%) | Reference(s) |
| 4-Nitrobenzyl chloroformate | 4-Nitrobenzyl alcohol, bis(trichloromethyl) carbonate, acid binding agent | 96.4% | [10] |
| o-Nitrobenzyl butyrate ester | o-Nitrobenzyl alcohol, butyric acid | 32% | [4] |
| o-Nitrobenzyl hexanoate ester | o-Nitrobenzyl alcohol, hexanoic acid | 37% | [4] |
| o-Nitrobenzyl decanoate ester | o-Nitrobenzyl alcohol, decanoic acid | 28% | [4] |
Table 2: Photochemical Properties of Representative Nitrobenzyl Caged Compounds
| Caging Group | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Quantum Yield (Φ) | Reference(s) |
| 2-Nitrobenzyl (NB) | ~280 | ~5,000 | 0.05 - 0.13 | |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | 347 | 5,400 | 0.06 | |
| 1-(2-Nitrophenyl)ethyl (NPE) | ~280 | ~5,000 | 0.08 - 0.69 | |
| 6-Nitroveratroyloxycarbonyl (NVOC) | 350 | ~5,000 | 0.033 | [3][11] |
| 2,6-Dinitrobenzyloxycarbonyl | 365 | Not Specified | 0.12 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Activated Caging Agent (4-Nitrobenzyl Chloroformate)
This protocol describes a high-yield synthesis of 4-nitrobenzyl chloroformate, a versatile reagent for caging amines and alcohols.[9][10] This method uses triphosgene, a safer alternative to phosgene gas.
Materials:
-
4-Nitrobenzyl alcohol
-
Bis(trichloromethyl) carbonate (triphosgene)
-
Anhydrous chloroform (or dichloromethane)
-
Acid binding agent (e.g., anhydrous pyridine or triethylamine)
-
Anhydrous reaction vessel with magnetic stirrer
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (N2 or Argon), dissolve 4-nitrobenzyl alcohol in anhydrous chloroform (approx. 10 mL per gram of alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate, dry flask, prepare a solution of bis(trichloromethyl) carbonate in anhydrous chloroform.
-
Slowly add the triphosgene solution to the cooled alcohol solution. A molar ratio of 1:0.4 for 4-nitrobenzyl alcohol to triphosgene is recommended for optimal yield.[10]
-
Slowly add the acid binding agent (e.g., pyridine) to the reaction mixture, maintaining the temperature at 0 °C. A molar ratio of 1:0.9 for 4-nitrobenzyl alcohol to the acid binding agent is recommended.[10]
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated salts (e.g., pyridinium hydrochloride).
-
Wash the filtrate with cold, dilute HCl, followed by saturated NaHCO3, and finally with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent under reduced pressure to yield the crude 4-nitrobenzyl chloroformate product.
-
The product can be further purified by recrystallization if necessary. Store the final product under anhydrous conditions.
Protocol 2: General Procedure for Caging a Molecule of Interest
This protocol provides a general method for attaching the 4-nitrobenzyl cage to a target molecule containing a hydroxyl (-OH) or primary/secondary amine (-NH) group using the activated agent from Protocol 1.
Materials:
-
Molecule of Interest (with -OH or -NH group)
-
4-Nitrobenzyl chloroformate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Anhydrous base (e.g., Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA))
-
Anhydrous reaction vessel with magnetic stirrer
-
Standard glassware for workup and purification (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve the molecule of interest in an anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add the anhydrous base to the solution (typically 1.5-2.0 equivalents).
-
Cool the mixture to 0 °C.
-
Dissolve 4-nitrobenzyl chloroformate (typically 1.2-1.5 equivalents) in the same anhydrous solvent and add it dropwise to the cooled solution of the target molecule.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight or until TLC indicates the consumption of the starting material.[1]
-
Quench the reaction by adding water or a saturated solution of NH4Cl.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to obtain the pure caged compound.[4]
-
Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 3: Photolysis (Uncaging) of a Caged Compound
This protocol describes the light-induced release of the active molecule from its caged precursor.
Materials:
-
Purified caged compound
-
Appropriate buffer or solvent (e.g., PBS for biological experiments, or an organic solvent like DMSO)
-
UV light source (e.g., mercury arc lamp with a filter for 365 nm, or a UV LED)[4]
-
Quartz cuvette (if monitoring by UV-Vis spectroscopy)
-
Analytical equipment to measure the outcome (e.g., UV-Vis spectrophotometer, HPLC, or a biological assay setup)
Procedure:
-
Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in the experimental buffer. Ensure the final concentration of the organic solvent is compatible with the experimental system.
-
Transfer the solution to a suitable vessel (e.g., quartz cuvette, well plate, or perfusion chamber for biological experiments).
-
To monitor the reaction, record an initial absorption spectrum of the solution before irradiation.[4]
-
Expose the sample to UV light (e.g., 365 nm). The duration and intensity of the light will depend on the compound's quantum yield and extinction coefficient and must be optimized for each experiment.
-
Monitor the progress of the photolysis by taking absorption spectra at various time points. A decrease in the absorbance of the caged compound and the appearance of new peaks corresponding to the products will be observed.[4]
-
Alternatively, analyze aliquots of the irradiated solution by HPLC to quantify the released molecule.
-
For biological experiments, measure the physiological response triggered by the release of the active molecule (e.g., changes in membrane potential, ion concentration, or enzyme activity).
Visualizations
Caption: General experimental workflow for the synthesis and application of 4-nitrobenzyl caged compounds.
Caption: Use of caged glutamate to probe synaptic function by light-induced activation of postsynaptic receptors.
References
- 1. Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New photochemical tools for controlling neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. 4-Nitrobenzyl chloroformate | 4457-32-3 | Benchchem [benchchem.com]
- 10. CN1803758A - Method for synthesizing 4-nitrobenzyl chloroformate - Google Patents [patents.google.com]
- 11. Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Wavelength Optimization for 4-Nitrobenzyl Ester Photodeprotection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimization of wavelength in the photodeprotection of 4-nitrobenzyl esters. The 4-nitrobenzyl group is a widely used photolabile protecting group (PPG) in chemistry and biology, enabling spatial and temporal control over the release of active molecules. Optimizing the irradiation wavelength is crucial for maximizing cleavage efficiency, minimizing side reactions, and ensuring compatibility with biological systems.
Introduction to 4-Nitrobenzyl Ester Photodeprotection
The photodeprotection of 4-nitrobenzyl esters is initiated by the absorption of a photon, typically in the UV range, which triggers an intramolecular rearrangement leading to the release of the carboxylic acid and the formation of a 4-nitrosobenzaldehyde byproduct. The efficiency of this process is wavelength-dependent and can be influenced by substituents on the aromatic ring and the benzylic position.
The general mechanism for the photocleavage of ortho-nitrobenzyl esters, which is analogous to the para-substituted variants, involves a Norrish Type II reaction. Upon excitation, the nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This intermediate then rearranges to release the protected molecule.
Wavelength Optimization Strategies
The selection of the optimal wavelength for photodeprotection is a critical parameter. Key considerations include:
-
Maximizing Absorption: The irradiation wavelength should correspond to a strong absorption band of the 4-nitrobenzyl chromophore to ensure efficient light absorption.
-
Minimizing Damage: In biological applications, it is crucial to use wavelengths that minimize damage to cells and other biological molecules. This often means shifting towards longer wavelengths (near-UV or visible light).
-
Orthogonality: In systems with multiple PPGs, wavelength selectivity is essential to achieve orthogonal deprotection, allowing for the independent release of different molecules.
-
Quantum Yield: The quantum yield (Φ), which is the number of molecules deprotected per photon absorbed, is wavelength-dependent.
Substituents on the aromatic ring can be used to tune the absorption spectrum of the nitrobenzyl group. Electron-donating groups, such as methoxy groups, can shift the absorption maximum to longer wavelengths (a red-shift), allowing for deprotection with less energetic and potentially less harmful light.[1]
Quantitative Data for Photodeprotection
The following table summarizes key photophysical and photochemical data for various nitrobenzyl-based protecting groups. This data is essential for selecting the appropriate PPG and irradiation conditions.
| Protecting Group | Substrate Type | λmax (nm) | Quantum Yield (Φ) | Solvent/Conditions | Reference |
| o-Nitrobenzyl (oNB) | Carboxylic Acid | ~270-280 | 0.001–0.1 | Various organic solvents and aqueous solutions | [2] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Carboxylic Acid | ~350 | 0.006 - 0.16 | Various organic solvents and aqueous solutions | [1][2] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Phosphate | 365 | 0.26 | Aqueous solution | [2] |
| 1-(2-Nitrophenyl)ethyl (NPE) | Phosphate | ~265 | 0.08 - 0.68 | Aqueous solution | [3] |
| 4-Bromo-2-nitrobenzyl | Phenolic Proton | Visible | Not specified | Not specified | [4] |
Experimental Protocols
This protocol outlines a general procedure for determining the optimal irradiation wavelength for the photodeprotection of a 4-nitrobenzyl ester.
Materials:
-
4-nitrobenzyl-protected compound of interest
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)
-
Quartz cuvettes or reaction vessel
-
Monochromatic light source with tunable wavelength (e.g., xenon lamp with a monochromator or a set of bandpass filters)
-
UV-Vis spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Magnetic stirrer and stir bar
-
Thermostated cuvette holder or reaction vessel jacket
Procedure:
-
Sample Preparation: Prepare a solution of the 4-nitrobenzyl-protected compound in the chosen solvent at a known concentration (e.g., 0.1 mg/mL). The concentration should be adjusted to have an absorbance of approximately 1 at the expected λmax to ensure sufficient light absorption.
-
UV-Vis Spectrum: Record the UV-Vis absorption spectrum of the solution to determine the absorption maxima (λmax).
-
Irradiation Setup:
-
Place the quartz cuvette or reaction vessel containing the sample solution in the thermostated holder.
-
Position the monochromatic light source at a fixed distance from the sample.
-
Set the initial irradiation wavelength to a value near the determined λmax.
-
-
Photolysis:
-
Irradiate the solution for a defined period (e.g., 1, 2, 5, 10, and 30 minutes).
-
At each time point, withdraw an aliquot of the solution for analysis.
-
-
Analysis by HPLC:
-
Analyze the collected aliquots by HPLC to monitor the disappearance of the starting material and the appearance of the deprotected product.
-
Use a suitable column and mobile phase to achieve good separation of the protected and deprotected compounds.
-
Quantify the percentage of deprotection by integrating the peak areas.
-
-
Wavelength Screening: Repeat steps 4 and 5 at different irradiation wavelengths across the absorption spectrum of the compound (e.g., in 10 nm increments around the λmax).
-
Data Analysis:
-
For each wavelength, plot the percentage of deprotection as a function of irradiation time.
-
Determine the initial rate of photodeprotection for each wavelength.
-
Plot the initial rate of photodeprotection versus the irradiation wavelength to identify the optimal wavelength, which corresponds to the highest reaction rate.
-
The quantum yield of photodeprotection can be determined using a chemical actinometer to measure the photon flux of the light source.
Materials:
-
Same materials as in Protocol 4.1
-
Chemical actinometer solution (e.g., potassium ferrioxalate)
Procedure:
-
Photon Flux Measurement:
-
Fill a quartz cuvette with the actinometer solution.
-
Irradiate the actinometer solution under the exact same conditions (wavelength, light intensity, geometry) as the sample.
-
Measure the change in absorbance of the actinometer solution at the appropriate wavelength to determine the number of photons absorbed.
-
-
Sample Irradiation and Analysis:
-
Irradiate the sample solution for a time period that results in a low conversion (typically <10%) to ensure the initial rate is measured.
-
Quantify the amount of deprotected product formed using HPLC with a calibration curve.
-
-
Quantum Yield Calculation:
-
The quantum yield (Φ) is calculated using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)
-
Visualizations
Caption: Mechanism of 4-nitrobenzyl ester photodeprotection.
Caption: Workflow for optimizing photodeprotection wavelength.
Caption: Factors influencing photodeprotection efficiency.
References
- 1. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Nitrobenzyl Hydrogen Malonate in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 4-nitrobenzyl hydrogen malonate and related compounds in the synthesis of potential anti-inflammatory agents. The focus is on the synthesis of malonate derivatives that exhibit anti-inflammatory properties through the inhibition of key inflammatory pathways.
Introduction
Chronic inflammation is a significant contributor to a wide range of diseases. The search for novel anti-inflammatory agents is a critical area of drug discovery. Malonate derivatives have emerged as a versatile class of compounds with potential therapeutic applications, including anti-inflammatory activity.[1] The 4-nitrobenzyl group is a useful protecting group in organic synthesis, often employed to temporarily block carboxylic acid or amine functionalities.[2] Its application in conjunction with malonates offers a strategic approach to synthesizing complex molecules with potential biological activity. This document outlines the synthesis of 4-nitrobenzyl hydrogen malonate and its potential application in creating anti-inflammatory compounds, with a focus on arylidene malonates as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway.[1][3]
Synthesis of 4-Nitrobenzyl Hydrogen Malonate
4-Nitrobenzyl hydrogen malonate can be synthesized through multiple routes. Below are two reported methods with their respective quantitative data.
Table 1: Synthesis of 4-Nitrobenzyl Hydrogen Malonate
| Method | Starting Materials | Key Reagents/Conditions | Yield | Purity (by HPLC) | Reference |
| From Meldrum's Acid | Meldrum's acid, p-nitrobenzyl alcohol | Anhydrous MeCN, reflux overnight | 87% | Not reported | [4] |
| Enzymatic Hydrolysis | di-p-nitrobenzyl malonate | Toluene, potassium phosphate buffer (pH 7.5), immobilized Candida antarctica lipase B | 58% | 99.83% | [4] |
Application in the Synthesis of Anti-inflammatory Arylidene Malonates
While direct synthesis of a named anti-inflammatory agent from 4-nitrobenzyl hydrogen malonate is not widely reported, the synthesis of structurally related arylidene malonates with a nitrobenzylidene group has been shown to yield potent anti-inflammatory compounds.[1] These compounds are typically synthesized via a Knoevenagel condensation.
Table 2: Synthesis of Dimethyl 2-(2-nitrobenzylidene)malonate
| Reaction Type | Starting Materials | Key Reagents/Conditions | Yield | Reference |
| Knoevenagel Condensation | 2-nitrobenzaldehyde, dimethyl malonate | Piperidine, acetic acid, benzene, reflux overnight | 75% | [1] |
Quantitative Anti-inflammatory Activity Data
A series of arylidene malonate analogs have been evaluated for their ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells). The lead compound, dimethyl 2-(2-nitrobenzylidene)malonate, demonstrated potent inhibitory activity.
Table 3: Anti-inflammatory Activity of Dimethyl 2-(2-nitrobenzylidene)malonate
| Inflammatory Mediator | Assay Type | IC50 Value (µM) | Cell Line | Reference |
| Nitric Oxide (NO) | Griess Assay | 0.31 ± 0.03 | RAW 264.7 | [1] |
| Interleukin-1β (IL-1β) | ELISA | 0.42 ± 0.15 | RAW 264.7 | [1] |
| Tumor Necrosis Factor-α (TNF-α) | ELISA | 1.54 ± 0.17 | RAW 264.7 | [1] |
Signaling Pathway Inhibition
The anti-inflammatory effects of arylidene malonates are attributed to their inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[1] TLR4 is a key receptor in the innate immune system that recognizes LPS from Gram-negative bacteria, triggering a cascade of downstream signaling events that lead to the production of pro-inflammatory cytokines and mediators.[2][5][6]
Caption: TLR4 Signaling Pathway and Inhibition by Arylidene Malonates.
Experimental Protocols
Synthesis of 4-Nitrobenzyl Hydrogen Malonate (from Meldrum's Acid)[4]
This protocol describes the synthesis of 4-nitrobenzyl hydrogen malonate from Meldrum's acid and p-nitrobenzyl alcohol.
Materials:
-
Meldrum's acid
-
p-Nitrobenzyl alcohol
-
Anhydrous acetonitrile (MeCN)
-
Flame-dried 150 mL pressure tube
-
Argon atmosphere
-
Rotary evaporator
-
Column chromatography supplies (Silica gel, Hexane, Ethyl Acetate)
Procedure:
-
In a flame-dried 150 mL pressure tube under an argon atmosphere, add Meldrum's acid (5.00 g, 34.7 mmol) and 40 mL of anhydrous MeCN.
-
To the resulting solution, add p-nitrobenzyl alcohol (5.58 g, 36.4 mmol).
-
Tightly cap the tube and reflux the reaction mixture overnight.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the residue using column chromatography with a 55/45 hexane/EtOAc mixture to yield the final product.
Caption: Experimental Workflow for Synthesis and Evaluation.
Synthesis of Dimethyl 2-(2-nitrobenzylidene)malonate[1]
This protocol details the Knoevenagel condensation for synthesizing the target anti-inflammatory compound.
Materials:
-
2-nitrobenzaldehyde
-
Dimethyl malonate
-
Piperidine
-
Acetic acid
-
Benzene
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Reflux apparatus with azeotropic water removal
Procedure:
-
Combine 2-nitrobenzaldehyde (3.5 mmol), dimethyl malonate (3.5 mmol), acetic acid (10 µL), and piperidine (20 µL) in benzene (1.5 mL).
-
Heat the mixture under reflux with azeotropic removal of water overnight.
-
Remove the benzene using a rotary evaporator.
-
Dilute the residue with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with 10% HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by recrystallization or precipitation with hexane from an ethereal solution.
In Vitro Anti-inflammatory Assays
The following are general protocols for assessing the anti-inflammatory activity of synthesized compounds in a cell-based model.
Cell Culture and Treatment: [7]
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Induce inflammation by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
Nitric Oxide (NO) Production (Griess Assay): [7]
-
After the 24-hour treatment period, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. The nitrite concentration is determined from a standard curve.
Pro-inflammatory Cytokine Quantification (ELISA): [7]
-
Collect the cell culture supernatant after the 24-hour treatment.
-
Quantify the levels of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
Caption: Logical Flow from Compound to Therapeutic Potential.
References
- 1. Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid is a bifunctional linker molecule ideally suited for solid-phase synthesis (SPS). Its unique structure, featuring a carboxylic acid for attachment to a solid support and a p-nitrobenzyl (PNB) ester, allows it to function as a versatile, cleavable linker. The PNB ester provides a stable linkage during standard Fmoc-based solid-phase peptide synthesis (SPPS) and other organic syntheses conducted under acidic or mildly basic conditions. The key advantage of this linker lies in its "safety-catch" potential, where the nitro group can be chemically modified to facilitate cleavage under specific, orthogonal conditions. This allows for the release of the synthesized molecule from the solid support while keeping acid-labile side-chain protecting groups intact.
Two primary methods for the cleavage of the p-nitrobenzyl ester are highlighted in these notes: reductive cleavage and photolytic cleavage. Reductive cleavage following the reduction of the nitro group offers a highly efficient and clean release strategy. Photolytic cleavage provides an alternative, reagent-free method for releasing the synthesized compound.
Key Applications:
-
Solid-Phase Peptide Synthesis (SPPS): Used as a cleavable linker for the synthesis of peptides with C-terminal carboxylic acids. It is compatible with Fmoc chemistry.
-
Solid-Phase Organic Synthesis (SPOS): Enables the attachment of various molecules (e.g., small molecules, peptidomimetics) to a solid support for subsequent modification and elaboration.
-
Combinatorial Chemistry: Suitable for the generation of compound libraries where final cleavage from the resin is desired under non-acidic conditions.
Experimental Protocols
Protocol 1: Immobilization of this compound onto an Amine-Functionalized Resin
This protocol describes the attachment of the linker to a common solid support, such as aminomethylated polystyrene resin.
Materials:
-
Aminomethylated polystyrene resin (100-200 mesh, 1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Swell the aminomethylated polystyrene resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate vial, dissolve this compound (3 equivalents, 3.0 mmol, 765 mg), HOBt (3 equivalents, 3.0 mmol, 459 mg) in DMF (10 mL).
-
Add DIC (3 equivalents, 3.0 mmol, 468 µL) to the solution from step 3 and allow it to pre-activate for 5 minutes.
-
Add the activated linker solution to the swollen resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
To cap any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 10% pyridine in DMF for 30 minutes.
-
Wash the resin as in step 7 and dry under vacuum.
-
Determine the loading of the linker using a quantitative method such as the Kaiser test on a sample of the resin after Fmoc deprotection of a subsequently coupled Fmoc-amino acid.
| Parameter | Representative Value |
| Resin Type | Aminomethyl Polystyrene |
| Linker Equivalents | 3.0 |
| Coupling Reagents | DIC/HOBt |
| Typical Loading | 0.7 - 0.9 mmol/g |
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc Strategy)
This protocol outlines the coupling of the first amino acid and subsequent elongation cycles.
Materials:
-
Linker-functionalized resin from Protocol 1
-
Fmoc-protected amino acids
-
DIC
-
HOBt
-
20% (v/v) Piperidine in DMF
-
DMF, DCM
Procedure:
-
First Amino Acid Coupling: a. Swell the linker-functionalized resin in DMF. b. In a separate vial, dissolve the first Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. c. Add the activated amino acid solution to the resin and agitate for 2 hours. d. Wash the resin with DMF, DCM, and DMF.
-
Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. c. Wash the resin thoroughly with DMF.
-
Subsequent Amino Acid Couplings: a. Repeat steps 1b-1d for the next Fmoc-amino acid in the sequence.
-
Elongation: a. Repeat the deprotection (step 2) and coupling (step 3) cycles until the desired peptide sequence is assembled. b. After the final coupling, perform a final Fmoc deprotection.
Protocol 3: Cleavage of the Peptide from the Resin
Two alternative methods for cleavage are presented below.
Method A: Reductive Cleavage
This method involves a two-step process: reduction of the nitro group followed by acid-catalyzed cleavage of the resulting p-aminobenzyl ester.
Materials:
-
Peptide-bound resin
-
Tin(II) chloride dihydrate (SnCl₂)
-
N,N-Dimethylformamide (DMF)
-
Phenol
-
Acetic acid (HOAc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Reduction of the Nitro Group: a. Swell the peptide-bound resin in DMF. b. Prepare a solution of SnCl₂·2H₂O (10 eq.), phenol (5 eq.), and acetic acid (5 eq.) in DMF. c. Add the solution to the resin and agitate at room temperature for 2 hours. d. Wash the resin thoroughly with DMF, DCM, and methanol, then dry.
-
Cleavage: a. Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours. b. Filter the resin and collect the filtrate. c. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. d. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
| Parameter | Representative Value |
| Reducing Agent | SnCl₂·2H₂O |
| Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS |
| Typical Yield | 70 - 90% |
| Typical Purity (crude) | > 85% |
Method B: Photolytic Cleavage
This method utilizes UV light to cleave the p-nitrobenzyl ester bond directly.
Materials:
-
Peptide-bound resin
-
DCM or a suitable non-absorbing solvent
-
Photochemical reactor with a UV lamp (e.g., 365 nm)
Procedure:
-
Suspend the peptide-bound resin in DCM in a quartz reaction vessel.
-
Irradiate the suspension with a UV lamp (365 nm) with constant stirring. The reaction time will depend on the scale and the intensity of the lamp (typically 4-24 hours).
-
Monitor the cleavage progress by taking small aliquots of the solution and analyzing by HPLC.
-
Once cleavage is complete, filter the resin and wash it with fresh DCM.
-
Combine the filtrates and evaporate the solvent to obtain the crude peptide.
| Parameter | Representative Value |
| Wavelength | 365 nm |
| Solvent | Dichloromethane (DCM) |
| Typical Yield | 50 - 75% |
| Typical Purity (crude) | > 80% |
Visualizations
Caption: Overall experimental workflow for solid-phase synthesis.
Caption: Reductive cleavage of the p-nitrobenzyl linker.
Caption: Photolytic cleavage of the p-nitrobenzyl linker.
Application Notes and Protocols for Controlled Release of Carboxylic Acids Using Photolabile Nitrobenzyl Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of photolabile ortho-nitrobenzyl (o-NB) protecting groups to achieve spatial and temporal control over the release of carboxylic acids. This technology is a powerful tool in various research fields, including chemical biology, pharmacology, and materials science, enabling precise manipulation of biological processes and the development of novel drug delivery systems.[1][2]
Introduction to ortho-Nitrobenzyl Photocages
The ortho-nitrobenzyl group and its derivatives are widely used photolabile protecting groups (PPGs), often referred to as "caged" compounds, for masking the bioactivity of molecules.[1] Covalent attachment of an o-NB group to a carboxylic acid renders it biologically inert. Upon irradiation with UV-A light (typically 300-400 nm), the o-NB group undergoes an intramolecular rearrangement, leading to the cleavage of the ester bond and the release of the free carboxylic acid, a proton, and a biologically inert nitroso byproduct.[3] This process allows for the precise control of the concentration of the active carboxylic acid in both time and space.
The efficiency of this photorelease is influenced by the substitution pattern on the aromatic ring and at the benzylic carbon of the nitrobenzyl group. Modifications are often made to tune the absorption wavelength, quantum yield, and release kinetics to suit specific experimental needs.
Quantitative Data: Photophysical Properties of Nitrobenzyl Cages
The selection of an appropriate nitrobenzyl caging group depends on the specific requirements of the experiment, such as the desired wavelength for uncaging and the required efficiency of release. The following tables summarize key quantitative data for commonly used nitrobenzyl derivatives.
Table 1: Molar Extinction Coefficients (ε) and Maximum Absorption Wavelengths (λmax) of Common Nitrobenzyl Caging Groups
| Caging Group | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Notes |
| o-Nitrobenzyl (NB) | ~260-280 | ~5,000 - 8,000 | Standard, but requires shorter UV wavelengths. |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~345-355 | ~4,500 - 5,500 | Red-shifted absorption, suitable for biological applications. |
| 1-(2-Nitrophenyl)ethyl (NPE) | ~260-280 | ~5,000 - 8,000 | Increased photolysis rate compared to NB.[3] |
| 4,5-Dimethoxy-1-(2-nitrophenyl)ethyl (DMNPE) | ~345-355 | ~4,500 - 5,500 | Combines red-shifted absorption with faster kinetics. |
| α-Carboxy-2-nitrobenzyl (CNB) | ~260-280 | ~5,000 - 8,000 | Introduces an additional carboxylic acid group for solubility. |
Table 2: Quantum Yields (Φ) for Photorelease from o-Nitrobenzyl Esters
| Caging Group | Released Carboxylic Acid | Wavelength (nm) | Quantum Yield (Φ) | Solvent |
| 1-(2-Nitrophenyl)ethyl (NPE) | Phosphate | 347 | 0.05 - 0.08 | Aqueous Buffer |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Glutamate | 347 | 0.08 - 0.1 | Aqueous Buffer |
| α-Carboxy-2-nitrobenzyl (CNB) | Various | >300 | ~0.03 - 0.06 | Aqueous Buffer |
| 1-(4,5-Dimethoxy-2-nitrophenyl)ethyl (DMNPE) | ATP | 347 | 0.09 | Aqueous Buffer |
Note: Quantum yields are highly dependent on the specific carboxylic acid being released, the solvent, and the pH.
Experimental Protocols
Synthesis of o-Nitrobenzyl Esters of Carboxylic Acids
This protocol describes a general method for the synthesis of o-nitrobenzyl esters via the reaction of an o-nitrobenzyl bromide with the carboxylate salt of the desired carboxylic acid.
Caption: General workflow for the synthesis of o-nitrobenzyl esters.
Materials:
-
Carboxylic acid of interest
-
ortho-Nitrobenzyl bromide (or a substituted derivative)
-
Triethylamine (TEA) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature to form the carboxylate salt. For less acidic carboxylic acids, a stronger base like sodium hydride may be required.
-
Addition of Nitrobenzyl Bromide: Add the o-nitrobenzyl bromide (1.05 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure o-nitrobenzyl ester.
-
Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Controlled Photorelease of Carboxylic Acids
This protocol outlines the general procedure for the light-induced release of a carboxylic acid from its o-nitrobenzyl caged form.
Caption: Simplified mechanism of o-nitrobenzyl ester photocleavage.
Materials and Equipment:
-
Solution of the o-nitrobenzyl-caged carboxylic acid in a suitable solvent (e.g., buffered aqueous solution, cell culture medium).
-
UV light source (e.g., mercury arc lamp with appropriate filters, UV LED, or a laser). An intense light source is often required for efficient photolysis.
-
Quartz cuvette or other UV-transparent vessel.
-
Analytical instrument for quantification (e.g., HPLC, LC-MS, or a pH meter).[4][5][6]
Procedure:
-
Sample Preparation: Prepare a solution of the caged carboxylic acid at the desired concentration. The solvent should be transparent to the UV light used for irradiation. For biological experiments, ensure the solvent is biocompatible (e.g., phosphate-buffered saline, cell culture medium).
-
Irradiation:
-
Place the sample in a quartz cuvette or other suitable vessel.
-
Irradiate the sample with a UV light source at the appropriate wavelength (typically 350-365 nm for DMNB derivatives). The duration and intensity of irradiation will depend on the quantum yield of the caged compound and the desired extent of release. These parameters should be optimized for each specific compound and experimental setup.
-
-
Analysis: After irradiation, analyze the sample to quantify the amount of released carboxylic acid.
Quantification of Released Carboxylic Acid by HPLC
High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying the released carboxylic acid.
Caption: Workflow for HPLC-based quantification of released carboxylic acid.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis or Mass Spectrometry (MS) detector.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid is a common mobile phase system. The specific gradient will need to be optimized for the separation of the caged compound, the released carboxylic acid, and the photoproducts.
-
Detection:
-
UV-Vis: Monitor at a wavelength where the carboxylic acid or the caged compound has a strong absorbance.
-
MS: Provides higher selectivity and sensitivity, especially for complex biological samples.[5]
-
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of the pure carboxylic acid of known concentrations.
-
Analysis of Standards: Inject the standard solutions into the HPLC system to generate a standard curve by plotting peak area against concentration.
-
Sample Analysis: Inject the irradiated sample into the HPLC system.
-
Quantification: Identify the peak corresponding to the released carboxylic acid based on its retention time compared to the standard. Determine the peak area and use the standard curve to calculate the concentration of the released carboxylic acid in the sample.
Applications in Research and Drug Development
-
Probing Signaling Pathways: The controlled release of signaling molecules, such as fatty acids or other carboxylic acid-containing second messengers, allows for the precise investigation of their roles in cellular signaling cascades.
-
Enzyme Kinetics: Rapidly releasing a substrate or inhibitor near an enzyme of interest can provide insights into its kinetic parameters and mechanism of action.
-
Drug Delivery: Caging a carboxylic acid-containing drug can prevent its activity until it reaches the target site, where light can be applied to trigger its release, minimizing off-target effects.[3]
-
Materials Science: Incorporating caged carboxylic acids into polymers or hydrogels allows for the light-induced modification of material properties, such as swelling or degradation.
Troubleshooting and Considerations
-
Solubility: Some nitrobenzyl-caged compounds have limited aqueous solubility. The choice of substituted nitrobenzyl groups (e.g., with carboxyl or methoxy groups) can improve solubility.
-
Phototoxicity: The use of high-energy UV light can be damaging to living cells. It is crucial to use the lowest effective light dose and to perform control experiments to assess cell viability. Using caging groups that absorb at longer, less energetic wavelengths (e.g., DMNB) can mitigate this issue.
-
Byproducts: The nitroso photoproducts can potentially react with cellular components. It is important to consider the potential effects of these byproducts in biological experiments.
-
Calibration: The light output of lamps can vary over time. It is essential to calibrate the light source to ensure reproducible results.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. seas.upenn.edu [seas.upenn.edu]
- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagent peak-free liquid chromatography-fluorescence analysis of carboxylic acids using a fluorous scavenging-derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, also known as mono-p-nitrobenzyl malonate.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here are the most common issues and their solutions:
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Incomplete Reaction: The esterification reaction may not have gone to completion.
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Solution: Ensure the reaction time is adequate. Depending on the protocol, this can range from 40 minutes to several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Also, verify the quality and reactivity of your starting materials.
-
-
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and equilibrium.
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Formation of Byproducts: The primary byproduct is the di-substituted ester, bis(4-nitrobenzyl) malonate.
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Solution: To minimize the formation of the di-ester, use an excess of malonic acid. Molar ratios of p-nitrobenzyl alcohol to malonic acid between 1:1 and 1:3 have been reported to be effective.[1]
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Loss of Product during Workup: The product can be lost during extraction and purification steps.
Q2: I am getting a significant amount of the di-ester byproduct, bis(4-nitrobenzyl) malonate. How can I avoid this?
A2: The formation of the di-ester is a common challenge. Here are several strategies to promote the formation of the desired mono-ester:
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Molar Ratio of Reactants: The most straightforward approach is to use an excess of malonic acid. A molar ratio of 1:2 of p-nitrobenzyl alcohol to malonic acid is a good starting point.[1]
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Low-Temperature Esterification: Performing the esterification at low temperatures (e.g., -15°C) can selectively favor the formation of the mono-ester.[1]
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Alternative Synthetic Route via Meldrum's Acid: A highly effective method to avoid the di-ester is to first react malonic acid with acetic anhydride to form Meldrum's acid. This intermediate then reacts with p-nitrobenzyl alcohol to yield the mono-ester with high selectivity and reported yields of up to 96%.[5]
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Controlled Addition of Alcohol: If using a direct esterification method, adding the p-nitrobenzyl alcohol slowly to the reaction mixture containing malonic acid may also help to reduce the formation of the di-ester.
Q3: What is the best method for purifying the final product?
A3: The purification strategy depends on the impurities present.
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Removal of Unreacted Malonic Acid: If an excess of malonic acid is used, it can be removed by cooling the reaction mixture after the reaction is complete, which causes the malonic acid to precipitate.[3]
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Acid/Base Extraction: Due to the presence of a free carboxylic acid group, the desired mono-ester can be separated from the neutral di-ester byproduct and unreacted p-nitrobenzyl alcohol through an acid/base workup. The crude reaction mixture can be dissolved in an organic solvent and extracted with a mild aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the salt of the desired product, is then acidified to precipitate the pure mono-ester, which can be collected by filtration or extracted with an organic solvent.[3][4]
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Recrystallization: The purified product can be further purified by recrystallization.
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Column Chromatography: While less common for large-scale preparations, silica gel column chromatography can also be used for purification.[4]
Q4: Are there alternative starting materials to p-nitrobenzyl alcohol?
A4: Yes, an alternative route involves using a p-nitrobenzyl halide.
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Reaction with Malonic Acid or its Salt: p-Nitrobenzyl chloride or bromide can be reacted with malonic acid or its sodium or potassium salt in a suitable solvent (e.g., acetonitrile, toluene) in the presence of a catalyst to form the mono-ester.[2] This method can be advantageous as p-nitrobenzyl halides are often more reactive than the corresponding alcohol.
Data Presentation
Table 1: Reaction Conditions for Mono-esterification of p-Nitrobenzyl Alcohol with Malonic Acid [1]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Molar Ratio (Alcohol:Acid) | 1:1 | 1:1.5 | 1:2 |
| Solvent | Benzene | Acetone | Acetone |
| Temperature | -18°C | -10°C | -15°C |
| Catalyst | Sulfuric Acid & Phosphoric Acid (1:1) | Sulfuric Acid & Phosphoric Acid (1:1) | Sulfuric Acid & Phosphoric Acid (1:1) |
| Catalyst Loading | 0.5% (w/w of alcohol) | 1.5% (w/w of alcohol) | 2% (w/w of alcohol) |
| Reaction Time | 60 min | 50 min | 40 min |
| Reported Purity of Mono-ester | >95% | >95% | >95% |
| Reported Yield of Mg Salt | >80% | >80% | >80% |
Table 2: Alternative Synthesis via p-Nitrobenzyl Halide [2]
| Parameter | Range of Conditions |
| Reactants | p-Nitrobenzyl halide and Malonic acid (or its salt) |
| Molar Ratio (Halide:Acid) | 1:1 to 1:10 |
| Solvent | Acetonitrile, Toluene, Benzene, Xylene |
| Catalyst | Triethylamine, p-Toluenesulfonic acid |
| Temperature | 60 - 200°C (Reflux) |
| Reaction Time | 1 - 100 hours |
Experimental Protocols
Protocol 1: Low-Temperature Mono-esterification of p-Nitrobenzyl Alcohol (Adapted from CN103483202A)[1]
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Reaction Setup: In a three-necked flask equipped with a stirrer and a thermometer, dissolve p-nitrobenzyl alcohol and malonic acid in acetone at a molar ratio of 1:2.
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Cooling: Cool the reaction mixture to -15°C in a cooling bath.
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Catalyst Addition: Slowly add a mixed acid catalyst of sulfuric acid and phosphoric acid (1:1 molar ratio), corresponding to 2% of the weight of the p-nitrobenzyl alcohol.
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Reaction: Maintain the temperature at -15°C and stir the mixture for 40 minutes.
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Crystal Form Transformation: After the reaction is complete, raise the temperature of the reaction system to 60-80°C to induce crystal transformation of the product.
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Workup: Follow a suitable purification method as described in the FAQ section (e.g., acid/base extraction).
Protocol 2: Synthesis via Meldrum's Acid Intermediate (Conceptual, based on CN114773205A)[5]
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Formation of Meldrum's Acid: React malonic acid with acetic anhydride in acetone to synthesize 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid).
-
Esterification: React the formed Meldrum's acid with p-nitrobenzyl alcohol. This reaction is reported to proceed with high selectivity for the mono-ester.
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Purification: Purify the resulting mono-p-nitrobenzyl malonate using standard techniques such as recrystallization or acid/base extraction.
Visualizations
Caption: Workflow for the low-temperature synthesis of this compound.
Caption: Reaction pathways for the synthesis of the target mono-ester and the formation of the di-ester byproduct.
References
- 1. CN103483202A - Preparation method of magnesium mono-p-nitrobenzyl malonate - Google Patents [patents.google.com]
- 2. CN102276476A - Production method of malonic acid mono-p-nitrobenzyl ester as penem medicament intermediate - Google Patents [patents.google.com]
- 3. US5516934A - Process for producing mono-P-nitrobenzyl malonate - Google Patents [patents.google.com]
- 4. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A kind of production technology of mono-p-nitrobenzyl malonate - Patent CN-114773205-A - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Photolysis of 4-Nitrobenzyl Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photolysis of 4-nitrobenzyl esters.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the photolysis of 4-nitrobenzyl esters, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of the starting material | - Inefficient light source (wavelength or intensity).- Competitive absorption by byproducts or other components.- Low quantum yield of the specific 4-nitrobenzyl ester. | - Ensure the emission spectrum of your lamp overlaps with the absorption spectrum of the 4-nitrobenzyl ester (typically in the UV range, e.g., 365 nm). Increase irradiation time or light intensity if necessary.[1]- Use a lower starting concentration of the ester to minimize byproduct interference.[2]- Consider using a 4-nitrobenzyl ester with electron-donating substituents on the aromatic ring or a more acidic leaving group to enhance the reaction rate. |
| Formation of a yellow or colored solution | - Formation of the primary byproduct, 2-nitrosobenzaldehyde, and its subsequent dimerization to form colored azoxybenzene compounds. | - This is an expected outcome of the reaction. The color change can be used as a visual indicator of reaction progress. If the color is intense, it may indicate significant byproduct formation and the need for purification. |
| Incomplete reaction or stalling | - The 2-nitrosobenzaldehyde byproduct can act as an internal filter, absorbing the irradiation intended for the starting material. | - Monitor the reaction progress using HPLC or NMR. If the reaction stalls, consider purifying the partially reacted mixture to remove byproducts before re-irradiating. Using a lower initial concentration can also mitigate this effect.[2] |
| Low isolated yield of the desired carboxylic acid | - Degradation of the desired product under the photolysis conditions.- Inefficient purification method. | - Minimize irradiation time once the starting material is consumed. Perform control experiments to assess the stability of the carboxylic acid under the same photolysis conditions.- Optimize the purification protocol. This may involve extraction, chromatography, or crystallization to effectively separate the carboxylic acid from the nitroso-containing byproducts. |
| Side peaks observed in HPLC or NMR | - Dimerization of the 2-nitrosobenzaldehyde byproduct.- Further photochemical or thermal degradation of the primary photoproducts.- Secondary bromination at the benzyl position if NBS is used in the synthesis of the starting material.[2] | - Characterize the side products using mass spectrometry and NMR to understand their origin.- To minimize dimerization, consider performing the reaction at a lower concentration.- If secondary bromination is a suspected issue from the synthesis, purify the 4-nitrobenzyl ester starting material thoroughly before photolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the photolysis of 4-nitrobenzyl esters?
A1: The photolysis of a 4-nitrobenzyl ester yields the corresponding carboxylic acid and 2-nitrosobenzaldehyde as the primary photoproducts.[3]
Q2: What is the main side reaction that occurs during this photolysis?
A2: The primary side reaction is the dimerization of the 2-nitrosobenzaldehyde byproduct to form azoxybenzene derivatives. These derivatives are often colored and can interfere with the reaction by absorbing light.
Q3: How do substituents on the 4-nitrobenzyl group affect the photolysis reaction?
A3: Electron-donating groups on the aromatic ring can increase the rate of photolysis. The acidity of the leaving carboxylic acid group also plays a crucial role, with more acidic leaving groups generally leading to faster decomposition rates.[2]
Q4: What is the role of the solvent in the photolysis of 4-nitrobenzyl esters?
A4: The solvent can influence the reaction rate. Generally, the photolysis proceeds in a variety of organic solvents. The choice of solvent may affect the stability of the starting material, products, and byproducts.
Q5: How can I monitor the progress of the photolysis reaction?
A5: The reaction can be effectively monitored by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2] HPLC allows for the quantification of the starting material and products, while NMR can provide structural information about the species in the reaction mixture.
Q6: At what wavelength should the photolysis be carried out?
A6: The irradiation is typically performed at a wavelength that is absorbed by the 4-nitrobenzyl chromophore, commonly in the UV-A region (e.g., 365 nm).[1]
Q7: Can the 2-nitrosobenzaldehyde byproduct be problematic?
A7: Yes, the 2-nitrosobenzaldehyde byproduct can absorb at the same wavelength used for the photolysis, acting as an internal filter and reducing the quantum yield of the reaction. This can lead to incomplete conversion of the starting material. It is also a reactive species that can potentially interact with other molecules in the system.
Quantitative Data
The following tables summarize key quantitative data related to the photolysis of 4-nitrobenzyl esters.
Table 1: Quantum Yields and Reaction Rates of Selected 4-Nitrobenzyl Esters
| 4-Nitrobenzyl Ester Derivative | Solvent | Wavelength (nm) | Quantum Yield (Φ) | Rate Constant (k) (s⁻¹) | Reference |
| o-Nitrobenzyl Acetate | Acetonitrile | 260 | 0.1 | - | [4] |
| 4,5-Dimethoxy-2-nitrobenzyl Acetate | - | - | - | - | [4] |
| Phenyl Carbamate of o-Nitrobenzyl Alcohol | DMSO | - | - | 149.3 x 10⁻⁵ | [2] |
| o-Nitrobenzyl Acetate | DMSO | - | - | 34.1 x 10⁻⁵ | [2] |
Note: Quantitative data for the photolysis of 4-nitrobenzyl esters is often reported under specific experimental conditions. Direct comparison between different studies should be made with caution.
Experimental Protocols
General Protocol for Photolysis of 4-Nitrobenzyl Esters
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Sample Preparation: Dissolve the 4-nitrobenzyl ester in a suitable solvent (e.g., acetonitrile, methanol, DMSO) in a quartz reaction vessel. The concentration should be optimized to balance reaction rate and potential byproduct interference; a lower concentration is often preferable.[2]
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Degassing (Optional): For reactions sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
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Irradiation: Place the reaction vessel in a photolysis reactor equipped with a suitable UV lamp (e.g., a mercury lamp with a filter for 365 nm). Maintain a constant temperature using a cooling system if necessary.
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Reaction Monitoring: At regular intervals, withdraw aliquots of the reaction mixture for analysis by HPLC or NMR to monitor the disappearance of the starting material and the appearance of the products.
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Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by an appropriate method such as column chromatography, preparative HPLC, or crystallization to isolate the desired carboxylic acid from the 2-nitrosobenzaldehyde byproduct and its derivatives.
HPLC Monitoring Protocol
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Column: A C18 reverse-phase column is commonly used.
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Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape, is a typical mobile phase.[5] A representative gradient could be:
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0-2 min: 10% Acetonitrile
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2-15 min: 10% to 90% Acetonitrile
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15-20 min: 90% Acetonitrile
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20-22 min: 90% to 10% Acetonitrile
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22-25 min: 10% Acetonitrile
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Flow Rate: A typical flow rate is 1.0 mL/min.
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Detection: UV detection at a wavelength where both the starting material and products absorb (e.g., 254 nm or 280 nm).
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Analysis: The percentage conversion can be calculated by integrating the peak areas of the starting material and the product(s).
NMR Monitoring Protocol
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Sample Preparation: Dissolve the 4-nitrobenzyl ester in a deuterated solvent (e.g., DMSO-d₆, CD₃CN) in an NMR tube.
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Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material before irradiation to serve as a reference.
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In-situ Irradiation: If available, use a fiber-optic coupled light source to irradiate the sample directly in the NMR spectrometer. Alternatively, irradiate the NMR tube for a set period outside the spectrometer and then re-insert it to acquire a spectrum.
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Spectral Analysis: Monitor the decrease in the intensity of characteristic peaks of the 4-nitrobenzyl ester (e.g., the benzylic protons) and the increase in the intensity of peaks corresponding to the released carboxylic acid and the 2-nitrosobenzaldehyde byproduct. The relative integrals of these peaks can be used to determine the reaction progress.[2]
Visualizations
Caption: Mechanism of 4-nitrobenzyl ester photolysis and side reaction.
Caption: Troubleshooting workflow for low reaction conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. magritek.com [magritek.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 4-Nitrobenzyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Preventing decomposition of 4-Nitrobenzyl hydrogen malonate during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Nitrobenzyl hydrogen malonate during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of 4-Nitrobenzyl hydrogen malonate, leading to its degradation.
Problem: Visible changes in the appearance of the compound (e.g., color change from white to yellow/brown, clumping).
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Possible Cause 1: Exposure to Elevated Temperatures. 4-Nitrobenzyl hydrogen malonate has moderate thermal stability and can decompose when exposed to high temperatures.[1] Storage temperatures should generally be kept below 30°C.[1]
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Troubleshooting Steps:
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Immediately transfer the compound to a temperature-controlled storage environment, such as a refrigerator (2-8°C), for optimal stability.
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If the material has already changed color, it is advisable to verify its purity using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
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For future storage, ensure the compound is not placed near heat sources like ovens, incubators, or in direct sunlight.
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Possible Cause 2: Exposure to Moisture (Hydrolysis). The ester linkage in 4-Nitrobenzyl hydrogen malonate is susceptible to hydrolysis, especially in the presence of moisture. This can be exacerbated at higher temperatures.
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Troubleshooting Steps:
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Store the compound in a tightly sealed container to prevent the ingress of atmospheric moisture.
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Consider storing the container inside a desiccator, particularly in humid environments.
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If clumping is observed, this is a strong indication of moisture absorption. The purity of the material should be checked before use.
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Possible Cause 3: Exposure to Light (Photodegradation). Compounds containing a nitrobenzyl group are known to be sensitive to light, which can induce photochemical decomposition.
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Troubleshooting Steps:
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Store the compound in an amber or opaque container to protect it from light.
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Avoid exposing the compound to direct sunlight or strong artificial light for extended periods.
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When handling the compound, work in an area with subdued lighting if possible.
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Problem: Inconsistent or unexpected experimental results.
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Possible Cause: Use of degraded 4-Nitrobenzyl hydrogen malonate. The presence of decomposition products can interfere with chemical reactions, leading to lower yields, unexpected byproducts, or complete reaction failure.
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Troubleshooting Steps:
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Purity Verification: Before use, especially for a new batch or a container that has been stored for a long time, verify the purity of the 4-Nitrobenzyl hydrogen malonate. A stability-indicating HPLC method is recommended for this purpose.
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Proper Handling: When dispensing the compound, work quickly to minimize its exposure to ambient conditions (light, moisture, and heat). Always ensure the container is tightly sealed after use.
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Small-Scale Test Reaction: If degradation is suspected, it is prudent to run a small-scale test reaction to confirm the reactivity of the starting material before committing to a large-scale synthesis.
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Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-Nitrobenzyl hydrogen malonate?
A1: To ensure the long-term stability of 4-Nitrobenzyl hydrogen malonate, it should be stored in a cool, dry, and dark place . Specifically:
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Temperature: Below 30°C is generally recommended, with refrigeration (2-8°C) being optimal for long-term storage.[1]
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Moisture: Store in a tightly sealed container to protect from moisture. Using a desiccator is also advisable.
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Light: Protect from light by storing in an amber or opaque container.
Q2: What are the likely decomposition products of 4-Nitrobenzyl hydrogen malonate?
A2: Based on the known degradation pathways of similar nitrobenzyl esters, the primary decomposition products are likely to be 4-nitrosobenzaldehyde and malonic acid . This can occur through hydrolysis of the ester bond or through a photolytic cleavage mechanism.
Q3: How can I check the purity of my 4-Nitrobenzyl hydrogen malonate?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of 4-Nitrobenzyl hydrogen malonate and to detect the presence of any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.
Q4: Is 4-Nitrobenzyl hydrogen malonate sensitive to acidic or basic conditions?
A4: Yes, 4-Nitrobenzyl hydrogen malonate can decompose in the presence of strong acids or bases.[1] It is important to store it away from such chemicals and to consider the pH of any solutions in which it will be used.
Data Presentation
Table 1: Recommended Storage Conditions and Potential Decomposition Pathways
| Parameter | Recommended Condition | Potential Decomposition Pathway | Primary Decomposition Products |
| Temperature | < 30°C (ideally 2-8°C) | Thermal Degradation | 4-Nitrosobenzaldehyde, Malonic Acid |
| Moisture | Dry, in a tightly sealed container | Hydrolysis | 4-Nitrobenzyl alcohol, Malonic Acid |
| Light | In an opaque or amber container | Photodegradation | 4-Nitrosobenzaldehyde, Malonic Acid |
| pH | Neutral | Acid/Base catalyzed hydrolysis | 4-Nitrobenzyl alcohol, Malonic Acid |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for 4-Nitrobenzyl Hydrogen Malonate
This protocol outlines a general method for developing a stability-indicating HPLC assay. The exact conditions may require optimization.
1. Objective: To develop an HPLC method capable of separating 4-Nitrobenzyl hydrogen malonate from its potential degradation products.
2. Materials and Reagents:
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4-Nitrobenzyl hydrogen malonate reference standard
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid or Phosphoric acid (for pH adjustment)
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Methanol (HPLC grade)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
3. Instrumentation:
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HPLC system with a UV or PDA detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
4. Forced Degradation Study: To generate potential degradation products and demonstrate the specificity of the method, perform forced degradation studies on the 4-Nitrobenzyl hydrogen malonate standard.
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Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time.
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Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature for a specified time.
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Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ at room temperature for a specified time.
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Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time.
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Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified time.
5. Chromatographic Conditions (Starting Point for Optimization):
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Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
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Gradient Program:
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0-5 min: 95% A, 5% B
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5-20 min: Gradient to 5% A, 95% B
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20-25 min: Hold at 5% A, 95% B
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25-30 min: Return to 95% A, 5% B
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 270 nm (or scan with PDA to find the optimal wavelength)
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Injection Volume: 10 µL
6. Analysis:
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Inject the undergraded standard solution and the samples from the forced degradation studies.
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Evaluate the chromatograms for the separation of the main peak (4-Nitrobenzyl hydrogen malonate) from any degradation product peaks.
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The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.
Mandatory Visualization
References
Troubleshooting incomplete cleavage of the 4-nitrobenzyl protecting group
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cleavage of the 4-nitrobenzyl (PNB) protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for cleaving a 4-nitrobenzyl (PNB) protecting group?
The 4-nitrobenzyl protecting group can be cleaved under several conditions, primarily through photolysis or chemical reduction/hydrolysis.
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Photolytic Cleavage: This method involves irradiating the PNB-protected compound with UV light, typically at wavelengths between 300-365 nm. The ortho-nitrobenzyl group is more common for photocleavage applications, but the para-nitrobenzyl group can also be cleaved photolytically. The reaction proceeds via an intramolecular rearrangement upon photon absorption, leading to the release of the deprotected functional group and a 4-nitrosobenzaldehyde byproduct.
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Chemical Cleavage: A mild and efficient method for cleaving PNB groups from a variety of substrates, including amides and ethers, involves heating with aqueous sodium hydroxide (NaOH) in methanol.[1] This method is presumed to proceed via oxidation at the benzylic position. Other reductive cleavage methods, such as catalytic hydrogenation (e.g., H₂/Pd-C), can also be employed, which reduces the nitro group to an amine, facilitating cleavage.
Q2: My photolytic cleavage of the PNB group is incomplete. What are the potential causes and solutions?
Incomplete photolytic cleavage can be due to several factors. Here are some common issues and how to address them:
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Insufficient Irradiation Time or Power: The cleavage reaction may require a longer duration or a higher intensity light source for completion. Monitor the reaction progress at different time points to determine the optimal irradiation time.
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Incorrect Wavelength: While PNB cleavage can be achieved at various UV wavelengths, the efficiency is wavelength-dependent. Ensure your light source emits at an appropriate wavelength for the PNB group, typically in the 300-365 nm range.
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Solvent Effects: The choice of solvent can influence the quantum yield of the photocleavage. Protic solvents may sometimes decrease the reaction rate compared to aprotic solvents.[2] Consider screening different solvents to optimize the cleavage efficiency.
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Light Absorption by Byproducts or Starting Material: The 4-nitrosobenzaldehyde byproduct formed during the reaction can absorb light at the same wavelength used for cleavage, which can hinder the reaction progress.[2] Additionally, if the concentration of the starting material is too high, it can lead to incomplete light penetration. Diluting the reaction mixture may help.
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Presence of Quenchers: Certain molecules in the reaction mixture can act as quenchers, deactivating the excited state of the PNB group and preventing cleavage. Ensure your solvents and reagents are pure.
Q3: I am observing side reactions during the chemical cleavage of my PNB-protected compound. What are they and how can I minimize them?
When using strong bases like NaOH for cleavage, side reactions can occur, especially if other sensitive functional groups are present in your molecule.
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Byproduct Formation: The cleavage of PNB ethers and amides with NaOH/methanol can produce byproducts such as 4-nitrobenzaldehyde or methyl 4-nitrobenzoate.[1]
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Substrate Degradation: If your molecule contains base-labile functional groups, they may be cleaved or undergo side reactions under the reaction conditions. It is important to consider the compatibility of your substrate with the cleavage conditions. The NaOH/methanol method has been shown to be compatible with free hydroxyl groups, aminals, aryl bromides, methyl carbamates, silyl ethers, and Boc groups.[1]
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Alternative Cleavage Methods: If side reactions are a significant issue, consider alternative, milder cleavage methods. For example, reductive cleavage using catalytic hydrogenation is often a cleaner method, provided other functional groups in your molecule are stable to these conditions.
Q4: Can the cleavage of the PNB group be monitored in real-time?
Yes, the progress of the cleavage reaction can be monitored using various analytical techniques:
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Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the disappearance of the starting material and the appearance of the deprotected product.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress by measuring the peak areas of the starting material and the product.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and any byproducts by providing mass information.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time by observing the disappearance of signals corresponding to the PNB group and the appearance of signals for the deprotected product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Cleavage (Photolytic) | Insufficient irradiation time or power. | Increase the irradiation time and/or use a more powerful UV lamp. Monitor the reaction at various time points to find the optimal duration. |
| Incorrect wavelength of the light source. | Ensure the UV lamp emits at a wavelength that is efficiently absorbed by the PNB group (typically 300-365 nm). | |
| The reaction mixture is too concentrated. | Dilute the reaction mixture to ensure proper light penetration. | |
| The solvent is not optimal for the reaction. | Experiment with different solvents (e.g., dioxane, methanol, aqueous buffers) to find the one that gives the best cleavage efficiency.[2] | |
| The byproduct (4-nitrosobenzaldehyde) is absorbing the UV light. | Consider adding a scavenger for the byproduct, although this is less common for PNB than for o-nitrobenzyl cleavage. Diluting the reaction can also help. | |
| Incomplete Cleavage (Chemical - NaOH/MeOH) | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. The reported successful conditions are 1.5 hours at 75 °C.[1] |
| The substrate is not soluble in the reaction mixture. | Try adding a co-solvent to improve the solubility of your starting material. | |
| The presence of oxygen is necessary for this specific reaction mechanism. | Ensure the reaction is not performed under degassed conditions, as oxygen is believed to be necessary for the oxidative cleavage.[1] | |
| Formation of Multiple Products/Side Reactions | The substrate contains other functional groups that are sensitive to the cleavage conditions. | If using NaOH/MeOH, ensure that other functional groups in your molecule are stable to basic conditions. If not, consider a milder or orthogonal deprotection strategy. |
| The byproduct from photolytic cleavage is reacting with the deprotected product. | This is a known issue with o-nitrobenzyl cleavage where the nitroso byproduct can react with free amines. While less documented for the para-isomer, if suspected, purification immediately after the reaction is recommended. | |
| Low Yield of Deprotected Product | The product is unstable under the cleavage conditions. | Reduce the reaction time or temperature if possible. For photolytic cleavage, use a filter to block shorter, more damaging wavelengths. |
| The product is lost during workup and purification. | Optimize the extraction and chromatography conditions to improve the recovery of your product. |
Experimental Protocols
Protocol 1: Chemical Cleavage of a 4-Nitrobenzyl (PNB) Ether/Amide using NaOH/Methanol
This protocol is adapted from a reported procedure for the cleavage of PNB protected amides and ethers.[1]
Materials:
-
PNB-protected substrate
-
Methanol (MeOH)
-
20% aqueous Sodium Hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Scintillation vial or round-bottom flask
-
Magnetic stir bar and stir plate
-
Heating mantle or oil bath
Procedure:
-
Dissolve the PNB-protected substrate (1.0 equiv) in methanol (e.g., 10 mL per mmol of substrate) in a scintillation vial or round-bottom flask equipped with a magnetic stir bar.
-
Add an equal volume of 20% aqueous NaOH solution to the reaction mixture.
-
Heat the reaction mixture to 75 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC. A typical reaction time is 1.5 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x 2 volumes of the initial reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Guideline for Photolytic Cleavage of a 4-Nitrobenzyl (PNB) Protected Compound
This is a general guideline, and the optimal conditions (solvent, concentration, irradiation time) should be determined empirically for each specific substrate.
Materials:
-
PNB-protected substrate
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a filter for 300-365 nm)
-
Quartz reaction vessel
-
Appropriate solvent (e.g., methanol, dioxane, acetonitrile/water mixture)
-
Magnetic stir bar and stir plate
Procedure:
-
Prepare a dilute solution of the PNB-protected substrate in a suitable solvent in a quartz reaction vessel. The concentration should be low enough to allow for efficient light penetration.
-
Place the quartz vessel in the photoreactor at a fixed distance from the UV source.
-
Irradiate the solution with UV light while stirring.
-
Monitor the progress of the reaction by TLC or HPLC at regular intervals to determine the optimal irradiation time.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or another suitable method to remove the 4-nitrosobenzaldehyde byproduct and any unreacted starting material.
Visualizations
Caption: Troubleshooting workflow for incomplete PNB cleavage.
Caption: Comparison of PNB cleavage signaling pathways.
References
Technical Support Center: Minimizing Phototoxicity in Biological Applications of Nitrobenzyl Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrobenzyl photolabile protecting groups (PPGs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize phototoxicity and ensure the integrity of your biological experiments.
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity in the context of nitrobenzyl compounds?
A1: Phototoxicity refers to the damaging effects on cells and tissues caused by light exposure during the uncaging of nitrobenzyl-protected molecules. This damage is primarily caused by two factors: the generation of reactive oxygen species (ROS) during the photochemical reaction and the inherent toxicity of the photolytic byproducts, such as o-nitrosobenzaldehyde.[1][2][3] Signs of phototoxicity in cells include membrane blebbing, vacuole formation, mitochondrial swelling, and ultimately, cell death.[2]
Q2: What are the primary mechanisms of phototoxicity associated with nitrobenzyl compounds?
A2: The primary mechanisms of phototoxicity are:
-
Reactive Oxygen Species (ROS) Generation: The high-energy light (typically UV-A) used to cleave the nitrobenzyl group can interact with endogenous photosensitizers and molecular oxygen, leading to the formation of ROS such as singlet oxygen, superoxide anions, and hydroxyl radicals. These ROS can cause oxidative damage to cellular components like lipids, proteins, and DNA.
-
Byproduct Toxicity: The photolysis of o-nitrobenzyl compounds generates o-nitrosobenzaldehyde or related derivatives. These byproducts can be reactive and cytotoxic, potentially interfering with normal cellular processes.[4]
Q3: How can I detect and quantify phototoxicity in my experiments?
A3: Several methods can be used to assess phototoxicity:
-
Cell Viability Assays: Standard assays like MTT, MTS, or neutral red uptake (e.g., the 3T3 NRU phototoxicity test) can quantify cell death following light exposure.
-
ROS Detection: Fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) can be used to measure intracellular ROS levels.
-
Morphological Assessment: Microscopic examination of cells for morphological changes like blebbing, vacuolization, or detachment can provide qualitative evidence of phototoxicity.[2]
-
Functional Assays: Monitoring physiological processes that are sensitive to cellular stress, such as mitochondrial membrane potential or cell motility, can reveal subtle phototoxic effects.[5]
Q4: Are there less phototoxic alternatives to traditional o-nitrobenzyl PPGs?
A4: Yes, several strategies and alternative PPGs have been developed to reduce phototoxicity:
-
Red-Shifted PPGs: Derivatives of o-nitrobenzyl, such as those with alkoxy substitutions (e.g., 4,5-dimethoxy-2-nitrobenzyl, DMNB), and other classes of PPGs like coumarin- and BODIPY-based cages, absorb light at longer, less energetic wavelengths (visible light), which is less damaging to cells.[4][6]
-
Two-Photon Excitation (2PE): Using two near-infrared (NIR) photons for excitation confines the uncaging event to a very small focal volume, significantly reducing off-target damage and overall phototoxicity.[7][8] Many newer PPGs are designed with enhanced two-photon absorption cross-sections for this purpose.[6]
Troubleshooting Guides
Problem 1: High cell death or significant morphological changes are observed after uncaging.
| Possible Cause | Troubleshooting Step |
| Excessive Light Exposure | Reduce the light intensity (power) to the minimum required for efficient uncaging. Decrease the duration of light exposure. Increase the interval between light pulses if repeated stimulation is necessary.[1][2][9] |
| Inappropriate Wavelength | If using a broadband lamp, use a filter to select a wavelength that is strongly absorbed by the PPG but is also known to be less damaging to cells (e.g., 365 nm is a common choice for many nitrobenzyl compounds). Consider switching to a PPG that absorbs at longer wavelengths.[6] |
| High Concentration of Caged Compound | Use the lowest effective concentration of the nitrobenzyl-caged compound to minimize the generation of toxic byproducts. |
| Accumulation of Toxic Byproducts | If possible, perfuse the sample with fresh media after uncaging to wash away photolytic byproducts. |
| ROS-Mediated Damage | Supplement the cell culture medium with antioxidants or ROS scavengers, such as ascorbic acid, Trolox, or N-acetylcysteine (NAC), during the experiment.[3] |
Problem 2: Inconsistent or low uncaging efficiency leading to the need for higher, more phototoxic light doses.
| Possible Cause | Troubleshooting Step |
| Suboptimal Wavelength | Ensure the excitation wavelength matches the absorption maximum of the specific nitrobenzyl derivative being used. Consult the photophysical data for your compound. |
| Low Quantum Yield of the PPG | The quantum yield of uncaging can be influenced by the solvent and the nature of the leaving group.[10] Consider using a PPG with a higher reported quantum yield for your specific application. |
| Incorrect Light Path Alignment | Optimize the light path of your microscope to ensure maximum light delivery to the sample, allowing for lower input power.[2] |
| Incompatibility with Two-Photon Excitation | If using 2PE, verify that the chosen PPG has a significant two-photon absorption cross-section at the laser wavelength being used. Not all PPGs are efficient for 2PE.[7][8] |
Data Presentation
Table 1: Photophysical Properties of Selected Nitrobenzyl Derivatives and Alternative Photolabile Protecting Groups.
| Photolabile Protecting Group (PPG) | Typical One-Photon Absorption Maximum (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φu) | Two-Photon Uncaging Cross-Section (δu, GM) | Key Features & Drawbacks |
| o-Nitrobenzyl (oNB) | 260-350 | 300-365 | 0.01-0.3 | Low | Well-established; can be phototoxic due to UV activation and reactive byproducts.[4] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) | ~350 | 350-365 | 0.006-0.16 | ~0.06 (for MNI-Glu at 730 nm) | Red-shifted absorption compared to oNB.[4] |
| 7-Nitroindoline (NI) | 300-380 | 350-405 | 0.02-0.2 | Improved over oNB | Faster release kinetics than some oNB derivatives.[4] |
| Coumarin-based (e.g., DEACM) | 350-450 | 365-450 | 0.01-0.2+ | Can be high | Visible light absorption, often fluorescent, good two-photon sensitivity.[4] |
| BODIPY-based | 480-650 | 500-650 | Up to 0.5 | High | Absorb in the visible/NIR, high decaging efficiency.[6] |
| Nitrodibenzofuran (NDBF) | ~325 | 365 or 800 (2P) | ~0.1 | 0.13 (at 800 nm) | High cleavage efficiency with minimal side reactions.[11] |
GM = Goeppert-Mayer unit (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹)
Experimental Protocols
Protocol 1: General Workflow for Minimizing Phototoxicity in Uncaging Experiments
-
PPG Selection: Choose a PPG with a red-shifted absorption maximum and/or a high two-photon absorption cross-section if the equipment is available.
-
Concentration Optimization: Determine the minimal concentration of the caged compound required to elicit the desired biological response through a dose-response experiment.
-
Illumination Optimization:
-
Wavelength: Use a light source and filters that provide a narrow band of excitation light centered on the PPG's absorption maximum.
-
Intensity and Duration: Titrate the light intensity and exposure time to find the minimum light dose that produces reliable uncaging.
-
-
Inclusion of ROS Scavengers: Supplement the experimental buffer or cell culture medium with an appropriate ROS scavenger (e.g., 200 µM ascorbic acid) to mitigate oxidative stress.
-
Control Experiments:
-
Light-Only Control: Expose cells to the same illumination protocol in the absence of the caged compound to assess light-induced damage.
-
Caged Compound-Only Control: Incubate cells with the caged compound without light exposure to check for any "dark" toxicity.
-
Byproduct Control: If possible, expose cells to the photolytic byproducts (e.g., o-nitrosobenzaldehyde) at concentrations expected to be generated during the experiment to assess their specific toxicity.
-
-
Post-Experiment Viability Assessment: Use a viability assay (e.g., Trypan Blue exclusion or a fluorescence-based live/dead stain) to quantify cell health after the experiment.
Protocol 2: Measuring Uncaging Quantum Yield using Potassium Ferrioxalate Actinometry
This protocol provides a method to determine the photon flux of your light source, which is a critical parameter for calculating the quantum yield of uncaging.
-
Prepare Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) in 0.05 M sulfuric acid. This solution is light-sensitive and must be handled in the dark or under red light.[12]
-
Irradiation:
-
Fill a quartz cuvette with the actinometer solution.
-
Irradiate the solution using the same light source and setup as your uncaging experiment for a precisely measured time. The irradiation time should be short enough to keep the conversion below 10%.
-
-
Development of Ferroin Complex:
-
Take a known volume of the irradiated actinometer solution and add it to a solution containing 1,10-phenanthroline and a buffer to form the colored ferroin complex.
-
Prepare a blank sample using the non-irradiated actinometer solution.
-
-
Spectrophotometry: Measure the absorbance of the ferroin complex at 510 nm using a spectrophotometer.
-
Calculate Photon Flux: Use the absorbance, the known molar absorptivity of the ferroin complex (11,100 M⁻¹cm⁻¹), and the well-established quantum yield of the actinometer at the irradiation wavelength to calculate the photon flux of your light source.[12]
-
Determine Uncaging Quantum Yield:
-
Irradiate your nitrobenzyl compound under the same conditions.
-
Quantify the amount of released product using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
The uncaging quantum yield is the ratio of the moles of product released to the moles of photons absorbed.
-
Visualizations
Caption: Signaling pathway of nitrobenzyl compound phototoxicity.
Caption: Troubleshooting workflow for minimizing phototoxicity.
References
- 1. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 2. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Phototoxicity in live fluorescence microscopy, and how to avoid it | Semantic Scholar [semanticscholar.org]
- 6. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 10. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Enhancing the quantum yield of 4-nitrobenzyl photodeprotection
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-nitrobenzyl (NB) photodeprotection, a widely used technique for the light-mediated release of bioactive molecules.[1][2][3]
Troubleshooting Guide
This guide addresses common issues encountered during 4-nitrobenzyl photodeprotection experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Uncaging Yield | Inadequate Light Source: Insufficient power, incorrect wavelength, or misalignment of the light source. | - Ensure the light source emits at a wavelength that overlaps with the absorption spectrum of the nitrobenzyl-caged compound (typically in the UV range, ~365 nm).[4][5] - Verify the power output of the lamp or laser. - Check the alignment of the light path to ensure it is focused on the sample. |
| Low Quantum Yield of the Caged Compound: The inherent efficiency of the photodeprotection reaction for your specific molecule may be low. | - Consider chemical modifications to the nitrobenzyl group. Adding electron-donating groups to the aromatic ring can sometimes improve the quantum yield.[6][7] - Evaluate alternative photolabile protecting groups if the quantum yield of the NB group is insufficient for your application.[8] | |
| Competitive Absorption: The photoproducts or other components in the solution may absorb light at the same wavelength as the caged compound, reducing the efficiency of photolysis. | - Monitor the UV-Vis absorption spectrum of the solution during photolysis to check for the buildup of absorbing byproducts. - If possible, use a wavelength where the caged compound has a high extinction coefficient and the byproducts have minimal absorption.[9] - Consider using a flow-through system to remove photoproducts as they are formed. | |
| Solvent Effects: The polarity and protic nature of the solvent can influence the reaction mechanism and efficiency. | - The presence of water can be essential for the photoredox pathway of some nitrobenzyl compounds.[10] - Experiment with different solvents or buffer systems to optimize the uncaging reaction. Note that the photolysis mechanism can differ between aqueous and organic solvents.[10] | |
| Slow Uncaging Rate | Slow Decay of Intermediates: The overall release rate is not solely determined by the initial photochemical step but also by the decay of subsequent intermediates. | - The decay of the aci-nitro intermediate can be the rate-limiting step.[3][11] - Be aware that the release of the free substrate may be significantly slower than the decay of the primary quinonoid intermediates.[11] |
| Low Light Intensity: Insufficient photon flux will lead to a slower reaction rate. | - Increase the intensity of the light source, but be cautious of potential photodamage to the sample, especially in biological systems.[5] | |
| Formation of Unwanted Byproducts | Side Reactions of the Nitroso Product: The primary photoproduct, a nitrosobenzaldehyde or related species, can be reactive and lead to the formation of toxic byproducts.[11][12] | - The introduction of a carbamate linker between the ortho-nitrobenzyl group and the protected molecule has been shown to reduce the formation of byproducts like adrenochrome during the photorelease of epinephrine.[4] - Consider using scavengers for the nitroso byproduct if compatible with your experimental system. |
| Photodamage to Biological Samples | Use of High-Energy UV Light: UV radiation can be cytotoxic and damage biological tissues.[2] | - Shift the excitation wavelength to the visible or near-infrared (NIR) region.[2][6] This can be achieved by: - Modifying the nitrobenzyl chromophore with electron-donating substituents.[6] - Employing two-photon excitation (2PE), which uses lower-energy photons.[6][13] - Using up-conversion nanoparticles (UCNPs) that convert NIR light to UV light locally.[6] |
Frequently Asked Questions (FAQs)
1. What is the general mechanism of 4-nitrobenzyl photodeprotection?
The most widely accepted mechanism for ortho-nitrobenzyl photodeprotection involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which then undergoes a series of rearrangements to release the caged molecule and form a nitrosobenzaldehyde byproduct.[2][6][14]
2. How can I increase the quantum yield of my 4-nitrobenzyl caged compound?
Several strategies can be employed to enhance the quantum yield:
-
Substituent Effects: Introducing electron-donating groups on the aromatic ring can modulate the electronic properties of the chromophore and potentially increase the quantum yield.[1][2] However, this can also lead to a red-shift in absorption and sometimes a decrease in quantum yield, so a balance must be found.[13]
-
Control of Excited States: The photolysis is believed to proceed from both singlet and triplet excited states.[15] Modulating the intersystem crossing rate could influence the overall efficiency. Trapping in a non-reactive triplet state can lower the quantum yield.[15]
-
Molecular Engineering: Systematic studies on nitrobiphenyl scaffolds have shown that incorporating carbazole and phenothiazine units as amino substituents can lead to higher quantum yields compared to diphenylamine substituents.[2]
3. What are the key experimental parameters to consider for a successful photodeprotection experiment?
-
Wavelength of Irradiation: The chosen wavelength should overlap with the absorption maximum of the caged compound to ensure efficient light absorption.[4]
-
Light Intensity: The intensity of the light source will affect the rate of the uncaging reaction.[5]
-
Solvent: The solvent can influence the reaction mechanism and quantum yield.[10]
-
Quantum Yield (Φ): This intrinsic property of the caged compound determines the efficiency of the photoreaction.
-
Molar Extinction Coefficient (ε): A high molar extinction coefficient at the irradiation wavelength is desirable for efficient light absorption.[9]
4. Can I use visible or near-infrared (NIR) light for 4-nitrobenzyl photodeprotection?
Yes, while traditional nitrobenzyl groups absorb in the UV range, several strategies allow for the use of longer, less damaging wavelengths:
-
Red-Shifted Chromophores: Introducing electron-donating substituents on the benzene ring can shift the absorption to longer wavelengths.[6]
-
Two-Photon Excitation (2PE): This technique uses two lower-energy photons to achieve the same electronic transition as one high-energy photon, allowing the use of NIR light.[6][13]
-
Up-Conversion Nanoparticles (UCNPs): These nanoparticles can absorb NIR light and emit UV light, locally triggering the photodeprotection.[6]
5. What are the common byproducts of 4-nitrobenzyl photodeprotection, and are they a concern?
The primary byproduct is typically an o-nitrosobenzaldehyde derivative.[11][12] These byproducts can be reactive and potentially toxic to biological systems.[11][12] The formation of other byproducts, such as adrenochrome in the case of epinephrine uncaging, has also been observed.[4] It is important to be aware of these potential byproducts and their effects on your specific experiment.
Quantitative Data
Table 1: Photodegradation Parameters of Nitrobenzyl (NB) and Coumarin Methylester (CM) Systems [9]
| Compound | Degradation Kinetic Constant at 365 nm (k365 x 10-3/s) | Degradation Kinetic Constant at 405 nm (k405 x 10-3/s) | Molar Extinction Coefficient at 365 nm (ε365 cm-1M-1) | Molar Extinction Coefficient at 405 nm (ε405 cm-1M-1) | Quantum Yield of Degradation at 365 nm (φ365) | Quantum Yield of Degradation at 405 nm (φ405) |
| NB 1 | 4 | 2 | 4437 | 935 | 0.16 | 0.11 |
| CM 2 | 13 | 0.7 | 2183 | 150 | 0.57 | 0.15 |
This table illustrates that both the quantum yield and molar extinction coefficient are critical factors in the photodegradation behavior of these compounds.[9]
Experimental Protocols
General Protocol for Photolysis of a Caged Compound [4][5]
-
Sample Preparation: Dissolve the nitrobenzyl-caged compound in a suitable solvent (e.g., THF, aqueous buffer) to a known concentration.
-
Light Source Setup: Use a light source with a narrow wavelength output centered around the absorption maximum of the caged compound (e.g., 365 nm). A mercury lamp with appropriate filters or a laser can be used.
-
Irradiation: Irradiate the sample solution for a defined period. The duration of irradiation will depend on the light intensity, quantum yield of the caged compound, and the desired extent of uncaging.
-
Analysis: Monitor the progress of the photolysis reaction using techniques such as:
-
UV-Vis Spectroscopy: Observe the decrease in the absorbance of the caged compound and the appearance of new absorption bands corresponding to the photoproducts.[4][10]
-
High-Performance Liquid Chromatography (HPLC): Separate and quantify the remaining caged compound and the released molecule.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterize the structure of the photoproducts.[4][5]
-
Synthesis of a Carbamate-Linked Caged Epinephrine [4]
This protocol describes the synthesis of a caged epinephrine analog with a carbamate linker to minimize byproduct formation.
-
Synthesis of 2-nitrobenzyl (4-nitrophenyl) carbonate:
-
Dissolve 4-nitrophenyl chloroformate in THF and cool to 0 °C.
-
Add pyridine and stir for 30 minutes.
-
Add a solution of 2-nitrobenzyl alcohol in THF dropwise.
-
Allow the reaction to stir overnight at room temperature.
-
-
Synthesis of the caged epinephrine:
-
The synthesized 2-nitrobenzyl (4-nitrophenyl) carbonate is then reacted with epinephrine to form the carbamate linkage. (Further details would be found in the specific publication).
-
Visualizations
Caption: General mechanism of ortho-nitrobenzyl photodeprotection.
Caption: Troubleshooting workflow for low uncaging yield.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. seas.upenn.edu [seas.upenn.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic Acid Derivatives
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 3-((4-nitrobenzyl)oxy)-3-oxopropanoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The primary impurities depend on the synthetic route. Common impurities include unreacted starting materials such as p-nitrobenzyl alcohol and malonic acid, and byproducts like di-p-nitrobenzyl malonate.[1] The formation of the di-ester is a significant side reaction that can reduce the yield of the desired mono-ester.[2]
Q2: What are the recommended initial purification strategies for crude this compound?
A2: A common initial purification step involves a liquid-liquid extraction. After the reaction, the mixture can be treated with a basic aqueous solution to separate the desired acidic product from non-acidic impurities. The mono-p-nitrobenzyl malonate can then be extracted from the aqueous layer after acidification.[1][3]
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: While specific solvent systems can vary, a common approach involves crystallization from an aqueous solution after pH adjustment.[3] For related p-nitrobenzyl esters, methanol has been used for recrystallization.[4] The choice of solvent will depend on the specific derivative and the impurities present.
Q4: When is column chromatography recommended for purification?
A4: Column chromatography is a powerful technique for separating compounds with similar polarities and is recommended when high purity is required, especially for removing the di-p-nitrobenzyl malonate byproduct.[3][5] A common stationary phase is silica gel, with an eluent system such as a hexane/ethyl acetate mixture.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Extraction | Incomplete extraction from the organic layer. | Ensure the pH of the aqueous solution is sufficiently basic to deprotonate the mono-ester, facilitating its transfer to the aqueous phase. Perform multiple extractions with the basic solution. |
| Premature precipitation of the product. | Adjust the temperature and concentration during the extraction process to maintain the solubility of the sodium salt of the product. | |
| Product Fails to Crystallize | Solution is too dilute or supersaturation has not been achieved. | Concentrate the solution by removing some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Presence of impurities inhibiting crystallization. | Purify the crude product further using column chromatography before attempting recrystallization. | |
| Oily Product Obtained After Crystallization | Product is "oiling out" instead of crystallizing. | This can happen if the solution is cooled too quickly or if the product has a low melting point in the chosen solvent system. Try a different solvent or a solvent mixture. Allow the solution to cool slowly to room temperature and then in a refrigerator. |
| Incomplete Separation of Mono- and Di-ester by Column Chromatography | Inappropriate solvent system (eluent). | Optimize the eluent system. Use thin-layer chromatography (TLC) to test different solvent mixtures to achieve better separation between the mono- and di-ester spots before running the column. A gradient elution might be necessary. |
| Column overloading. | Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. |
Purification Data Summary
| Purification Method | Compound | Purity Achieved | Yield | Reference |
| Crystallization | 4-Nitrobenzyl hydrogen malonate | 99.83% (by HPLC) | - | [3] |
| Column Chromatography | 4-Nitrobenzyl hydrogen malonate | - | 87% | [3] |
| Recrystallization | p-nitrobenzyl alcohol malonate monoester | >95% | - | [6] |
| Overall Process | mono-p-nitrobenzyl malonate | - | >96% | [2] |
| Overall Process | mono-p-nitrobenzyl malonate | 98.5% | - | [7] |
Experimental Workflows
Caption: Basic extraction workflow for the purification of this compound.
Caption: General workflow for purification by column chromatography.
References
- 1. US5516934A - Process for producing mono-P-nitrobenzyl malonate - Google Patents [patents.google.com]
- 2. A kind of production technology of mono-p-nitrobenzyl malonate - Patent CN-114773205-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 6. CN103483202A - Preparation method of magnesium mono-p-nitrobenzyl malonate - Google Patents [patents.google.com]
- 7. CN102276476A - Production method of malonic acid mono-p-nitrobenzyl ester as penem medicament intermediate - Google Patents [patents.google.com]
Stability of 4-Nitrobenzyl hydrogen malonate in different pH conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Nitrobenzyl hydrogen malonate in various pH conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 4-Nitrobenzyl hydrogen malonate in aqueous solutions at different pH values?
Q2: What are the primary degradation products of 4-Nitrobenzyl hydrogen malonate under hydrolytic stress?
A2: The primary degradation pathway for 4-Nitrobenzyl hydrogen malonate under both acidic and basic conditions is the hydrolysis of the ester bond. This cleavage results in the formation of 4-nitrobenzyl alcohol and malonic acid.
Q3: Can I expect the formation of other degradation products besides 4-nitrobenzyl alcohol and malonic acid?
A3: Under standard hydrolytic conditions (acidic or basic), the main degradation products are 4-nitrobenzyl alcohol and malonic acid. However, under more extreme stress conditions, such as high temperatures in strongly acidic or basic solutions, or in the presence of oxidizing agents, further degradation of the primary products or the parent molecule could occur. For instance, the 4-nitrobenzyl alcohol could potentially be oxidized. It is crucial to employ a stability-indicating analytical method to detect any unexpected degradation products.
Q4: What are the recommended storage conditions for 4-Nitrobenzyl hydrogen malonate to ensure its stability?
A4: To minimize degradation, 4-Nitrobenzyl hydrogen malonate should be stored in a cool, dry place, protected from light and moisture. For solutions, it is advisable to use a buffered system within the optimal pH stability range (ideally pH 4-6) if short-term storage is necessary. For long-term storage, it is best to keep the compound in its solid form at refrigerated temperatures.
Troubleshooting Guides
Issue 1: Rapid degradation of 4-Nitrobenzyl hydrogen malonate is observed in my experiment.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the solution: The pH of your experimental medium may be in the acidic or alkaline range where the compound is unstable. | Verify the pH of your solution using a calibrated pH meter. Adjust the pH to the optimal stability range (pH 4-6) using an appropriate buffer system if your experimental conditions allow. |
| High temperature: Elevated temperatures can significantly accelerate the rate of hydrolysis. | Conduct your experiment at a lower temperature if possible. If elevated temperatures are required, minimize the exposure time of the compound to these conditions. |
| Presence of catalytic impurities: Trace amounts of acids, bases, or metal ions can catalyze the degradation. | Ensure all glassware is thoroughly cleaned and rinsed with purified water. Use high-purity solvents and reagents. |
Issue 2: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Inaccurate pH control: Fluctuations in the pH of the buffer can lead to variable degradation rates. | Prepare fresh buffers for each experiment and verify the pH before use. Ensure the buffer has sufficient capacity to maintain the pH throughout the experiment. |
| Inconsistent temperature control: Temperature variations between experiments can affect the reaction kinetics. | Use a calibrated and stable temperature-controlled environment (e.g., water bath, incubator). |
| Variability in sample preparation: Inconsistencies in the preparation of stock solutions or dilutions can lead to erroneous results. | Follow a standardized and validated protocol for sample preparation. Use calibrated pipettes and volumetric flasks. |
Issue 3: Unexpected peaks in the chromatogram during HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Formation of unknown degradation products: The stress conditions may be leading to the formation of secondary or minor degradation products. | Use a photodiode array (PDA) detector to check for peak purity. Employ mass spectrometry (LC-MS) to identify the mass of the unknown peaks and elucidate their structures. |
| Co-elution of peaks: A degradation product may be co-eluting with the parent compound or another product. | Optimize the HPLC method by changing the mobile phase composition, gradient, column type, or temperature to achieve better separation. |
| Contamination: The unexpected peaks could be from contaminated solvents, glassware, or the HPLC system itself. | Run a blank injection (mobile phase only) to check for system contamination. Use fresh, high-purity solvents. |
Quantitative Data Summary
While specific data for 4-Nitrobenzyl hydrogen malonate is not available, the following table provides a hypothetical representation of its stability based on the known behavior of similar p-nitrophenyl esters. This data should be confirmed experimentally.
| pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (s⁻¹) |
| 2.0 | 25 | 10 | 1.93 x 10⁻⁵ |
| 4.0 | 25 | 500 | 3.85 x 10⁻⁷ |
| 6.0 | 25 | 1000 | 1.93 x 10⁻⁷ |
| 8.0 | 25 | 50 | 3.85 x 10⁻⁶ |
| 10.0 | 25 | 5 | 3.85 x 10⁻⁵ |
Note: This data is illustrative and should be determined experimentally for 4-Nitrobenzyl hydrogen malonate.
Experimental Protocols
Protocol for Determining the pH-Rate Profile of 4-Nitrobenzyl Hydrogen Malonate Hydrolysis
This protocol outlines a general procedure for a forced degradation study to determine the stability of 4-Nitrobenzyl hydrogen malonate across a range of pH values.
1. Materials:
- 4-Nitrobenzyl hydrogen malonate
- Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
- Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
- Phosphate buffer solutions (pH 4, 6, 8)
- High-purity water
- Acetonitrile (HPLC grade)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- pH meter
- Temperature-controlled water bath or incubator
- HPLC system with a UV detector
2. Preparation of Solutions:
- Stock Solution: Prepare a stock solution of 4-Nitrobenzyl hydrogen malonate (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
- Reaction Solutions: For each pH to be tested (e.g., pH 2, 4, 6, 8, 10), prepare the reaction solution in a volumetric flask by adding the appropriate buffer or acid/base solution.
3. Experimental Procedure:
- Equilibrate the reaction solutions to the desired temperature (e.g., 25°C, 40°C, 60°C) in a temperature-controlled environment.
- Initiate the degradation study by adding a small, known volume of the 4-Nitrobenzyl hydrogen malonate stock solution to each reaction solution to achieve the desired final concentration (e.g., 100 µg/mL).
- At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
- Immediately quench the reaction by diluting the aliquot with the mobile phase to stop further degradation.
- Analyze the samples by a validated stability-indicating HPLC method.
4. Data Analysis:
- Quantify the peak area of the remaining 4-Nitrobenzyl hydrogen malonate at each time point.
- Plot the natural logarithm of the concentration of 4-Nitrobenzyl hydrogen malonate versus time.
- The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
- Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile.
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges of 4-Nitrobenzyl-Protected Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-nitrobenzyl (PNB)-protected compounds during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 4-nitrobenzyl (PNB)-protected compounds?
A1: The introduction of a 4-nitrobenzyl protecting group generally increases the hydrophobicity and molecular weight of a compound, which often leads to decreased solubility in polar solvents, especially water. PNB-protected compounds are typically crystalline solids.[1] While the parent 4-nitrobenzyl bromide is soluble in organic solvents like ethanol, acetone, and ether, the solubility of a PNB-protected molecule is highly dependent on the parent molecule's structure.[1] For instance, protecting a polar substrate with a PNB group might render it significantly less soluble in polar protic solvents and more soluble in non-polar organic solvents.
Q2: Why is my PNB-protected compound precipitating out of solution?
A2: Precipitation of PNB-protected compounds can occur for several reasons:
-
Supersaturation: The concentration of the compound may have exceeded its solubility limit in the chosen solvent system. This can happen during a reaction as the concentration of the product increases, or upon cooling a solution that was saturated at a higher temperature.
-
Solvent Polarity Change: A change in the solvent composition, such as the addition of an anti-solvent (a solvent in which the compound is poorly soluble) during a reaction workup or purification, can cause the compound to precipitate.
-
Temperature Effects: Many organic compounds exhibit lower solubility at lower temperatures. If a solution is prepared at room temperature or with gentle heating, cooling it can lead to precipitation.
-
"Salting Out": In aqueous or semi-aqueous solutions, the addition of salts can decrease the solubility of organic compounds, leading to their precipitation.
Q3: Which solvents are generally recommended for dissolving PNB-protected compounds?
A3: The choice of solvent is highly dependent on the specific PNB-protected molecule. However, some general guidelines apply:
-
Aprotic Polar Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often effective for dissolving a wide range of PNB-protected compounds, including protected amino acids and peptides.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are good choices for many non-polar to moderately polar PNB-protected compounds.
-
Ethers: Tetrahydrofuran (THF) and diethyl ether can be suitable for less polar PNB-protected molecules.
-
Esters: Ethyl acetate is a moderately polar solvent that can be effective.
-
Alcohols: Methanol and ethanol can be used, but solubility may be limited for more hydrophobic PNB-protected compounds.[1]
It is always recommended to perform small-scale solubility tests with a variety of solvents to determine the most suitable one for your specific compound.
Troubleshooting Guide
Issue: My PNB-protected compound is not dissolving sufficiently for my reaction.
Question: I am trying to set up a reaction, but my PNB-protected starting material has very low solubility in the reaction solvent. What can I do?
Answer:
You can employ several strategies to improve the solubility of your PNB-protected compound for a reaction:
-
Co-solvent Systems: Using a mixture of solvents can significantly enhance solubility. Start with a solvent in which your compound has some solubility and add a co-solvent in which it is highly soluble (e.g., a small amount of DMF or DMSO to a reaction in THF or DCM). Be mindful that the co-solvent must be compatible with your reaction conditions.
-
Gentle Heating: Gently warming the reaction mixture can increase the solubility of your compound. Ensure that the reaction temperature is compatible with the stability of your reactants and reagents.
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and promote dissolution.
-
Change of Solvent: If possible, consider switching to a different reaction solvent in which your PNB-protected compound exhibits higher solubility.
Experimental Protocol: Utilizing a Co-solvent System to Enhance Solubility
Objective: To dissolve a poorly soluble PNB-protected compound for a chemical reaction.
Materials:
-
PNB-protected compound
-
Primary reaction solvent (e.g., THF, DCM)
-
Co-solvent (e.g., DMF, DMSO)
-
Reaction vessel with a stir bar
-
Heating mantle or oil bath (optional)
-
Sonicator (optional)
Procedure:
-
Add the PNB-protected compound and the primary reaction solvent to the reaction vessel.
-
Stir the mixture at room temperature for 5-10 minutes.
-
If the compound has not fully dissolved, begin adding the co-solvent dropwise while stirring vigorously.
-
Monitor the mixture for dissolution. Add the minimum amount of co-solvent necessary to achieve a homogeneous solution. As a starting point, aim for a co-solvent concentration of 5-10% (v/v).
-
If the compound remains insoluble, gentle heating (e.g., to 40 °C) or sonication can be applied in conjunction with the co-solvent system.
-
Once the compound is dissolved, proceed with the addition of other reagents to start the reaction.
Issue: My PNB-protected product precipitates during workup or purification.
Question: After my reaction, I added an anti-solvent to precipitate my product, but now it's an oil/gummy solid that is difficult to handle. What should I do?
Answer:
Oiling out or forming a gummy precipitate is a common issue when a compound is crashed out of solution too quickly. Here are some troubleshooting steps:
-
Slower Addition of Anti-solvent: Add the anti-solvent very slowly with vigorous stirring. This allows for the gradual formation of crystals rather than amorphous precipitation.
-
Cooling: After adding the anti-solvent, slowly cool the mixture in an ice bath or refrigerator. Lower temperatures can promote crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the solid product, add a seed crystal to the solution to induce crystallization.
-
Solvent Trituration: If you have an oil, remove the supernatant and add a small amount of a solvent in which the compound is poorly soluble but the impurities are soluble. Stir or sonicate the mixture. This can sometimes induce crystallization and also serves as a washing step.
-
Recrystallization: If the above methods fail, consider a full recrystallization.
Experimental Protocol: Recrystallization of a PNB-Protected Compound
Objective: To purify a solid PNB-protected compound by recrystallization.
Materials:
-
Crude PNB-protected compound
-
A suitable solvent or solvent pair (determined by solubility tests)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not when cold. For a solvent pair, one solvent should readily dissolve the compound (soluble solvent), and the other should not (anti-solvent).
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the soluble solvent of a pair) until the compound just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization:
-
Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Solvent Pair: To the hot solution of the compound in the soluble solvent, slowly add the anti-solvent until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them.
Data Presentation
| Solvent Class | Solvent Examples | Expected Solubility of PNB-Protected Compounds | Notes |
| Aprotic Polar | DMF, DMSO, NMP | Generally Good to High | Can be difficult to remove due to high boiling points. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good for a wide range of polarities. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | Better for less polar compounds. |
| Esters | Ethyl Acetate | Low to Moderate | A good "middle-ground" solvent. |
| Ketones | Acetone | Moderate | Good for many PNB-protected compounds.[1] |
| Alcohols | Methanol, Ethanol | Low to Moderate | Solubility decreases with increasing hydrophobicity of the protected molecule.[1] |
| Hydrocarbons | Hexanes, Toluene | Very Low to Insoluble | Generally used as anti-solvents. |
| Water | - | Very Low to Insoluble | The PNB group significantly reduces aqueous solubility. |
Visualization
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a general workflow for addressing solubility problems with PNB-protected compounds.
References
Validation & Comparative
Comparing 4-nitrobenzyl with other photolabile protecting groups
A Comprehensive Comparison of 4-Nitrobenzyl and Other Photolabile Protecting Groups for Researchers and Drug Development Professionals
In the realm of dynamic biological studies and sophisticated organic synthesis, the precise control over the release of active molecules is paramount. Photolabile protecting groups (PPGs), or "caging" groups, offer an elegant solution by enabling the spatiotemporal release of substrates upon light irradiation. Among the diverse array of PPGs, the nitrobenzyl family, particularly the ortho-substituted variant, has been a cornerstone. This guide provides a detailed comparison of the 4-nitrobenzyl (p-nitrobenzyl) protecting group with other widely used PPGs, including its more common isomer, o-nitrobenzyl, as well as coumarin and p-hydroxyphenacyl-based groups.
Introduction to Photolabile Protecting Groups
Photolabile protecting groups are chemical moieties that are cleaved from a substrate upon exposure to light of a specific wavelength. This "uncaging" process allows for the controlled release of a wide variety of molecules, from neurotransmitters and signaling molecules in biological systems to reactive intermediates in organic synthesis.[1] The ideal PPG should exhibit high stability in the dark, efficient cleavage upon irradiation with a high quantum yield, and utilize wavelengths that are not damaging to the surrounding environment, particularly in biological applications.[1]
The Nitrobenzyl Family: A Tale of Two Isomers
The nitrobenzyl group is one of the most extensively studied classes of PPGs. The photochemical cleavage mechanism for o-nitrobenzyl derivatives is well-established and proceeds via a Norrish Type II reaction.[2] Upon photoexcitation, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate, which then rearranges to release the protected substrate and a nitrosobenzaldehyde byproduct.
While the o-nitrobenzyl group is widely used, the 4-nitrobenzyl (p-nitrobenzyl) isomer is less common as a photolabile protecting group. This is primarily due to its significantly lower quantum yield of photolysis compared to the ortho isomer. The intramolecular hydrogen abstraction is geometrically favored in the ortho-substituted compound, leading to a more efficient cleavage process. The 4-nitrobenzyl group, however, often serves as a stable protecting group that can be removed by other chemical methods, such as catalytic hydrogenation.
Performance Comparison of Photolabile Protecting Groups
The selection of a suitable PPG depends on several key photophysical parameters, including the maximum absorption wavelength (λmax), the molar extinction coefficient (ε), and the quantum yield of photolysis (Φ). The product of the quantum yield and the molar extinction coefficient (ε × Φ) provides a measure of the overall uncaging efficiency.
| Photolabile Protecting Group | Typical λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features & Drawbacks |
| o-Nitrobenzyl (oNB) | 260–350 | 1,000–5,000 | 0.01–0.3 | Features: Well-established chemistry, versatile for many functional groups.[2][3] Drawbacks: Requires UV light which can be phototoxic, relatively low quantum yield, photobyproducts can be reactive.[3] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) | ~350 | ~4,200 | 0.006–0.16 | Features: Red-shifted absorption compared to oNB, improved quantum yield in some cases.[3] Drawbacks: Byproducts can still be problematic. |
| 4-Nitrobenzyl (pNB) | ~270-285 | ~10,000 | Very low (generally not used for photocleavage) | Features: High stability, typically cleaved by non-photolytic methods. Drawbacks: Inefficient photochemical cleavage. |
| p-Hydroxyphenacyl (pHP) | 300–350 | 10,000–20,000 | 0.1–0.4 (can approach 1.0) | Features: High quantum yields, rapid release kinetics, clean photoproducts.[4] Drawbacks: Requires UV activation. |
| Coumarin-based (e.g., DEACM) | 350–450 | 20,000–50,000 | 0.01–0.2+ | Features: Visible light absorption, often fluorescent, good two-photon sensitivity.[1] Drawbacks: Quantum yield can be sensitive to the leaving group. |
Experimental Protocols
General Protocol for Photodeprotection of a Nitrobenzyl-Protected Compound
This protocol provides a general guideline for the photolytic cleavage of an o-nitrobenzyl protected substrate. Optimization of irradiation time and reaction conditions is crucial for each specific application.
Materials:
-
o-Nitrobenzyl protected compound
-
Solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)
-
UV lamp with appropriate wavelength output (e.g., 365 nm)
-
Quartz reaction vessel or cuvette
-
Analytical instrument for monitoring the reaction (e.g., HPLC, TLC, or UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Dissolve the o-nitrobenzyl protected compound in the chosen solvent to a desired concentration (typically in the micromolar to millimolar range).
-
Irradiation: Transfer the solution to a quartz reaction vessel. Place the vessel at a fixed distance from the UV lamp. For kinetic studies, ensure consistent lamp intensity and temperature.
-
Reaction Monitoring: At specific time intervals, withdraw aliquots from the reaction mixture and analyze the progress of the deprotection.
-
HPLC: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid). Monitor the disappearance of the starting material and the appearance of the unprotected product by UV detection at an appropriate wavelength.[5]
-
TLC: Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system to separate the starting material from the product.
-
UV-Vis Spectroscopy: If the unprotected product has a distinct absorption spectrum from the protected compound, the reaction can be monitored by recording the UV-Vis spectra at different time points.
-
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure, and the product can be purified by standard chromatographic techniques if necessary.
Determination of Photolysis Quantum Yield
The quantum yield (Φ) is a critical parameter for evaluating the efficiency of a PPG. It is defined as the number of molecules of product formed divided by the number of photons absorbed by the starting material. A common method for determining the quantum yield is to use a chemical actinometer, a compound with a known quantum yield, for comparison.
Materials:
-
Photolabile compound of interest
-
Chemical actinometer (e.g., potassium ferrioxalate)
-
Monochromatic light source
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare solutions of the photolabile compound and the actinometer with identical optical densities at the irradiation wavelength.
-
Irradiate both solutions under identical conditions (same wavelength, light intensity, and path length) for a short period, ensuring low conversion (typically <10%).
-
Determine the concentration of the photoproduct formed for both the compound of interest and the actinometer using a suitable analytical method (e.g., UV-Vis spectroscopy).
-
The quantum yield of the compound of interest (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_actinometer × (moles of product_sample / moles of product_actinometer)
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key photochemical pathway and a general experimental workflow.
Caption: Photochemical cleavage mechanism of o-nitrobenzyl protecting groups.
References
- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid and ortho-Nitrobenzyl Linkers in Photocleavable Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate photocleavable linker is a critical determinant of success in applications requiring precise spatiotemporal control of molecule release. This guide provides a detailed comparison of the para-substituted linker, 3-((4-nitrobenzyl)oxy)-3-oxopropanoic acid, and the widely utilized class of ortho-nitrobenzyl (o-NB) linkers. The comparison is based on available experimental data and established principles of nitrobenzyl photochemistry.
The core difference between these linkers lies in the position of the nitro group on the benzyl ring relative to the benzylic carbon that is attached to the payload. In this compound, the nitro group is in the para position (position 4), whereas in ortho-nitrobenzyl linkers, it is in the ortho position (position 2). This seemingly subtle structural variation has a profound impact on the mechanism and efficiency of photocleavage.
Mechanism of Photocleavage: A Tale of Two Isomers
The photocleavage of ortho-nitrobenzyl compounds is a well-understood intramolecular process. Upon absorption of UV light, the ortho-nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a rearrangement to form a nitrosobenzaldehyde derivative and release the caged molecule. This efficient intramolecular pathway is the primary reason for the widespread use of o-NB linkers in various applications, from solid-phase synthesis to drug delivery.
In contrast, para-nitrobenzyl compounds like this compound lack the appropriately positioned nitro group for this efficient intramolecular hydrogen abstraction. Consequently, their photocleavage is generally considered to be significantly less efficient and often proceeds through different, less productive pathways, such as intermolecular reactions or photooxygenation, particularly in the presence of oxygen. This fundamental mechanistic difference is a key factor in their comparative efficacy.
Quantitative Performance Metrics
The following table summarizes key performance indicators for a range of ortho-nitrobenzyl linkers. Specific quantitative data for this compound were not available in the searched literature, which is indicative of its less frequent use as a photocleavable linker compared to its ortho counterparts.
| Linker Class | Specific Example/General Structure | Typical Activation Wavelength (nm) | Quantum Yield (Φ) | Cleavage Half-life (t½) | Key Characteristics & Byproducts |
| ortho-Nitrobenzyl (o-NB) | 2-nitrobenzyl | 340 - 365 | 0.01 - 0.63[1] | Minutes to hours | Well-established chemistry, commercially available derivatives. Byproduct is a nitrosobenzaldehyde derivative.[1] |
| 4,5-Dimethoxy-2-nitrobenzyl (NVOC) | ~365 | 0.001 - 0.01 | - | Red-shifted absorption compared to o-NB, but often lower quantum yield. | |
| α-Methyl-2-nitrobenzyl | - | Increased quantum yield compared to unsubstituted o-NB.[2] | - | Faster cleavage kinetics. | |
| para-Nitrobenzyl | This compound | - | Not available in searched literature. Generally expected to be significantly lower than o-NB linkers. | Not available in searched literature. | Inefficient photocleavage. May undergo photooxygenation.[3] |
Note: The performance of photocleavable linkers can be influenced by the nature of the cargo molecule and the reaction medium.
Experimental Protocols
Accurate assessment of a photocleavable linker's efficacy relies on standardized experimental protocols. Below are methodologies for determining key performance parameters.
Determination of Quantum Yield (Φ) of Photocleavage
The quantum yield is a measure of the efficiency of a photochemical reaction. It is defined as the number of moles of a product formed divided by the number of moles of photons absorbed.
Materials:
-
Linker-cargo conjugate solution of known concentration and absorbance at the irradiation wavelength.
-
A calibrated light source (e.g., LED or laser) with a known photon flux.
-
A UV-Vis spectrophotometer.
-
HPLC or other suitable analytical method to quantify the released cargo.
-
A chemical actinometer (e.g., potassium ferrioxalate) for light source calibration.
Procedure:
-
Light Source Calibration: Determine the photon flux of the light source at the desired wavelength using a chemical actinometer.[4][5][6]
-
Sample Preparation: Prepare a solution of the linker-cargo conjugate in a suitable solvent. The concentration should be adjusted to have a low absorbance (typically < 0.1) at the irradiation wavelength to ensure uniform light absorption throughout the sample.
-
Irradiation: Irradiate the sample solution with the calibrated light source for a specific period. Ensure the sample is well-mixed during irradiation.
-
Analysis: At various time points, withdraw aliquots of the solution and quantify the amount of released cargo using a pre-calibrated analytical method like HPLC.
-
Calculation: The quantum yield (Φ) can be calculated using the following equation:
Φ = (moles of cargo released) / (moles of photons absorbed)
The number of photons absorbed can be calculated from the photon flux, irradiation time, and the absorbance of the solution.
Measurement of Photocleavage Half-life (t½)
The half-life of photocleavage is the time required for 50% of the linker-cargo conjugate to be cleaved under specific irradiation conditions.
Materials:
-
Linker-cargo conjugate solution.
-
A light source with constant intensity.
-
An analytical instrument to monitor the concentration of the starting material or the product over time (e.g., HPLC, UV-Vis spectrophotometer).
Procedure:
-
Sample Preparation: Prepare a solution of the linker-cargo conjugate.
-
Irradiation and Monitoring: Irradiate the solution with a constant light source. At regular time intervals, measure the concentration of the remaining linker-cargo conjugate or the formed product.
-
Data Analysis: Plot the natural logarithm of the concentration of the starting material (ln[C]) versus time. For a first-order reaction, this should yield a straight line.
-
Calculation: The slope of the line is equal to the negative of the rate constant (k). The half-life (t½) can then be calculated using the following equation:
t½ = 0.693 / k
Visualizing the Processes
To better understand the concepts discussed, the following diagrams illustrate the photocleavage mechanism and a general experimental workflow.
Conclusion
Based on fundamental photochemical principles and the available literature, ortho-nitrobenzyl linkers demonstrate superior efficacy for photocleavage applications compared to their para-substituted counterparts like this compound. The key advantage of the ortho-isomer lies in its ability to undergo an efficient intramolecular rearrangement, leading to reliable and predictable release of the caged molecule.
For researchers and drug development professionals, this means that for applications demanding high efficiency and well-defined cleavage kinetics, ortho-nitrobenzyl linkers are the preferred choice. While the specific substitution pattern on the o-NB ring can be tailored to fine-tune properties like absorption wavelength and cleavage rate, the fundamental requirement for the ortho-positioning of the nitro group remains paramount for effective photocleavage. The lack of extensive data on this compound as a photocleavable linker further suggests that the scientific community has largely favored the more efficient ortho-isomers for these applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Validating the Purity of 4-Nitrobenzyl Hydrogen Malonate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis and application of 4-Nitrobenzyl hydrogen malonate, ensuring its purity is a critical prerequisite for reliable downstream applications, particularly in the synthesis of carbapenem antibiotics like meropenem. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for purity validation, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most widely adopted method for assessing the purity of 4-Nitrobenzyl hydrogen malonate, with commercial suppliers often quoting purity levels of 99% or higher as determined by this technique.[1][2] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the target compound from potential impurities.
Proposed HPLC Experimental Protocol
This protocol outlines a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of 4-Nitrobenzyl hydrogen malonate.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: A mixture of water and acetonitrile (1:1 v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm (based on the nitroaromatic chromophore).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of 4-Nitrobenzyl hydrogen malonate and dissolve it in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak corresponding to 4-Nitrobenzyl hydrogen malonate relative to the total area of all observed peaks.
Caption: Experimental workflow for HPLC purity analysis.
Comparison with Alternative Analytical Techniques
While HPLC is the benchmark, other analytical methods can provide complementary or, in some cases, primary data on the purity of 4-Nitrobenzyl hydrogen malonate. The choice of technique often depends on the specific information required, available instrumentation, and the stage of drug development.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Purity Range |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with UV detection. | High resolution, high sensitivity, quantitative, robust, and widely available. | Requires reference standards for impurity identification, can be time-consuming for method development. | >99% |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for purity determination against a certified internal standard.[3][4] | Primary analytical method, no need for a reference standard of the analyte, provides structural information, and is non-destructive.[3][4] | Lower sensitivity than HPLC, requires a high-field NMR spectrometer, and potential for signal overlap in complex mixtures. | 95-100% |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined by analyzing the melting point depression.[5][6] | Provides information on the absolute purity of crystalline solids, requires small sample amounts, and is relatively fast. | Only applicable to crystalline and thermally stable compounds, less effective for amorphous materials or impurities that are solid-soluble. | 98-100% |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. | Excellent for quantifying non-volatile inorganic impurities and residual solvents/moisture. | Does not provide information on organic impurities with similar thermal stability to the main component. | Not suitable for organic purity |
| Mass Spectrometry (MS) (coupled with LC or GC) | Separation of components followed by ionization and mass-to-charge ratio analysis. | High sensitivity and specificity for impurity identification and structural elucidation. | Quantitative analysis can be more complex than HPLC-UV, and instrumentation is more expensive. | Impurity identification |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution under the influence of an electric field. | High separation efficiency, low sample and reagent consumption, and rapid analysis times.[7] | Lower sensitivity for some compounds compared to HPLC, and can have reproducibility challenges. | >98% |
In-depth Look at Alternative Methodologies
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary method for purity assessment, as it does not require a reference standard of the analyte itself.
Experimental Protocol Outline:
-
Sample Preparation: Accurately weigh the 4-Nitrobenzyl hydrogen malonate sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d6) that dissolves both the sample and the internal standard.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Integrate the signals corresponding to the analyte and the internal standard.
-
Calculation: The purity is calculated based on the integral values, the number of protons giving rise to each signal, and the weights of the sample and internal standard.
Caption: Logical relationship for purity calculation by qNMR.
Differential Scanning Calorimetry (DSC)
DSC is a valuable thermoanalytical technique for determining the purity of highly crystalline organic compounds.
Experimental Protocol Outline:
-
Sample Preparation: Accurately weigh 1-3 mg of the 4-Nitrobenzyl hydrogen malonate sample into an aluminum DSC pan and hermetically seal it.
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 2°C/min) through its melting range.
-
Data Analysis: The instrument records the heat flow versus temperature. The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.
Conclusion
For routine quality control and quantitative purity determination of 4-Nitrobenzyl hydrogen malonate, HPLC remains the method of choice due to its high resolution, sensitivity, and robustness. However, for primary characterization, reference standard certification, or orthogonal validation, qNMR is an excellent and increasingly utilized technique . DSC offers a rapid and reliable assessment for highly pure, crystalline material. A comprehensive purity analysis strategy may involve employing HPLC as the primary method, with an orthogonal technique like qNMR or DSC for confirmation, ensuring the highest confidence in the quality of this critical pharmaceutical intermediate.
References
- 1. Round Mono-4-nitrobenzyl Malonate at Best Price in Nanjing, Jiangsu | Hhjnp [tradeindia.com]
- 2. 83972-01-4 Magnesium mono-p-nitrobenzyl malonate AKSci M627 [aksci.com]
- 3. rssl.com [rssl.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 6. tainstruments.com [tainstruments.com]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
Confirming Molecular Structures: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and professionals in drug development, the definitive confirmation of a reaction product's structure is a critical step. Mass spectrometry (MS) offers a powerful suite of techniques for this purpose, each with distinct advantages and applications. This guide provides an objective comparison of key MS methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical needs.
This guide will delve into the principles and performance of High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), Ion Mobility-Mass Spectrometry (IM-MS), and the hyphenated techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Principles of Mass Spectrometry for Structural Elucidation
At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions. To elucidate a molecule's structure, the process typically involves:
-
Ionization: The sample molecule is converted into a gas-phase ion.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer.
-
Detection: The separated ions are detected, and their abundance is recorded.
The resulting mass spectrum provides information about the molecule's molecular weight and, through fragmentation, its structural components.
Comparison of Key Mass Spectrometry Techniques
The choice of MS technique depends on the properties of the analyte and the specific structural information required. Here, we compare the primary techniques used for confirming the structure of reaction products.
| Technique | Principle | Strengths | Weaknesses | Best Suited For |
| High-Resolution Mass Spectrometry (HRMS) | Precisely measures the m/z to several decimal places, allowing for the determination of the elemental composition.[1][2] | - High mass accuracy (<5 ppm) enables unambiguous molecular formula determination.[1][2] - High resolving power distinguishes between ions with very similar masses.[1][3] | - Does not inherently provide fragmentation information for structural isomers. - Higher instrumentation cost. | - Determining the elemental formula of unknown products. - Confirming the molecular weight of the target compound with high confidence. |
| Tandem Mass Spectrometry (MS/MS) | A precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed to reveal structural details.[4][5] | - Provides detailed structural information through characteristic fragmentation patterns.[4] - Can be performed in multiple stages (MSn) for complex molecules.[4] - High specificity and sensitivity, especially in Multiple Reaction Monitoring (MRM) mode for quantification.[6] | - Interpretation of fragmentation spectra can be complex. - May not distinguish between isomers that produce similar fragments. | - Elucidating the connectivity of atoms within a molecule. - Identifying known compounds by matching fragmentation patterns to spectral libraries. - Sequencing of peptides and small molecules. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on their size, shape, and charge in the gas phase before mass analysis.[7] | - Can separate isomeric and isobaric compounds that are indistinguishable by mass alone.[7][8] - Provides an additional dimension of separation, increasing peak capacity.[7] - Can provide information about the conformational structure of ions. | - Resolution of isomers is dependent on the specific ion mobility technique and the nature of the isomers. - May require specialized instrumentation. | - Differentiating between structural isomers (e.g., regioisomers, stereoisomers). - Analysis of complex mixtures containing isomeric species.[7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and thermally stable compounds using gas chromatography before they are introduced into the mass spectrometer.[9][10][11] | - Excellent separation efficiency for volatile and non-polar compounds.[9][11] - Well-established technique with extensive spectral libraries for compound identification. | - Limited to volatile and thermally stable analytes; derivatization may be required for polar compounds.[9] - High temperatures in the GC can cause thermal degradation of some compounds. | - Analysis of volatile organic compounds, fatty acid methyl esters, and other thermally stable reaction products.[9][11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid mobile phase using liquid chromatography before introduction into the mass spectrometer.[9][10][11] | - Applicable to a wide range of compounds, including non-volatile and thermally labile molecules.[9][11] - High sensitivity and selectivity, particularly with tandem MS.[12] | - Matrix effects from the liquid phase can suppress ion signals. - Chromatographic resolution may be lower than GC for some compounds. | - Analysis of a broad range of organic molecules, including polar compounds, peptides, and drug metabolites.[5][12] |
Quantitative Performance Data
The following tables summarize key performance metrics for different mass spectrometry techniques based on available literature. It is important to note that these values can vary significantly depending on the specific instrument, experimental conditions, and the nature of the analyte.
Table 1: Mass Analyzer Performance Comparison
| Mass Analyzer Type | Mass Resolution (FWHM) | Mass Accuracy (ppm) |
| Quadrupole | ~1,000[3] | 5 - 10[3] |
| Ion Trap | ~1,000 - 4,000 | 5 - 10 |
| Time-of-Flight (TOF) | 10,000 - 60,000[3] | < 5[1] |
| Orbitrap | up to 280,000[13] | < 3[3] |
| FT-ICR | up to 1,000,000[3] | < 1[3] |
FWHM: Full Width at Half Maximum ppm: parts per million
Table 2: Comparative Performance in Small Molecule Analysis
| Technique | Limit of Detection (LOD) | Application Example | Reference |
| LC-MS/MS (Triple Quadrupole) | 1.43 ng/mL (for Propoxur) | Pesticide analysis | [14] |
| GC-MS | 13.48 µg/L (for Propoxur) | Pesticide analysis | [14] |
| LC-MS/MS vs. GC-MS (Benzodiazepines) | LC-MS/MS generally showed comparable accuracy to GC-MS at 100 ng/mL, with slightly higher variability. | Forensic toxicology | [15] |
| Enhanced Resolution Triple Quadrupole MS | At least 10-fold more sensitive than conventional triple quadrupole in unit mass resolution mode. | Drug discovery assays | [16] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for different mass spectrometry techniques and the logical relationship between them in the context of structural elucidation.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for key mass spectrometry techniques.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
Objective: To determine the accurate mass of a reaction product and deduce its elemental formula.
Methodology:
-
Sample Preparation:
-
Dissolve the purified reaction product in a suitable solvent (e.g., methanol, acetonitrile, water) to a concentration of approximately 1-10 µg/mL.
-
Add a suitable internal calibrant to the sample solution for real-time mass correction, if required by the instrument.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer such as an Orbitrap or FT-ICR mass spectrometer.[3]
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules.
-
Mass Analyzer Settings:
-
Resolution: Set to >60,000 (FWHM) to resolve isotopic peaks.
-
Mass Range: Select a range that encompasses the expected molecular weight of the product.
-
Acquisition Mode: Full scan mode.
-
-
-
Data Analysis:
-
Process the raw data to obtain the accurate m/z of the molecular ion.
-
Use elemental composition calculator software to generate a list of possible molecular formulas within a specified mass tolerance (typically <5 ppm).
-
Consider isotopic patterns and chemical context (e.g., elements present in the reaction) to narrow down the list of potential formulas.
-
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Objective: To obtain structural information by fragmenting the molecular ion of the reaction product.
Methodology:
-
Sample Preparation:
-
Prepare the sample as described for HRMS.
-
-
Instrumentation:
-
Use a tandem mass spectrometer such as a triple quadrupole (QqQ), quadrupole-time-of-flight (Q-TOF), or ion trap instrument.
-
Ionization Source: ESI or other soft ionization techniques.
-
MS/MS Settings:
-
Precursor Ion Selection: Isolate the m/z of the molecular ion of the reaction product in the first mass analyzer (MS1).
-
Collision-Induced Dissociation (CID): Fragment the selected precursor ion in a collision cell by colliding it with an inert gas (e.g., argon, nitrogen). The collision energy should be optimized to produce a rich fragmentation spectrum.
-
Product Ion Scan: Scan the resulting fragment ions in the second mass analyzer (MS2).
-
-
-
Data Analysis:
-
Analyze the product ion spectrum to identify characteristic neutral losses and fragment ions.
-
Propose fragmentation pathways to deduce the connectivity of different structural motifs within the molecule.
-
Compare the obtained fragmentation pattern with spectral libraries (if available) for known compounds.
-
Ion Mobility-Mass Spectrometry (IM-MS) for Isomer Separation
Objective: To separate and differentiate isomeric reaction products.
Methodology:
-
Sample Preparation:
-
Prepare the sample as described for HRMS. The concentration may need to be optimized for the specific IM-MS instrument.
-
-
Instrumentation:
-
Use an ion mobility-mass spectrometer (e.g., drift-tube IM-MS, traveling-wave IM-MS).
-
Ionization Source: ESI.
-
Ion Mobility Settings:
-
Drift Gas: Typically nitrogen or helium. The pressure and temperature of the drift gas can be controlled.
-
Drift Voltage: The electric field that drives the ion separation. This is optimized for the specific analytes.
-
-
Mass Analyzer Settings: The mass spectrometer is operated to acquire mass spectra of the mobility-separated ions.
-
-
Data Analysis:
-
Generate a two-dimensional plot of ion mobility (drift time) versus m/z.
-
Isomers with the same m/z will appear at different drift times.
-
The collision cross-section (CCS), a measure of the ion's size and shape, can be calculated from the drift time and used as an additional identifier.
-
GC-MS for Volatile Reaction Products
Objective: To separate and identify volatile components of a reaction mixture.
Methodology:
-
Sample Preparation:
-
Dissolve the reaction mixture in a volatile solvent (e.g., dichloromethane, hexane).
-
If the analytes are not sufficiently volatile or contain polar functional groups, derivatization (e.g., silylation, esterification) may be necessary.
-
-
Instrumentation:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically at a temperature that ensures rapid volatilization without thermal degradation.
-
Column: A capillary column with a stationary phase appropriate for the analytes' polarity (e.g., DB-5ms for general-purpose analysis).
-
Oven Program: A temperature gradient is used to elute compounds based on their boiling points.
-
Carrier Gas: Helium or hydrogen.
-
-
Mass Spectrometer (MS):
-
Ionization Source: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns for library matching.
-
Mass Analyzer: Typically a quadrupole or ion trap.
-
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Extract the mass spectrum for each peak.
-
Search the mass spectrum against a spectral library (e.g., NIST, Wiley) to identify the compound.
-
Confirm the identification by comparing the retention time with that of an authentic standard.
-
LC-MS for a Broad Range of Reaction Products
Objective: To separate and identify a wide range of reaction products, including non-volatile and thermally labile compounds.
Methodology:
-
Sample Preparation:
-
Dissolve the reaction mixture in a solvent compatible with the mobile phase.
-
Filter the sample to remove any particulate matter.
-
-
Instrumentation:
-
Liquid Chromatograph (LC):
-
Column: A reversed-phase column (e.g., C18) is commonly used for separating non-polar to moderately polar compounds. A normal-phase or HILIC column may be used for very polar compounds.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typical analytical flow rates are in the range of 0.2-1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Source: ESI or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analyzer: Can be coupled to various mass analyzers, including triple quadrupoles, TOFs, and Orbitraps, to perform HRMS or MS/MS analysis.
-
-
-
Data Analysis:
-
Analyze the chromatogram to identify peaks corresponding to the reaction products.
-
Extract the mass spectrum for each peak to determine the molecular weight.
-
Perform MS/MS analysis on the ions of interest to obtain structural information.
-
Conclusion
The confirmation of a reaction product's structure is a multifaceted challenge that often requires the application of multiple analytical techniques. Mass spectrometry provides a versatile and powerful toolkit for this purpose. High-resolution mass spectrometry is indispensable for determining the elemental composition, while tandem mass spectrometry provides detailed insights into the molecular structure. For isomeric products, ion mobility-mass spectrometry offers an invaluable separation dimension. The choice between GC-MS and LC-MS is primarily dictated by the volatility and thermal stability of the analytes. By understanding the principles, strengths, and limitations of each technique, researchers can strategically select the most appropriate mass spectrometry workflow to unambiguously confirm the structure of their reaction products.
References
- 1. enovatia.com [enovatia.com]
- 2. scispace.com [scispace.com]
- 3. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. conquerscientific.com [conquerscientific.com]
- 11. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips - MetwareBio [metwarebio.com]
- 14. benchchem.com [benchchem.com]
- 15. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of conventional and enhanced mass resolution triple-quadrupole mass spectrometers for discovery bioanalytical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic studies of the photolytic cleavage of different nitrobenzyl esters
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinetic performance of various nitrobenzyl esters as photolabile protecting groups. The information is supported by experimental data from peer-reviewed studies, offering insights into the rational design of photoresponsive materials and molecules.
The photolytic cleavage of nitrobenzyl esters is a cornerstone of photoremovable protecting group chemistry, with wide-ranging applications in organic synthesis, materials science, and biology. The efficiency of this cleavage is highly dependent on the molecular structure of the nitrobenzyl ester. This guide delves into the kinetics of this process, comparing different nitrobenzyl derivatives to aid in the selection of the most suitable photolabile group for a given application.
Comparative Kinetic Data
The rate of photolytic cleavage is influenced by several factors, including the substitution pattern on the aromatic ring and the nature of the ester leaving group. Below is a summary of quantitative data from various studies, highlighting these effects.
| Nitrobenzyl Ester Derivative | Substituent(s) | Leaving Group | Rate Constant (k) | Half-life (τ) | Quantum Yield (Φ) | Conditions | Reference |
| ortho-Nitrobenzyl Ester (oNB) | Unsubstituted | Acetate | - | - | 0.13 | Solution | [1] |
| α-Methyl-2-nitrobenzyl Ester (MNBE) | α-Methyl | Trimethylacetate | - | - | 0.65 | Solution | [1][2] |
| 1-o-Nitrophenylethyl Ester | α-Methyl | Tosylate | 4.33 x 10⁻³ s⁻¹ | - | - | 365 nm, 3.5 mW/cm² | [3] |
| 1-o-Nitrophenylethyl Ester | α-Methyl | Diethyl Phosphate | - | - | - | >80% decomp. in 10 min | [3][4] |
| 1-o-Nitrophenylethyl Ester | α-Methyl | Benzoate | 3.05 x 10⁻³ s⁻¹ | - | - | 365 nm, 3.5 mW/cm² | [3] |
| Veratryl-based Ester | Two alkoxy groups | Acetamide | - | - | - | Increased rate vs. oNB | [5] |
| Veratryl-based Ester with α-Methyl | Two alkoxy groups, α-Methyl | Acetamide | - | - | - | 5-fold increase vs. veratryl | [5] |
| 2,6-Dinitrobenzyl Ester | Additional nitro group | Cholate | - | - | ~2-fold increase vs. oNB | Deep UV | [1] |
Key Observations:
-
α-Substitution: The introduction of a methyl group at the benzylic position (α-carbon) significantly enhances the quantum yield and rate of cleavage. For instance, the α-methyl-2-nitrobenzyl ester (MNBE) exhibits a quantum yield approximately five times higher than the unsubstituted ortho-nitrobenzyl ester (oNB)[1][2]. The degradation kinetics of 1-o-phenylethyl ester were found to be an order of magnitude faster than that of the o-nitrobenzyl ester[1][4].
-
Aromatic Ring Substitution: Increasing the electron density in the aromatic ring, for example by introducing two alkoxy groups (as in veratryl-based esters), dramatically increases the rate of cleavage[5]. Conversely, the addition of a second nitro group, as in the 2,6-dinitrobenzyl ester, can also improve sensitivity by enhancing the absorption characteristics of the chromophore[1]. However, one study found no straightforward, linear correlation between the reaction rate and the nature of substituents on the phenyl ring of the ortho-nitrobenzyl system[6][7].
-
Leaving Group Acidity: A clear correlation exists between the photolysis rate and the acidity (pKa) of the corresponding acid anion of the leaving group. More acidic leaving groups lead to faster decomposition[6][7].
-
Solvent Effects: The photolytic cleavage of nitrobenzyl esters can be influenced by the solvent. For example, the phenacyl linker, another type of photolabile group, shows slow cleavage under aqueous conditions and no detectable cleavage in organic solvents[5].
Experimental Protocols
The following outlines a generalized methodology for conducting kinetic studies of the photolytic cleavage of nitrobenzyl esters, based on protocols described in the literature.
1. Sample Preparation:
-
Dissolve the nitrobenzyl ester of interest in a suitable deuterated solvent (for NMR analysis) or a solvent appropriate for HPLC analysis (e.g., methanol, p-dioxane, or aqueous buffer)[5][7].
-
Prepare solutions of known concentrations in quartz cuvettes or NMR tubes.
2. Photolysis:
-
Irradiate the sample solution with a UV light source at a specific wavelength, typically 365 nm[3][4][5]. The light intensity should be controlled and measured.
-
For time-resolved studies, acquire data at regular intervals during irradiation.
3. Kinetic Analysis:
-
Monitor the progress of the reaction using an appropriate analytical technique:
-
Time-resolved NMR spectroscopy: This allows for the direct observation of the decrease in the concentration of the starting material and the increase in the concentration of the photoproducts[6][7].
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the starting material and photoproducts at different time points[5].
-
-
Determine the reaction kinetics, which typically follow a first-order rate law[6][7].
-
Calculate the rate constant (k) and half-life (τ) from the kinetic data.
4. Quantum Yield Determination:
-
The quantum yield (Φ) can be determined using a chemical actinometer, which is a compound with a known quantum yield for a specific photoreaction. The extent of the reaction of the nitrobenzyl ester is compared to that of the actinometer under identical irradiation conditions[8].
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the kinetic analysis of nitrobenzyl ester photolysis.
Caption: Experimental workflow for kinetic studies.
Signaling Pathway of Photolytic Cleavage
The photolytic cleavage of an ortho-nitrobenzyl ester is initiated by the absorption of UV light, leading to an excited state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the nitro group, forming an aci-nitro intermediate. Subsequent rearrangement and cleavage release the protected molecule and form an o-nitrosobenzaldehyde byproduct[2][9].
Caption: Photolytic cleavage pathway of o-nitrobenzyl esters.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. seas.upenn.edu [seas.upenn.edu]
- 4. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Drug Release from 4-Nitrobenzyl-Linked Prodrugs
For researchers and professionals in drug development, the precise validation of a prodrug's activation and release mechanism is critical. This guide provides an objective comparison of 4-nitrobenzyl-linked prodrugs against other alternatives, supported by experimental data and detailed protocols. The focus is on the validation of drug release profiles, a key step in the development of targeted therapies like Gene-Directed Enzyme Prodrug Therapy (GDEPT).
Mechanism of Action: Nitroreductase-Mediated Activation
4-Nitrobenzyl-linked prodrugs are a class of bioreductive prodrugs designed for activation in specific environments, most notably in cancer therapy to target hypoxic tumor regions or cells engineered to express a specific enzyme.[1] The core mechanism relies on the reduction of the nitro group by a nitroreductase (NTR) enzyme, often the NfsB from E. coli, which is introduced into target cells as part of a GDEPT strategy.[2]
The activation process occurs in two main steps:
-
Enzymatic Reduction: The nitroreductase enzyme, using a cofactor like NADH or NADPH, reduces the electron-withdrawing nitro group on the 4-nitrobenzyl linker to an electron-rich hydroxylamine or amine product.[2][3]
-
Spontaneous Fragmentation: This chemical reduction triggers a rapid, spontaneous self-immolative fragmentation of the linker, releasing the active therapeutic agent.[2]
This targeted release ensures that the cytotoxic drug is generated predominantly at the tumor site, thereby minimizing systemic toxicity.[3]
Data Presentation: Quantitative Analysis of Drug Release
The kinetics of the fragmentation step are crucial for efficacy; the release of the active drug should be rapid following enzymatic reduction. The stability of the linker can be tuned by adding substituents to the benzyl ring.
Table 1: Fragmentation Half-Life of Substituted Hydroxylaminobenzyl Carbamates
This table presents data from a study on model compounds where the nitro group was reduced to the hydroxylamine intermediate, and the subsequent fragmentation half-life (Mt1/2) was measured by reverse-phase HPLC. Electron-donating substituents on the benzyl ring were found to accelerate the fragmentation.[2]
| Substituent on Benzyl Ring | Position | Fragmentation Half-Life (Mt1/2) in minutes |
| None (Parent Compound) | - | 16.0 |
| Methyl | α | 9.5 |
| Methoxy | 2 | 4.9 |
| Methyl | 2 | 7.8 |
| Amino | 2 | 1.1 |
| Hydroxy | 3 | 11.0 |
| Methoxy | 3 | 11.5 |
Data sourced from a study analyzing model 4-[N-methyl-N-(4-nitrobenzyloxycarbonyl)amino]phenylacetamides. The hydroxylamines were generated via γ-ray irradiation in aqueous solution.[2]
Table 2: Comparison of Prodrug Alternatives
While 4-nitrobenzyl linkers are widely studied, several other bioreductive and externally triggered linkers exist. The choice of linker depends on the desired activation mechanism, the nature of the parent drug, and the biological context.
| Linker Class | Specific Example | Activation Trigger | Key Characteristics & Comparison |
| Nitroaromatic (Bioreductive) | 4-Nitrobenzyl | Nitroreductase Enzymes (e.g., NfsB) | Well-established for GDEPT; release rate is tunable with substituents; requires specific enzyme for activation.[2][4] |
| 2-Nitroimidazole | Hypoxia / One-electron reductases | Activated by endogenous reductases in hypoxic tumor environments, not strictly reliant on a transgene. May show broader, less specific activation.[1][4][5] | |
| Dinitrobenzamide | Nitroreductase Enzymes | High selectivity for NTR-transfected cells (>1000-fold); the prodrug CB 1954 is a well-studied example.[4] | |
| Photocleavable (External Trigger) | o-Nitrobenzyl | UV Light (e.g., 365 nm) | Offers high spatial and temporal control via light irradiation. Limited by light penetration in vivo. Release rates can be slow.[6] |
| Coumarin | Visible Light (e.g., 400-475 nm) | Activated by longer wavelength light, reducing potential for photodamage. Often exhibits higher quantum efficiency and faster release rates than nitrobenzyl-based photolinkers.[6] |
Experimental Protocols
Validating the release profile involves a series of experiments to confirm enzymatic activation, quantify the released drug, and measure its biological effect.
In Vitro Nitroreductase-Mediated Drug Release Assay
This protocol determines if the prodrug is a substrate for the intended nitroreductase and quantifies the release of the active drug over time.
A. Enzyme Kinetics (NADH Consumption)
This part of the assay confirms that the prodrug activation is enzyme-dependent by monitoring the oxidation of the NADH cofactor.
-
Reagents & Materials:
-
Protocol:
-
Prepare a reaction mixture in the reaction buffer containing the prodrug at a fixed concentration.
-
Add the NTR enzyme to a final concentration of approximately 0.1 µM.[8]
-
Initiate the reaction by adding NADH to a final concentration of 0.1-0.5 mM.[7][8]
-
Immediately monitor the decrease in absorbance at 370 nm (corresponding to NADH oxidation) over time at a controlled temperature (e.g., 25°C or 37°C).[8]
-
Calculate the initial reaction velocity from the rate of absorbance change using the molar extinction coefficient of NADH (ε370 = 2660 M⁻¹·cm⁻¹).[8]
-
Run control reactions lacking the enzyme or the prodrug to ensure the observed activity is specific.
-
B. Drug Release Quantification (HPLC Analysis)
This part quantifies the appearance of the active drug and the disappearance of the prodrug.
-
Reagents & Materials:
-
Reaction components from Part A.
-
Quenching solution (e.g., acetonitrile or methanol).
-
Reverse-Phase HPLC system with a suitable column (e.g., C18).
-
Mobile phase appropriate for separating the prodrug and active drug (e.g., a gradient of acetonitrile and water with an acid modifier like formic or phosphoric acid).[9]
-
Reference standards for the prodrug and the active drug.
-
-
Protocol:
-
Set up the enzymatic reaction as described in Part A.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by mixing the aliquot with an equal volume of cold quenching solution to precipitate the enzyme and stop the reaction.
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC, monitoring at a UV wavelength where both the prodrug and the released drug absorb.
-
Quantify the concentrations of the prodrug and the active drug by comparing their peak areas to those of the reference standards.
-
Plot the concentration of the released drug versus time to determine the release profile and calculate parameters like the release half-life.
-
Cell Viability (MTS) Assay
This assay evaluates the cytotoxic effect of the released drug in a cellular context, comparing cells that express the activating enzyme to those that do not.
-
Reagents & Materials:
-
Target cell line engineered to express NTR.
-
Parental (wild-type) cell line lacking NTR.
-
Complete cell culture medium.
-
Prodrug and active drug stock solutions.
-
MTS reagent solution (containing an electron coupling reagent like PES).[10][11]
-
96-well cell culture plates.
-
Plate reader capable of measuring absorbance at ~490 nm.[11]
-
-
Protocol:
-
Cell Plating: Seed both the NTR-expressing and wild-type cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the prodrug and the active drug (as a positive control). Add the compounds to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a period relevant to the drug's mechanism of action (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
MTS Addition: Add 20 µL of the MTS reagent solution to each well.[10][11]
-
Final Incubation: Incubate the plates for 1 to 4 hours at 37°C, allowing viable cells to convert the MTS reagent into a colored formazan product.[10][11]
-
Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.[11]
-
Data Analysis:
-
Subtract the background absorbance (from medium-only wells).
-
Normalize the absorbance values of treated wells to the vehicle-control wells to calculate the percentage of cell viability.
-
Plot cell viability against drug concentration and use a non-linear regression model to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
The ratio of the IC50 in wild-type cells to NTR-expressing cells provides a selectivity index for the prodrug.
-
-
References
- 1. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. atcc.org [atcc.org]
- 4. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced tumor specific drug release by hypoxia sensitive dual-prodrugs based on 2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 7. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Separation of 4-Nitrobenzyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
A Comparative Guide to the Cross-reactivity and Orthogonality of the 4-Nitrobenzyl Group in Complex Syntheses
For researchers, scientists, and drug development professionals engaged in complex multi-step organic syntheses, the strategic selection of protecting groups is paramount to success. The 4-nitrobenzyl (PNB) group has emerged as a versatile tool for the protection of alcohols, amines, and other functional groups. Its unique cleavage conditions offer a degree of orthogonality that can be exploited to streamline synthetic routes and enhance overall efficiency. This guide provides an objective comparison of the PNB group's performance against other common protecting groups, supported by experimental data, to aid in the rational design of protecting group strategies.
Introduction to the 4-Nitrobenzyl (PNB) Protecting Group
The 4-nitrobenzyl group is a member of the benzyl-type protecting group family, characterized by the introduction of a nitro functionality at the para position of the benzene ring.[1] This electron-withdrawing nitro group significantly influences the chemical properties of the PNB moiety, rendering it susceptible to specific deprotection methods that are often orthogonal to those used for other protecting groups.[1] While traditionally known for its photolability, the PNB group can also be removed under various reductive and specific basic conditions, offering a range of deprotection options.
Data Presentation: Cross-Reactivity and Stability
The successful application of any protecting group hinges on its stability under a variety of reaction conditions. The following table summarizes the stability of the 4-nitrobenzyl ether under conditions commonly used for the deprotection of other widely used protecting groups.
| Protecting Group to be Cleaved | Deprotection Reagent/Condition | Stability of 4-Nitrobenzyl Ether | Typical Yield (%) |
| Boc (tert-Butoxycarbonyl) | Trifluoroacetic acid (TFA) | Stable | >95 |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | 20% Piperidine in DMF | Stable | >95 |
| Cbz (Carboxybenzyl) | H₂, Pd/C | Labile* | <5 |
| TBDMS (tert-Butyldimethylsilyl) | Tetrabutylammonium fluoride (TBAF) | Generally Stable** | >90 |
| Acetal (e.g., MOM, THP) | Mild Aqueous Acid | Stable | >95 |
*Note: The hydrogenolysis of benzyl-type ethers is a standard deprotection method. However, the cleavage of PNB ethers can be inhibited by the addition of catalyst poisons like pyridine or ammonia, allowing for selective Cbz removal in some cases.[2] **Note: While PNB esters can be cleaved by TBAF, PNB ethers are generally stable under these conditions.
Orthogonality of the 4-Nitrobenzyl Group
Orthogonality in protecting group strategy refers to the ability to deprotect one functional group without affecting another. The PNB group offers excellent orthogonality with several common protecting groups, as detailed in the table below.
| Protecting Group 1 | Deprotection Condition 1 | Protecting Group 2 (PNB) | Deprotection Condition 2 | Orthogonality |
| Boc | Acid (e.g., TFA) | PNB | Reductive (e.g., Zn/AcOH), Photolytic, or specific basic conditions | Excellent |
| Fmoc | Base (e.g., Piperidine) | PNB | Reductive, Photolytic, or acidic conditions | Excellent |
| Cbz | Hydrogenolysis (H₂, Pd/C) | PNB | Reductive (non-hydrogenolytic), Photolytic, or specific basic conditions | Good (with careful condition selection) |
| TBDMS | Fluoride Source (e.g., TBAF) | PNB | Reductive, Photolytic, or acidic conditions | Excellent |
Experimental Protocols
Protection of a Primary Alcohol with 4-Nitrobenzyl Bromide
This protocol describes a general procedure for the protection of a primary alcohol using 4-nitrobenzyl bromide and sodium hydride.
Reagents:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
4-Nitrobenzyl bromide (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-nitrobenzyl bromide in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-nitrobenzyl ether.
Deprotection of a 4-Nitrobenzyl Ether via Reductive Cleavage with Zinc
This protocol outlines a method for the reductive cleavage of a 4-nitrobenzyl ether using zinc dust in acetic acid.
Reagents:
-
4-Nitrobenzyl ether (1.0 eq)
-
Zinc dust (<10 micron, activated) (10 eq)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the 4-nitrobenzyl ether in glacial acetic acid, add activated zinc dust.
-
Stir the suspension vigorously at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the excess zinc.
-
Wash the celite pad with additional DCM.
-
Carefully neutralize the filtrate by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Deprotection of a 4-Nitrobenzyl Ether using Aqueous Sodium Hydroxide
This protocol describes a specific method for the cleavage of a 4-nitrobenzyl ether using aqueous sodium hydroxide in methanol.[3][4] This method has been shown to be compatible with silyl ethers and Boc groups.[3]
Reagents:
-
4-Nitrobenzyl ether (1.0 eq)
-
Methanol
-
20% Aqueous sodium hydroxide solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the 4-nitrobenzyl ether in methanol, add an equal volume of 20% aqueous sodium hydroxide solution.[3]
-
Stir the reaction mixture at 75 °C and monitor by TLC. Reaction times can vary from 1.5 to several hours depending on the substrate.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography to afford the desired alcohol.[3]
Visualizing Workflows and Relationships
The following diagrams illustrate the logical flow of protection/deprotection strategies involving the 4-nitrobenzyl group and its orthogonal relationships with other common protecting groups.
Caption: General workflow for the protection of an alcohol with the 4-nitrobenzyl group and its various deprotection pathways.
Caption: Orthogonal relationship between the Boc and PNB protecting groups, demonstrating selective deprotection.
Caption: Potential cross-reactivity of the PNB group under standard Cbz deprotection conditions and a strategy to achieve orthogonality.
Conclusion
The 4-nitrobenzyl protecting group offers a valuable combination of stability and unique deprotection pathways, making it a powerful tool for complex organic synthesis. Its orthogonality with acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups is a significant advantage. While potential cross-reactivity exists with groups removed by standard hydrogenolysis (e.g., Cbz), careful selection of reaction conditions can often mitigate this issue. The availability of multiple deprotection methods—reductive, photolytic, and specific basic conditions—provides synthetic chemists with a high degree of flexibility in planning their synthetic routes. The data and protocols presented in this guide are intended to empower researchers to effectively incorporate the 4-nitrobenzyl group into their synthetic strategies, ultimately facilitating the efficient construction of complex molecules.
References
- 1. EP2365960B1 - Process for the preparation of para-nitrobenzyl bromide - Google Patents [patents.google.com]
- 2. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 3. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnnl.gov [pnnl.gov]
Spectroscopic comparison of 4-nitrobenzyl and 2-nitrobenzyl derivatives
A comprehensive guide to the distinct spectroscopic and photochemical properties of 4-nitrobenzyl and 2-nitrobenzyl derivatives, offering valuable insights for researchers in drug development and photochemistry.
In the realm of chemical biology and drug delivery, the strategic use of photoremovable protecting groups (PPGs) has revolutionized the spatiotemporal control of bioactive molecules. Among the most classic and widely studied PPGs are those based on the nitrobenzyl scaffold. The position of the nitro group on the benzene ring, either at the ortho (2) or para (4) position, profoundly influences the molecule's spectroscopic characteristics and photochemical reactivity. This guide provides a detailed comparative analysis of 4-nitrobenzyl and 2-nitrobenzyl derivatives, supported by experimental data and protocols to aid researchers in selecting the appropriate scaffold for their specific applications.
At a Glance: Key Spectroscopic and Photochemical Differences
The ortho and para-nitrobenzyl derivatives, while structurally similar, exhibit significant differences in their light-absorbing properties and their efficiency in undergoing photo-cleavage. These differences are summarized below:
| Property | 2-Nitrobenzyl Derivatives | 4-Nitrobenzyl Derivatives |
| Primary Application | Photoremovable protecting groups ("caged compounds") | Synthetic intermediates, photochemistry studies |
| Photochemical Reactivity | High quantum yields of photocleavage | Generally lower quantum yields of photoreaction |
| Typical Absorption Max (λmax) | ~260-280 nm, with a tail extending to ~350 nm | ~270-285 nm |
| Molar Extinction Coefficient (ε) | Moderate to high | Moderate to high |
| Photocleavage Byproduct | 2-Nitrosobenzaldehyde or related species | Products from photoredox reactions in aqueous solution |
Unveiling the Spectroscopic Fingerprints: A Quantitative Comparison
The ultraviolet-visible (UV-Vis) and nuclear magnetic resonance (NMR) spectra of these derivatives provide a fundamental understanding of their electronic structure and chemical environment.
UV-Visible Absorption Spectroscopy
The position of the nitro group significantly impacts the electronic transitions within the molecule, which is reflected in their UV-Vis absorption spectra.
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| 2-Nitrobenzyl Alcohol | - | - | - |
| 4-Nitrobenzyl Alcohol | - | ~285[1] | Not widely reported |
| 4,5-Dimethoxy-2-nitrobenzyl derivatives | Acetonitrile | ~350 | ~5000 |
| 2-Nitrobenzaldehyde | Cyclohexane | ~250, ~300 (shoulder) | ~10,000, ~1,000 |
| 4-Nitrobenzaldehyde | Cyclohexane | ~250, ~300 (shoulder) | ~10,000, ~1,000 |
Note: Molar extinction coefficients can vary depending on the specific derivative and solvent.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The chemical shifts in ¹H NMR spectra are sensitive to the electronic environment of the protons, providing valuable structural information.
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 2-Nitrobenzyl Alcohol | DMSO-d₆ | 8.05-8.03 (d, 1H), 7.84-7.74 (m, 2H), 7.55-7.51 (t, 1H), 5.56-5.53 (t, 1H), 4.83-4.81 (d, 2H)[2] |
| 4-Nitrobenzyl Alcohol | CDCl₃ | 8.18 (d, 2H), 7.52 (d, 2H), 4.82 (s, 2H), 2.41 (s, 1H, OH)[3] |
The Decisive Factor: Photochemical Reaction Mechanisms
The most significant distinction between 2-nitrobenzyl and 4-nitrobenzyl derivatives lies in their photochemical behavior. 2-Nitrobenzyl compounds are renowned for their ability to act as efficient photoremovable protecting groups, a property not prominently shared by their 4-nitro counterparts.
The "Uncaging" Power of 2-Nitrobenzyl Derivatives
Upon irradiation with UV light, 2-nitrobenzyl derivatives undergo an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected molecule (the "cage" is opened) and forms a 2-nitrosobenzaldehyde byproduct. This efficient process is the cornerstone of their utility in controlled release applications.[4][5]
References
Safety Operating Guide
Proper Disposal of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic Acid: A Guide for Laboratory Professionals
The proper disposal of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid is critical to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.
Spill Management: In the event of a spill, immediately cordon off the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and follow your institution's emergency response procedures.
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal company. This ensures that the compound is managed in accordance with all applicable federal, state, and local regulations.
Waste Segregation and Storage
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams unless compatibility has been definitively confirmed. Aromatic nitro compounds can be reactive and should be stored separately to avoid potentially hazardous reactions.[1]
-
Containerization: Collect waste this compound in a clearly labeled, sealed, and compatible container. The container should be in good condition and resistant to the chemical.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include the full chemical name, "this compound," the CAS number (77359-11-6), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
Arranging for Disposal
-
Contact EHS: Your institution's EHS department has established procedures and contracts with licensed hazardous waste disposal companies. Contact them for guidance and to schedule a waste pickup.
-
Provide Information: Accurately describe the waste to the disposal company, including the chemical name, quantity, and any potential hazards.
Alternative Disposal Considerations (To be performed ONLY by licensed professionals)
-
Incineration: Controlled incineration at a licensed facility may be a suitable disposal method. This process should only be carried out by trained professionals in a facility equipped with flue gas scrubbing capabilities.[1]
-
Neutralization: As an organic acid, neutralization may be a theoretical possibility. However, due to the presence of the nitrobenzyl group, this should not be attempted by laboratory personnel without a specific, validated protocol and approval from the EHS department. Improper neutralization can lead to unintended reactions and the generation of hazardous byproducts.
Quantitative Data Summary
| Hazard Class | GHS Hazard Statements (based on related compounds) | Precautionary Statements (based on related compounds) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant |
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for structurally related nitroaromatic and carboxylic acid compounds and should be treated as a baseline for safe laboratory practices.
Hazard Identification and Personal Protective Equipment
-
Skin Irritation: May cause skin irritation upon contact.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2][3][4]
-
Harmful if Swallowed: Acute oral toxicity is a potential hazard.[2][3]
A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications and Standards |
| Eye Protection | Safety Goggles | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards.[5] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are suitable for short-term protection.[5][6] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[5] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or when working outside of a fume hood. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial when working with this compound.
-
Preparation and Engineering Controls:
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.
-
Use appropriate tools (e.g., spatulas) to handle the solid and avoid generating dust.
-
-
During the Experiment:
-
Storage:
Disposal Plan
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[7]
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container for hazardous waste. Avoid creating dust during collection. |
| Contaminated Materials | Dispose of contaminated gloves, paper towels, and other lab supplies as hazardous waste in a designated, sealed container. |
| Empty Containers | Rinse empty containers thoroughly with a suitable solvent. Dispose of the rinsate as hazardous waste. The cleaned container can then be disposed of according to local regulations. |
Spill Management Protocol
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.[5]
-
Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it operational.[5]
-
Don PPE: Put on the appropriate PPE, including respiratory protection.[5]
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[2][5]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[5]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. arctomsci.com [arctomsci.com]
- 2. fishersci.com [fishersci.com]
- 3. westliberty.edu [westliberty.edu]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
